5-Benzylsulfanylmethyl-furan-2-carboxylic acid
Description
Properties
IUPAC Name |
5-(benzylsulfanylmethyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3S/c14-13(15)12-7-6-11(16-12)9-17-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBLYLGNCNZCEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353417 | |
| Record name | 5-Benzylsulfanylmethyl-furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91903-26-3 | |
| Record name | 5-Benzylsulfanylmethyl-furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Benzylsulfanylmethyl-furan-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a proposed synthetic pathway for 5-Benzylsulfanylmethyl-furan-2-carboxylic acid, a furan derivative with potential applications in medicinal chemistry and materials science. The synthesis is designed as a multi-step process commencing from the readily available bio-based platform chemical, 5-hydroxymethylfurfural (HMF). This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols for analogous reactions, a summary of expected yields, and a visual representation of the chemical transformations.
Proposed Synthesis Pathway
The synthesis of this compound can be achieved through a four-step sequence starting from 5-hydroxymethyl-furan-2-carboxylic acid (HMFCA), which is accessible via the oxidation of HMF. The carboxyl group is first protected as a methyl ester. The hydroxyl group is then converted to a reactive chloromethyl intermediate, which subsequently undergoes nucleophilic substitution with benzyl mercaptan. The final step involves the hydrolysis of the methyl ester to yield the target carboxylic acid.
Figure 1: Proposed synthesis pathway for this compound.
Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis, based on analogous reactions reported in the literature. Actual yields may vary depending on specific reaction conditions and purification methods.
| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) | Reference |
| 1 | Esterification | 5-Hydroxymethyl-furan-2-carboxylic acid | Methyl 5-(hydroxymethyl)furan-2-carboxylate | Methanol, Acid catalyst | >95 | [1] |
| 2 | Chlorination | Methyl 5-(hydroxymethyl)furan-2-carboxylate | Methyl 5-(chloromethyl)furan-2-carboxylate | Thionyl chloride | ~80-85 | [2] |
| 3 | Nucleophilic Substitution | Methyl 5-(chloromethyl)furan-2-carboxylate | Methyl 5-(benzylsulfanylmethyl)furan-2-carboxylate | Benzyl mercaptan, Base (e.g., NaH, K2CO3) | 70-90 | [3][4] |
| 4 | Hydrolysis | Methyl 5-(benzylsulfanylmethyl)furan-2-carboxylate | This compound | NaOH, then HCl | >90 | General Procedure |
Experimental Protocols
The following are detailed experimental protocols for each key transformation. These are based on established procedures for similar substrates and may require optimization for the specific target molecule.
Step 1: Synthesis of Methyl 5-(hydroxymethyl)furan-2-carboxylate (Esterification)
This procedure is adapted from the esterification of a similar furan-2-carboxylic acid derivative.[1]
Materials:
-
5-Hydroxymethyl-furan-2-carboxylic acid (HMFCA)
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a solution of 5-hydroxymethyl-furan-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of HMFCA), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
The reaction mixture is then heated to reflux and stirred for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
After cooling to room temperature, the methanol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to afford methyl 5-(hydroxymethyl)furan-2-carboxylate as a crude product, which can be purified by column chromatography on silica gel.
Step 2: Synthesis of Methyl 5-(chloromethyl)furan-2-carboxylate (Chlorination)
This protocol is based on the conversion of alcohols to alkyl chlorides using thionyl chloride.[5][6]
Materials:
-
Methyl 5-(hydroxymethyl)furan-2-carboxylate
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, as a catalyst and acid scavenger)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
A solution of methyl 5-(hydroxymethyl)furan-2-carboxylate (1.0 eq) in anhydrous dichloromethane is cooled to 0 °C in an ice bath.
-
Thionyl chloride (1.2-1.5 eq) is added dropwise to the stirred solution. A catalytic amount of pyridine can be added.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress should be monitored by TLC.
-
Upon completion, the reaction is carefully quenched by the slow addition of ice-cold water.
-
The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield methyl 5-(chloromethyl)furan-2-carboxylate.
Step 3: Synthesis of Methyl 5-(benzylsulfanylmethyl)furan-2-carboxylate (Nucleophilic Substitution)
This procedure is based on the S-alkylation of thiols with alkyl halides.[3][7]
Materials:
-
Methyl 5-(chloromethyl)furan-2-carboxylate
-
Benzyl mercaptan (Phenylmethanethiol)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile, anhydrous
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF at 0 °C, a solution of benzyl mercaptan (1.0 eq) in DMF is added dropwise. The mixture is stirred for 30 minutes at this temperature.
-
A solution of methyl 5-(chloromethyl)furan-2-carboxylate (1.0 eq) in DMF is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by the addition of water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give methyl 5-(benzylsulfanylmethyl)furan-2-carboxylate.
Step 4: Synthesis of this compound (Hydrolysis)
This is a standard procedure for the saponification of a methyl ester.
Materials:
-
Methyl 5-(benzylsulfanylmethyl)furan-2-carboxylate
-
Sodium hydroxide (NaOH)
-
Methanol or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M
Procedure:
-
Methyl 5-(benzylsulfanylmethyl)furan-2-carboxylate (1.0 eq) is dissolved in a mixture of methanol or THF and water.
-
Sodium hydroxide (2.0-3.0 eq) is added, and the mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) until the reaction is complete (monitored by TLC).
-
The organic solvent is removed under reduced pressure.
-
The aqueous solution is cooled in an ice bath and acidified to pH 2-3 with 1 M HCl.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford the final product, this compound. If the product is an oil, it should be extracted with a suitable organic solvent.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the final, characterized product.
Figure 2: Logical workflow for the synthesis and characterization of the target compound.
References
- 1. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cetjournal.it [cetjournal.it]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Benzyl mercaptan - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Chemical Properties of 5-Benzylsulfanylmethyl-furan-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Benzylsulfanylmethyl-furan-2-carboxylic acid is a furan derivative with potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, including its physicochemical characteristics, a proposed synthetic route, and general reactivity profile. While specific biological data for this compound is limited, this document explores the potential pharmacological activities and associated signaling pathways based on the known bioactivities of structurally related furan-2-carboxylic acid derivatives. This guide also includes detailed, generalized experimental protocols for the synthesis and characterization of such compounds, intended to serve as a practical resource for researchers.
Core Chemical Properties
This compound is an organic compound featuring a central furan ring, a carboxylic acid group at the 2-position, and a benzylsulfanylmethyl group at the 5-position. The presence of the thioether linkage and the carboxylic acid functionality are key determinants of its chemical behavior and potential biological activity.
Physicochemical Data
The known quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂O₃S | [1] |
| Molecular Weight | 248.30 g/mol | [1] |
| Melting Point | 122-123 °C | [1] |
| CAS Number | 91903-26-3 | Not explicitly cited, but associated with the compound name in chemical supplier databases. |
| Appearance | White to off-white solid (presumed) | General appearance of similar compounds. |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. | General solubility of furan carboxylic acid derivatives. |
Synthesis and Reactivity
While a specific, published synthetic protocol for this compound was not identified in the literature, a plausible synthetic route can be proposed based on established organic chemistry principles and reactions of similar furan derivatives.
Proposed Synthetic Pathway
A likely synthetic approach would involve the nucleophilic substitution of a suitable starting material, such as 5-(halomethyl)furan-2-carboxylic acid or its ester, with benzyl mercaptan (phenylmethanethiol).
Caption: Proposed synthesis of this compound.
Reactivity Profile
The reactivity of this compound is dictated by its principal functional groups: the furan ring, the carboxylic acid, and the thioether linkage.
-
Furan Ring: The furan ring is an electron-rich aromatic system. The carboxylic acid at the 2-position is an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution compared to unsubstituted furan.[2]
-
Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction.[3][4] The reactivity of the carbonyl carbon towards nucleophilic acyl substitution is moderate but can be enhanced by conversion to a more reactive derivative, such as an acyl chloride.[2][5]
-
Thioether Linkage: The sulfur atom in the thioether group is susceptible to oxidation, which could yield the corresponding sulfoxide and sulfone. This transformation could potentially modulate the biological activity of the molecule.
Potential Biological Activity and Signaling Pathways
Postulated Biological Activities
Based on the activities of related furan derivatives, this compound could be investigated for the following properties:
-
Antimicrobial Activity: Furan derivatives have been extensively studied for their antibacterial and antifungal properties.[7][9] The mechanism of action can vary, but some derivatives are known to interfere with microbial metabolic pathways or cell wall synthesis.[10]
-
Anti-inflammatory Activity: Several furan-containing compounds exhibit anti-inflammatory effects.[6][9] This activity is often associated with the inhibition of inflammatory mediators or enzymes such as cyclooxygenases.
-
Anticancer Activity: A significant number of furan derivatives have been reported to possess cytotoxic activity against various cancer cell lines.[11][12] Mechanisms can include the inhibition of key enzymes like kinases (e.g., VEGFR-2) or disruption of cellular processes like microtubule polymerization.[11][13]
-
Antidiabetic Activity: Recent studies have shown that certain furan-2-carboxylic acid derivatives can ameliorate hyperglycemia by inhibiting gluconeogenesis.[14]
Hypothetical Signaling Pathway Involvement
Given the potential for anticancer and anti-inflammatory activities, a plausible, albeit hypothetical, signaling pathway that could be modulated by this compound is the VEGFR-2 signaling cascade, which is crucial for angiogenesis (the formation of new blood vessels) in both normal and pathological processes like tumor growth and inflammation.
Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.
Experimental Protocols
The following sections provide detailed, generalized methodologies for the synthesis and characterization of furan-2-carboxylic acid derivatives like the title compound.
General Synthesis of 5-(Substituted-methyl)furan-2-carboxamides
This protocol describes the synthesis of furan-2-carboxamides, a common class of derivatives with biological activity.
Materials:
-
Furan-2-carboxylic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Appropriate amine (e.g., 3-aminobenzoic acid)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Sodium bicarbonate (NaHCO₃), 10% aqueous solution
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: [4]
-
In a round-bottom flask, dissolve furan-2-carboxylic acid (1.0 eq) and CDI (1.5 eq) in anhydrous THF.
-
Heat the mixture at 45 °C for 2 hours to activate the carboxylic acid.
-
Add the desired amine (1.3 eq) to the reaction mixture.
-
Continue heating at 45 °C for 20 hours.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 10% aqueous NaHCO₃ and 10% aqueous HCl.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: General workflow for the synthesis of furan-2-carboxamides.
Characterization Methods
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [15][16]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire the proton NMR spectrum. For furan-2-carboxylic acid derivatives, characteristic peaks for the furan protons are typically observed between 6.0 and 8.0 ppm. The carboxylic acid proton is usually a broad singlet downfield, often above 10 ppm.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. The carbonyl carbon of the carboxylic acid typically appears between 160 and 180 ppm. Furan ring carbons resonate in the aromatic region (approximately 110-160 ppm).
4.2.2. Infrared (IR) Spectroscopy [15][16]
-
Sample Preparation: Prepare a KBr pellet or obtain the spectrum using an ATR accessory.
-
Analysis: Look for characteristic absorption bands:
-
A broad O-H stretch for the carboxylic acid from 2500-3300 cm⁻¹.
-
A strong C=O stretch for the carbonyl group around 1700-1725 cm⁻¹.
-
C-O and C=C stretching vibrations for the furan ring in the 1000-1600 cm⁻¹ region.
-
4.2.3. Mass Spectrometry (MS) [15]
-
Technique: Use a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Analysis: Determine the molecular weight from the molecular ion peak ([M]⁺ or [M+H]⁺). Analyze the fragmentation pattern to confirm the structure.
In Vitro Biological Assays
4.3.1. MTT Assay for Cytotoxicity [11]
This assay is used to assess the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Procedure:
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for a further 24-72 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37 °C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.
4.3.2. VEGFR-2 Kinase Assay [12]
This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.
Procedure:
-
In a kinase assay buffer, combine the VEGFR-2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Add the test compound at various concentrations.
-
Incubate the mixture to allow the kinase reaction to proceed.
-
Stop the reaction and quantify the amount of phosphorylated substrate, often using an antibody-based detection method (e.g., ELISA) or a luminescence-based assay that measures the remaining ATP.
-
Calculate the percentage of inhibition relative to a control without the compound and determine the IC₅₀ value.
Conclusion
This compound is a compound of interest with a foundation in the well-established chemistry of furan-2-carboxylic acid. While specific data on its biological effects are yet to be published, its structural features suggest potential as an antimicrobial, anti-inflammatory, or anticancer agent. The synthetic and analytical protocols provided in this guide offer a framework for the preparation and characterization of this and related molecules, facilitating further research into their therapeutic potential. Future studies should focus on the synthesis and biological evaluation of this specific compound to validate the hypothesized activities and explore its mechanism of action.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Pharmacological activity of furan derivatives [wisdomlib.org]
- 7. ijabbr.com [ijabbr.com]
- 8. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 9. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
5-Benzylsulfanylmethyl-furan-2-carboxylic Acid: An In-depth Technical Overview
CAS Number: 91903-26-3
Molecular Formula: C₁₃H₁₂O₃S
Molecular Weight: 248.30 g/mol
This technical guide provides a comprehensive overview of the available scientific and technical information regarding the chemical compound 5-Benzylsulfanylmethyl-furan-2-carboxylic acid. The content is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited publicly available data for this specific compound, this guide also incorporates information on structurally related molecules to provide a broader context for potential applications and research directions.
Chemical and Physical Properties
Based on available supplier data, the fundamental physicochemical properties of this compound have been compiled. This information is crucial for its handling, characterization, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 91903-26-3 | N/A |
| Molecular Formula | C₁₃H₁₂O₃S | N/A |
| Molecular Weight | 248.30 g/mol | N/A |
| Melting Point | 122-123 °C | N/A |
| Physical Appearance | Solid (form not specified) | N/A |
Synthesis and Experimental Protocols
A generalized workflow for such a synthesis is depicted below.
Caption: Plausible synthetic workflow for this compound.
Biological Activity and Potential Applications
While no specific biological activity data has been published for this compound, the furan-2-carboxylic acid scaffold is a well-established pharmacophore present in numerous compounds with diverse biological activities. Research on structurally similar molecules suggests several potential areas of investigation for the target compound.
Derivatives of furan-2-carboxylic acid have demonstrated a wide range of pharmacological effects, including:
-
Antimicrobial Activity: Furan derivatives are known to exhibit antibacterial and antifungal properties. The introduction of a sulfur-containing side chain, such as the benzylsulfanylmethyl group, could modulate this activity.
-
Anticancer Activity: Certain furan-based compounds have been investigated for their potential as anticancer agents.
-
Enzyme Inhibition: The carboxylic acid moiety and the overall molecular structure could facilitate binding to the active sites of various enzymes, leading to their inhibition.
The logical relationship for investigating the potential of this compound is outlined in the following diagram.
Caption: Logical framework for exploring the biological potential of the target compound.
Conclusion and Future Directions
This compound is a chemical compound for which detailed scientific data is scarce in publicly accessible literature. Its chemical structure, featuring a furan-2-carboxylic acid core, suggests that it may possess interesting biological properties worthy of investigation. Future research should focus on developing and publishing a robust synthetic protocol, followed by a comprehensive evaluation of its biological activity profile. This could include screening for antimicrobial, anticancer, and enzyme inhibitory activities. Such studies would be invaluable in determining the potential of this compound for applications in drug discovery and development.
The Elusive Biological Profile of 5-Benzylsulfanylmethyl-furan-2-carboxylic acid: A Technical Overview of Related Furan Scaffolds
Despite a comprehensive search of scientific literature and chemical databases, no specific biological activity has been publicly reported for the compound 5-Benzylsulfanylmethyl-furan-2-carboxylic acid. This technical guide, therefore, aims to provide researchers, scientists, and drug development professionals with an in-depth overview of the known biological activities of structurally related furan-2-carboxylic acid derivatives. The furan scaffold is a common motif in a multitude of biologically active compounds, exhibiting a wide range of therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This document summarizes key findings on related molecules, presenting available quantitative data, experimental protocols, and conceptual workflows to guide future research on novel furan derivatives like this compound.
Biological Activities of Structurally Related Furan-2-Carboxylic Acid Derivatives
The furan-2-carboxylic acid core is a versatile platform for the development of new therapeutic agents. Modifications at the 5-position of the furan ring have led to the discovery of compounds with significant biological activities.
Anticancer and Cytotoxic Activities
Several studies have highlighted the potential of furan derivatives as anticancer agents. For instance, derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have been shown to exhibit cytotoxicity against various cancer cell lines.[5][6][7][8]
Table 1: Cytotoxicity of Methyl-5-(hydroxymethyl)-2-furan Carboxylate Derivatives [5][6]
| Compound | Cell Line | IC₅₀ (µg/mL) |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | HeLa | > 100 |
| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | HeLa | 62.37 |
| Amide derivative of methyl–5-(hydroxymethyl)-2–furan carboxylate | HeLa | > 100 |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | HepG2 | > 100 |
| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | HepG2 | > 100 |
| Amide derivative of methyl–5-(hydroxymethyl)-2–furan carboxylate | HepG2 | > 100 |
Antimicrobial and Antifungal Activities
The furan nucleus is a key component of many compounds with antimicrobial and antifungal properties.[1][9][10] Research has demonstrated the efficacy of various furan-2-carboxylic acid derivatives against a range of pathogens.
5-Arylfuran-2-carboxamide derivatives have been synthesized and evaluated for their antifungal activity against Candida species. One of the most active compounds, N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide, showed significant fungistatic and fungicidal effects.[6]
Table 2: Antifungal Activity of N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide [6]
| Fungal Strain | MIC (mg/mL) |
| C. glabrata | 0.062–0.125 |
| C. parapsilosis | 0.125–0.250 |
Furthermore, furan-2-carboxamides have been investigated for their ability to inhibit biofilm formation in Pseudomonas aeruginosa, suggesting a potential role in combating antibiotic resistance.[7][11]
Anti-diabetic Activity
A notable recent development is the discovery of a furan-2-carboxylic acid derivative, designated as 10v, with promising anti-diabetic properties. This compound was identified through phenotypic screening for its ability to inhibit gluconeogenesis and has shown efficacy in reducing blood glucose levels in vivo, making it a candidate for the treatment of type 2 diabetes mellitus.[12]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols used to evaluate the biological activities of the furan derivatives discussed.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of furan derivatives against cancer cell lines such as HeLa (human cervical carcinoma) and HepG2 (human liver carcinoma), as well as normal Vero cells (monkey kidney epithelial cells), is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5][6]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of furan derivatives against various bacterial and fungal strains is typically determined using the broth microdilution method according to established guidelines.[10]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured, and the inoculum is standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution of Compounds: The test compounds are serially diluted in an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conceptual Workflow for Biological Activity Screening
While no specific signaling pathways for this compound have been identified, the following diagram illustrates a general workflow for the initial biological screening of a novel furan derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijabbr.com [ijabbr.com]
- 4. 5-(4-Nitrophenyl)furan-2-carboxylic Acid [mdpi.com]
- 5. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines [pharmacia.pensoft.net]
- 6. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Bioactivity of Thiocarboxylic A and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. public.pensoft.net [public.pensoft.net]
- 10. mdpi.com [mdpi.com]
- 11. Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Benzylsulfanylmethyl-furan-2-carboxylic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-benzylsulfanylmethyl-furan-2-carboxylic acid derivatives and their analogs. Due to the limited direct literature on this specific class of compounds, this guide outlines a plausible synthetic pathway based on established methodologies for related furan derivatives. Furthermore, it explores potential biological activities by drawing parallels with structurally similar furan-2-carboxylic acid analogs that have been the subject of scientific investigation. This document is intended to serve as a foundational resource for researchers interested in the design, synthesis, and evaluation of these novel chemical entities for drug discovery and development.
Introduction to Furan-2-Carboxylic Acid Derivatives
Furan-2-carboxylic acid is a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The furan ring is a five-membered aromatic heterocycle containing one oxygen atom, which can be readily functionalized at various positions. Modifications at the 5-position of the furan ring have been a particular focus of research, leading to the discovery of compounds with antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties. The introduction of a benzylsulfanylmethyl group at this position is a novel modification that could lead to unique pharmacological profiles.
Proposed Synthetic Pathways
A direct, documented synthesis for this compound was not found in the existing scientific literature. However, a logical and feasible synthetic route can be proposed based on the well-established chemistry of furan derivatives. The key strategy involves the preparation of a suitable 5-substituted furan-2-carboxylic acid precursor, which can then undergo nucleophilic substitution with benzyl mercaptan (benzyl thiol).
The most common precursors for such a synthesis are 5-(hydroxymethyl)furan-2-carboxylic acid or 5-(halomethyl)furan-2-carboxylic acid esters.
Synthesis of Key Intermediates
2.1.1. Methyl 5-(hydroxymethyl)furan-2-carboxylate (1)
This key intermediate can be synthesized from furfuryl alcohol. The process typically involves an initial formylation via the Vilsmeier-Haack reaction, followed by oxidation of the resulting aldehyde and subsequent esterification.[1]
Experimental Protocol: Synthesis of Methyl 5-(hydroxymethyl)furan-2-carboxylate (1) [1]
-
Formylation of Furfuryl Alcohol: Furfuryl alcohol is treated with a Vilsmeier-Haack reagent (e.g., phosphorus oxychloride and dimethylformamide) to yield 5-(hydroxymethyl)furan-2-carbaldehyde.
-
Oxidation: The aldehyde is then oxidized to the corresponding carboxylic acid, 5-(hydroxymethyl)furan-2-carboxylic acid, using a suitable oxidizing agent such as silver oxide or through a Pinnick oxidation.[1]
-
Esterification: The resulting carboxylic acid is esterified, for example, by reacting with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to afford methyl 5-(hydroxymethyl)furan-2-carboxylate (1).[1]
2.1.2. Ethyl 5-(chloromethyl)furan-2-carboxylate (2)
Another valuable intermediate is the 5-chloromethyl derivative, which is highly reactive towards nucleophilic substitution. This can be prepared from 5-(chloromethyl)furfural.
Experimental Protocol: Synthesis of Ethyl 5-(chloromethyl)furan-2-carboxylate (2)
-
Oxidation of 5-(chloromethyl)furfural: 5-(chloromethyl)furfural can be oxidized to 5-(chloromethyl)furan-2-carboxylic acid.
-
Esterification: Subsequent esterification with ethanol under acidic conditions yields ethyl 5-(chloromethyl)furan-2-carboxylate (2).
Synthesis of this compound Derivatives
The final step in the proposed synthesis involves the nucleophilic substitution of the leaving group (e.g., hydroxyl or chloro) on the precursor with benzyl mercaptan.
Proposed Experimental Protocol: Synthesis of Methyl 5-(benzylsulfanylmethyl)furan-2-carboxylate (3)
-
Activation of the Hydroxyl Group (from Intermediate 1): The hydroxyl group of methyl 5-(hydroxymethyl)furan-2-carboxylate (1) needs to be converted into a good leaving group. This can be achieved by reaction with tosyl chloride or mesyl chloride in the presence of a base like pyridine to form the corresponding tosylate or mesylate.
-
Nucleophilic Substitution: The resulting activated intermediate is then reacted with benzyl mercaptan in the presence of a suitable base (e.g., sodium hydride or potassium carbonate) in an appropriate solvent (e.g., tetrahydrofuran or dimethylformamide). The thiol group of benzyl mercaptan will displace the leaving group to form the desired methyl 5-(benzylsulfanylmethyl)furan-2-carboxylate (3).
-
Alternative Route (from Intermediate 2): A more direct route would involve the reaction of ethyl 5-(chloromethyl)furan-2-carboxylate (2) with benzyl mercaptan and a base, where the chloride ion is the leaving group.
Hydrolysis to the Carboxylic Acid (4)
The final ester (3) can be hydrolyzed to the corresponding carboxylic acid, this compound (4), using standard basic (e.g., sodium hydroxide followed by acidification) or acidic hydrolysis conditions.
Caption: Proposed synthetic routes to this compound.
Potential Biological Activities and Analogs
While no specific biological data for this compound derivatives have been reported, the activities of structurally related analogs provide a strong rationale for their investigation as potential therapeutic agents.
Antimicrobial Activity
Numerous furan-2-carboxylic acid derivatives have demonstrated significant antimicrobial properties. For instance, derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have shown activity against both Gram-positive and Gram-negative bacteria.[1] The introduction of a sulfur-containing moiety, such as the benzylsulfanyl group, is a common strategy in the design of antimicrobial agents. Therefore, it is plausible that this compound and its analogs could exhibit antibacterial and/or antifungal activity.
Table 1: Antimicrobial Activity of Selected Furan-2-Carboxylic Acid Analogs
| Compound/Analog | Target Organism | Activity (MIC/IC50) | Reference |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | Staphylococcus aureus | MIC: 1.00 µg/mL | [2] |
| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | Bacillus subtilis, E. coli | MIC: 250 µg/mL | [1] |
Anticancer Activity
Derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have also been evaluated for their cytotoxic effects against various cancer cell lines.[1] For example, an amine derivative showed notable activity against the HeLa cell line.[1] The structural similarity suggests that this compound derivatives could be promising candidates for anticancer drug discovery.
Table 2: Anticancer Activity of a Furan-2-Carboxylic Acid Analog
| Compound/Analog | Cell Line | Activity (IC50) | Reference |
| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | HeLa | 62.37 µg/mL | [1] |
Other Potential Activities
Furan-2-carboxylic acid derivatives have been explored for a variety of other therapeutic applications, including:
-
Anti-inflammatory activity: Certain furan derivatives have been shown to possess anti-inflammatory properties.[2]
-
Antidiabetic effects: Some analogs have been investigated for their potential to ameliorate type 2 diabetes.
The benzylsulfanylmethyl substituent could modulate the pharmacokinetic and pharmacodynamic properties of the furan-2-carboxylic acid scaffold, potentially leading to enhanced potency, selectivity, or metabolic stability.
Experimental Workflows and Signaling Pathways
As no specific biological studies have been conducted on this compound derivatives, the following workflows and signaling pathway diagrams are based on the general understanding of how furan derivatives exert their effects and the standard procedures for their evaluation.
General Workflow for Biological Evaluation
Caption: A general workflow for the biological evaluation of novel chemical entities.
Potential Signaling Pathway Involvement (Hypothetical)
Based on the activities of other furan derivatives, this compound analogs could potentially modulate key cellular signaling pathways involved in inflammation and cancer.
Caption: Hypothetical signaling pathways potentially modulated by these furan derivatives.
Conclusion and Future Directions
This compound derivatives represent an unexplored class of compounds with significant potential for drug discovery. Based on the established chemistry of furan-2-carboxylic acids, a viable synthetic route is proposed, starting from readily available precursors. The known biological activities of analogous furan derivatives strongly suggest that these novel compounds may possess valuable antimicrobial and anticancer properties.
Future research should focus on the successful synthesis and characterization of this novel series of compounds. Subsequently, a comprehensive biological evaluation, following the outlined workflow, is warranted to determine their therapeutic potential. Structure-activity relationship studies will be crucial in optimizing the lead compounds for improved potency and pharmacokinetic profiles. The exploration of this compound derivatives could open new avenues in the development of effective treatments for infectious diseases and cancer.
References
Spectroscopic Analysis of 5-Benzylsulfanylmethyl-furan-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Structure and Properties
-
Chemical Name: 5-Benzylsulfanylmethyl-furan-2-carboxylic acid
-
CAS Number: 91903-26-3
-
Molecular Formula: C₁₃H₁₂O₃S
-
Molecular Weight: 248.30 g/mol
-
Appearance: Expected to be a solid at room temperature. A melting point of 122-123°C has been reported by a commercial supplier.[1]
Predicted Spectroscopic Data
Due to the absence of publicly available spectra for this compound, the following tables summarize the expected quantitative data based on characteristic spectral regions for its constituent functional groups and comparison with similar furan-2-carboxylic acid derivatives.
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~10-12 | Singlet | 1H | -COOH |
| ~7.20-7.40 | Multiplet | 5H | Phenyl-H |
| ~7.15 | Doublet | 1H | Furan-H3 |
| ~6.40 | Doublet | 1H | Furan-H4 |
| ~3.80 | Singlet | 2H | -S-CH₂-Ph |
| ~3.70 | Singlet | 2H | Furan-CH₂-S- |
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~165-170 | -COOH |
| ~155-160 | Furan-C2 |
| ~145-150 | Furan-C5 |
| ~135-140 | Phenyl-C (quaternary) |
| ~128-130 | Phenyl-CH |
| ~127-129 | Phenyl-CH |
| ~125-127 | Phenyl-CH |
| ~118-122 | Furan-C3 |
| ~110-115 | Furan-C4 |
| ~35-40 | -S-CH₂-Ph |
| ~30-35 | Furan-CH₂-S- |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group | Description of Band |
| 2500-3300 | O-H (Carboxylic Acid) | Broad |
| 1680-1710 | C=O (Carboxylic Acid) | Strong, Sharp |
| 1500-1600 | C=C (Furan & Phenyl) | Medium to Weak |
| ~3100 | C-H (Aromatic) | Weak |
| 2850-2960 | C-H (Aliphatic) | Weak to Medium |
| 1000-1300 | C-O | Medium to Strong |
| 690-770 | C-H (Aromatic Bending) | Strong |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 248 | [M]⁺ (Molecular Ion) |
| 203 | [M - COOH]⁺ |
| 157 | [M - CH₂Ph]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are detailed, standardized methodologies for the acquisition of the spectroscopic data required to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be necessary compared to ¹H NMR to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion, dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Data Acquisition (EI Mode):
-
The standard electron energy for EI is 70 eV.
-
The mass analyzer (e.g., quadrupole or time-of-flight) is scanned over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Acquisition (ESI Mode):
-
The sample solution is introduced into the ESI source.
-
The analysis can be performed in either positive or negative ion mode to detect [M+H]⁺ or [M-H]⁻ ions, respectively.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the structural elucidation and purity assessment of this compound using the discussed spectroscopic methods.
Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
A Technical Guide to the Physicochemical Characterization of 5-Benzylsulfanylmethyl-furan-2-carboxylic acid: Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Benzylsulfanylmethyl-furan-2-carboxylic acid is a novel organic compound with potential applications in pharmaceutical development. As with any new chemical entity (NCE) intended for therapeutic use, a thorough understanding of its fundamental physicochemical properties is paramount. This guide focuses on two critical attributes: solubility and stability. These properties are foundational to drug development, influencing everything from formulation and bioavailability to shelf-life and regulatory approval.
This document provides a comprehensive overview of the standard methodologies for determining the aqueous solubility and chemical stability of this compound. It is designed to equip researchers and drug development professionals with the necessary protocols and frameworks to generate and interpret these crucial data sets. While specific experimental data for this compound is not publicly available, this guide presents standardized protocols and data templates to facilitate its characterization.
Solubility Assessment
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a critical determinant of a drug's absorption and bioavailability. Poor aqueous solubility can be a major impediment to clinical success. Both thermodynamic and kinetic solubility are important parameters in drug discovery and development.[1][2] Thermodynamic solubility represents the true equilibrium solubility, while kinetic solubility is often measured in higher-throughput screens to provide an early assessment.[1][3]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[3][4] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.
Methodology:
-
Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a series of glass vials.[4]
-
Solvent Addition: To each vial, add a known volume (e.g., 1 mL) of the desired test solvent. A range of aqueous and organic solvents should be evaluated. Recommended aqueous media include:
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Glycine buffer at pH 2.0
-
Acetate buffer at pH 4.5
-
Water (unbuffered)
-
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[3][4]
-
Phase Separation: After equilibration, allow the vials to stand, permitting the undissolved solid to settle. Subsequently, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to separate the saturated solution from the excess solid.[1]
-
Quantification: Accurately dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[2][5]
-
Data Analysis: Construct a calibration curve using standards of known concentration to determine the solubility value in units such as µg/mL or µM.
Data Presentation: Solubility Profile
The following table presents a hypothetical solubility profile for this compound, illustrating how experimental data should be structured.
| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Classification |
| Water | ~6.5 | 25 | 15.2 | 58.0 | Sparingly Soluble |
| PBS | 7.4 | 25 | 25.8 | 98.4 | Sparingly Soluble |
| Glycine Buffer | 2.0 | 25 | 2.1 | 8.0 | Slightly Soluble |
| Acetate Buffer | 4.5 | 25 | 8.5 | 32.4 | Slightly Soluble |
| Ethanol | N/A | 25 | >1000 | >3812 | Freely Soluble |
| DMSO | N/A | 25 | >2000 | >7625 | Very Soluble |
Visualization: Solubility Determination Workflow
References
An In-depth Technical Guide on the Core Mechanism of Action of Furan-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The furan ring, a five-membered aromatic heterocycle containing a single oxygen atom, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile reactivity have established it as a core component in a multitude of pharmacologically active compounds. This technical guide provides a comprehensive overview of the mechanisms of action of furan-based compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Diverse Biological Activities and Mechanisms of Action
Furan derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The furan moiety often acts as a bioisostere for phenyl rings, which can lead to improved metabolic stability and enhanced interactions with biological targets.[1] The biological activity is significantly influenced by the nature and positioning of substituents on the furan ring, with modifications at the C2 and C5 positions being particularly crucial for modulating potency and selectivity.[1]
Antimicrobial Activity
Furan-containing compounds, particularly nitrofurans, are well-established antimicrobial agents.[2] Their mechanism of action is multifaceted and often involves the intracellular reduction of the nitro group to generate reactive intermediates.
Mechanism of Nitrofurans:
The antibacterial activity of 5-nitrofurans is dependent on the enzymatic reduction of the nitro group within the bacterial cell.[3] This process, catalyzed by bacterial nitroreductases, produces highly reactive and cytotoxic intermediates, such as nitroso and hydroxylamine species.[3] These intermediates can wreak havoc within the bacterial cell by:
-
Damaging Bacterial DNA: The reactive intermediates can cause strand breaks in bacterial DNA.[3][4]
-
Inactivating Ribosomal Proteins: They can also lead to the inactivation of ribosomal proteins, thereby inhibiting protein synthesis.[3]
-
Disrupting other Macromolecules: Other essential macromolecules within the bacterial cell are also susceptible to damage.[2][3]
This multi-targeted assault ultimately leads to bacterial cell death.[3]
Quorum Sensing Inhibition by Furanones:
Certain furanone derivatives have been shown to interfere with bacterial communication, a process known as quorum sensing (QS). QS is crucial for regulating virulence factor production and biofilm formation in many pathogenic bacteria. Furanones can act as antagonists, binding to the native signaling molecule receptors and disrupting QS-controlled gene expression.[3]
The antimicrobial efficacy of furan derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound Class | Representative Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Furan-Pyrazolines | Pyrazoline 3d | Staphylococcus aureus | 125 | [3] |
| Escherichia coli | 62.5 | [3] | ||
| Klebsiella pneumoniae | 125 | [3] | ||
| Furan-Propanoic Acids | 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid | Escherichia coli | 64 | [3] |
| Furan-Tetrazole Hybrids | N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives | Various Bacteria | 8 - 256 | [3] |
The MIC of furan derivatives is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: A suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: Serial twofold dilutions of the furan-based compound are prepared in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anticancer Activity
Numerous furan derivatives have been investigated for their potential as anticancer agents, demonstrating cytotoxic effects through various mechanisms.[2]
Mechanisms of Anticancer Action:
-
Tubulin Polymerization Inhibition: Some furan derivatives can inhibit the polymerization of tubulin, a key component of microtubules.[2][5] Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and ultimately apoptosis.[5]
-
Induction of Apoptosis: Furan-containing compounds can trigger programmed cell death (apoptosis) through both intrinsic and extrinsic pathways.[4][5] This can involve the modulation of key apoptotic proteins such as p53, Bax, and Bcl-2.[5]
-
Enzyme Inhibition: Furan derivatives have been shown to inhibit various enzymes that are crucial for cancer cell survival and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and ATP-citrate lyase.[6][7]
-
Signaling Pathway Modulation: Several signaling pathways critical for cancer progression are targeted by furan-based compounds. For instance, some derivatives have been found to suppress the PI3K/Akt and Wnt/β-catenin signaling pathways by promoting the activity of the tumor suppressor PTEN.[8]
The anticancer activity of furan derivatives is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound Class | Representative Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Furan-Fused Chalcones | Compound 6a | A549 | 0.09 | [1] |
| Compound 6s | A549 | 1.58 | [1] | |
| Compound 8 | A549 | >10 | [1] | |
| Compound 9 | A549 | 0.57 | [1] | |
| Furan-Based Pyridine Carbohydrazide | Compound 4 | MCF-7 | 4.06 | [5] |
| Furan-Based N-phenyl triazinone | Compound 7 | MCF-7 | 2.96 | [5] |
| Furan Derivatives (VEGFR-2 Inhibitors) | Compound 7b | A549 | 6.66 | [6] |
| HT-29 | 8.51 | [6] | ||
| Compound 7c | - | - | [6] | |
| Sorafenib (Reference) | A549 | 6.60 | [6] | |
| HT-29 | 8.78 | [6] |
The cytotoxic activity of furan-based compounds against cancer cell lines can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the furan derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plate is incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Anti-inflammatory Activity
The furan scaffold is present in several anti-inflammatory drugs.[2] A primary mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key enzymes in the inflammatory pathway responsible for the synthesis of prostaglandins.[2][4]
| Compound Class | Representative Compound | Target | IC50 (nM) | Reference |
| Diaryl Furanone | Rofecoxib (Reference) | COX-2 | Varies | [9] |
| Furan-based Hydrazones | Compound 11 | COX-2 | Potent | [9] |
The ability of furan derivatives to inhibit COX-2 can be assessed using a commercially available COX-2 inhibitor screening assay kit.
-
Reagent Preparation: Prepare all reagents, including the COX-2 enzyme, arachidonic acid (substrate), and the test compound dilutions.
-
Enzyme Incubation: The COX-2 enzyme is pre-incubated with the furan derivative or a reference inhibitor for a specified time.
-
Initiation of Reaction: The reaction is initiated by adding arachidonic acid.
-
Measurement of Prostaglandin Production: The amount of prostaglandin H2 (PGH2) produced is measured, often through a colorimetric or fluorometric method.
-
IC50 Calculation: The percentage of COX-2 inhibition is calculated for each compound concentration, and the IC50 value is determined.
Neuroprotective Effects
Furan-based compounds have shown promise in the context of neurodegenerative diseases.[10][11] Their neuroprotective effects are attributed to several mechanisms:
-
Antioxidant Activity: Furan derivatives can act as scavengers of free radicals, thereby mitigating oxidative stress, a key contributor to neurodegeneration.[4][10]
-
Anti-inflammatory Effects: By modulating inflammatory pathways, these compounds can reduce neuroinflammation, which plays a critical role in the progression of neurodegenerative disorders.[10][11]
-
Modulation of Signaling Pathways: Some furan derivatives have been found to modulate signaling pathways involved in neuronal survival and inflammation, such as the MAPK/NF-κB pathway.[12]
The neuroprotective effects of furan compounds can be evaluated in neuronal cell lines (e.g., HT22) subjected to an insult, such as glutamate-induced oxidative stress.
-
Cell Culture: Plate neuronal cells in a multi-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of the furan compound for a defined period.
-
Induction of Toxicity: Expose the cells to a neurotoxic agent (e.g., glutamate).
-
Assessment of Cell Viability: After the incubation period, assess cell viability using an appropriate method, such as the MTT assay or lactate dehydrogenase (LDH) release assay.
-
Data Analysis: Compare the viability of cells treated with the furan compound to that of untreated cells to determine the neuroprotective effect.
Conclusion
The furan scaffold is a remarkably versatile and pharmacologically significant entity in drug discovery. The diverse mechanisms of action of furan-based compounds, ranging from DNA damage and enzyme inhibition to the modulation of critical signaling pathways, underscore their therapeutic potential across a wide range of diseases. The continued exploration of structure-activity relationships and the elucidation of their detailed molecular interactions will undoubtedly pave the way for the development of novel and more effective furan-containing therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening. | Semantic Scholar [semanticscholar.org]
- 8. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijabbr.com [ijabbr.com]
- 10. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases | Bentham Science [benthamscience.com]
- 11. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Furan Acids from Nutmeg and Their Neuroprotective and Anti-neuroinflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ubiquitous Presence of Furan Carboxylic Acids in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan carboxylic acids, a class of heterocyclic organic compounds, are widely distributed in the natural world, from food products and plants to marine organisms and mammalian metabolites. Their presence is of significant interest to researchers in food science, toxicology, and pharmaceutical development due to their diverse biological activities, including antimicrobial and anti-inflammatory properties. This in-depth technical guide explores the natural occurrence of furan carboxylic acids, providing quantitative data, detailed experimental protocols for their analysis, and visualizations of their metabolic and biosynthetic pathways.
Natural Occurrence and Quantitative Data
Furan carboxylic acids are found in a variety of natural matrices. Their formation is often linked to the thermal processing of foods, biosynthesis by microorganisms, and metabolic processes in mammals. The following tables summarize the quantitative data available for prominent furan carboxylic acids.
Table 1: Concentration of 2-Furancarboxylic Acid in Various Sources
| Natural Source | Concentration Range | Notes |
| Coffee (roasted beans) | Up to 205 mg/kg | Formed during the roasting process.[1][2] |
| Honey | 0.03 - 3 mg/kg | Levels can vary depending on the floral source and storage conditions.[1] |
| Balsamic Vinegar | Present (quantities variable) | Formed during the concentration and aging of grape must.[1] |
| Fruit Juices | Present (quantities variable) | Detected in various fruit juices, with concentrations potentially influenced by pasteurization and storage.[1] |
| Soy Sauce | Present (quantities variable) | Formed during fermentation and pasteurization.[1] |
| Kidney Bean (Phaseolus vulgaris) | Isolated from roots | Quantitative data in raw plant material is limited.[1] |
Table 2: Concentration of 5-(Hydroxymethyl)furan-2-carboxylic Acid (HMFCA) and its Derivatives
| Natural Source | Compound | Concentration | Reference(s) |
| Human Urine | 5-(Hydroxymethyl)furan-2-carboxylic acid | 1 to 25 mg/24h | [3] |
| Fungi (e.g., Aspergillus spp., Gibberella fujikuroi) | 5-(Hydroxymethyl)furan-2-carboxylic acid | Not specified | [3] |
| Bacteria (Saccharopolyspora erythraea) | Methyl 5-methyl-2-furancarboxylate | Volatile organic compound, specific concentration not reported | [4] |
Table 3: Furan Fatty Acid (FuFA) Content in Marine Organisms
| Marine Organism | Total F-acid Concentration (mg/100g of fillet) | Key FuFAs Identified |
| Sakhalin surf clam | High abundance | 9M5, 9D5, 11D3, 11D5, 11M5 |
| Japanese scallop | High abundance | 9M5, 9D5, 11D3, 11D5, 11M5 |
| Salmon trout (fatty) | Up to 14.21 | 9M5, 9D5, 11D3, 11D5, 11M5 |
| Various Shellfish | 0.01 to 10.93 | 9M5, 9D5, 11D3, 11D5, 11M5 |
| Various Salmon | 0.01 to 14.21 | 9M5, 9D5, 11D3, 11D5, 11M5 |
F-acid abbreviations: 9M5: 9-(3-methyl-5-pentylfuran-2-yl)-nonanoic acid, 9D5: 9-(3,4-dimethyl-5-pentylfuran-2-yl)-nonanoic acid, 11D3: 11-(3,4-Dimethyl-5-propylfuran-2-yl)-undecanoic acid, 11D5: 11-(3,4-Dimethyl-5-pentylfuran-2-yl)-undecanoic acid, 11M5: 11-(3-Methyl-5-pentylfuran-2-yl)-undecanoic acid.[5][6]
Biosynthetic and Metabolic Pathways
Furan carboxylic acids are synthesized in nature through various pathways, often originating from carbohydrates. In mammals, they are also products of metabolism of other furan-containing compounds.
Biosynthesis of 5-(Hydroxymethyl)furan-2-carboxylic Acid (HMFCA)
HMFCA is produced by various fungi through the oxidation of 5-hydroxymethylfurfural (HMF), a compound derived from the dehydration of hexose sugars.[7][8][9]
Metabolism of Furan in Humans
In humans, furan is metabolized by cytochrome P450 enzymes, primarily CYP2E1, to a reactive intermediate, cis-2-butene-1,4-dial (BDA). BDA can then conjugate with cellular nucleophiles like glutathione (GSH) and lysine, leading to various urinary metabolites.[10][11][12]
Experimental Protocols
Accurate quantification and characterization of furan carboxylic acids from complex natural matrices require robust analytical methods. Below are representative protocols for extraction and analysis.
Protocol 1: Extraction and Purification of 2-Furancarboxylic Acid from a Liquid Matrix
This protocol is adapted from a standard organic synthesis procedure and can be modified for the extraction and purification of 2-furancarboxylic acid from aqueous natural product extracts.[13][14]
Materials:
-
Aqueous solution containing sodium 2-furancarboxylate
-
40% Sulfuric acid
-
Deionized water
-
Decolorizing carbon (e.g., Norit)
-
Ether
-
Continuous liquid-liquid extraction apparatus
-
Beakers, flasks, filtration apparatus (suction)
-
pH indicator paper (e.g., Congo red)
-
Ice bath
Procedure:
-
Initial Extraction (Optional): If other organic compounds are present, perform a continuous extraction with ether for 6-7 hours to remove them. The aqueous layer contains the sodium 2-furancarboxylate.
-
Acidification: Transfer the aqueous solution to a large beaker and place it in an ice bath. Slowly add 40% sulfuric acid while stirring until the solution is acidic to Congo red paper. 2-Furancarboxylic acid will precipitate out of the solution.
-
Crude Filtration: Filter the crystallized crude acid using suction. The crude product may contain inorganic salts and be colored.
-
Purification by Recrystallization: a. Dissolve the crude acid in boiling deionized water (approximately 2.3 L of water per 360-380 g of crude acid). b. Add about 60 g of decolorizing carbon and boil the solution for 45 minutes. c. Filter the hot solution to remove the carbon. d. Cool the filtrate with stirring to 16-20 °C to induce crystallization of the purified 2-furancarboxylic acid. e. Filter the purified crystals by suction and allow them to air dry.
Protocol 2: General Workflow for GC-MS Analysis of Furan Carboxylic Acids
This protocol outlines a general procedure for the analysis of furan carboxylic acids using gas chromatography-mass spectrometry (GC-MS), which often requires derivatization to increase volatility.
1. Sample Preparation and Extraction:
-
Solid Samples (e.g., plant tissue, food): Homogenize the sample. Perform a solvent extraction (e.g., with ethyl acetate) after acidification of the sample to protonate the carboxylic acids.
-
Liquid Samples (e.g., fruit juice, urine): Acidify the sample and proceed to solid-phase extraction (SPE).
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge (e.g., Oasis HLB) to clean up the sample and concentrate the analytes. Condition the cartridge, load the sample, wash with a weak solvent to remove interferences, and elute the furan carboxylic acids with a stronger solvent (e.g., methanol or ethyl acetate).
2. Derivatization (Methylation Example):
-
Dry the eluate from the SPE step completely under a stream of nitrogen.
-
Add 2 mL of methanol containing 2% sulfuric acid to the dried sample in a sealed glass tube.
-
Heat the mixture at 80°C for 2 hours.
-
After cooling, add 1 mL of a saturated aqueous NaCl solution.
-
Extract the resulting furan carboxylic acid methyl esters three times with 1 mL of n-hexane.
-
Combine the organic layers, dry under nitrogen, and resuspend in a known volume of n-hexane for GC-MS analysis.[15]
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions (Example):
-
Mass Spectrometer (MS) Conditions:
Conclusion
Furan carboxylic acids are a significant class of naturally occurring compounds with a wide distribution and diverse biological activities. Understanding their presence in various natural sources, their biosynthetic and metabolic pathways, and the methods for their robust analysis is crucial for researchers in food science, medicine, and drug development. The data and protocols presented in this guide provide a comprehensive resource for professionals in these fields, facilitating further research into the roles and applications of these ubiquitous molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 3. Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts | CoLab [colab.ws]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Guide: Molecular Structure and Conformation of 5-Benzylsulfanylmethyl-furan-2-carboxylic acid
For: Researchers, Scientists, and Drug Development Professionals
Introduction
5-Benzylsulfanylmethyl-furan-2-carboxylic acid is a derivative of furan-2-carboxylic acid, a class of compounds that are of significant interest in medicinal chemistry. The furan scaffold is a common motif in many biologically active molecules. The substituent at the 5-position, a benzylsulfanylmethyl group, introduces a degree of flexibility and lipophilicity that can significantly influence the molecule's interaction with biological targets. Understanding the three-dimensional structure and conformational preferences of this molecule is crucial for structure-activity relationship (SAR) studies and rational drug design.
This guide summarizes the expected molecular structure, discusses potential conformations, and provides standardized experimental protocols for its characterization.
Molecular Structure
The molecular structure of this compound consists of a central furan ring, substituted at the 2-position with a carboxylic acid group and at the 5-position with a benzylsulfanylmethyl group.
Below is a diagram illustrating the predicted molecular structure and atom numbering scheme.
Predicted Physicochemical Properties
| Property | Value |
| Molecular Formula | C13H12O3S |
| Molecular Weight | 248.30 g/mol |
| Melting Point | 122-123°C |
| LogP (predicted) | ~2.5-3.0 |
| Hydrogen Bond Donors | 1 (from carboxylic acid) |
| Hydrogen Bond Acceptors | 3 (2 from carboxyl, 1 from furan oxygen) |
Conformational Analysis
The conformational flexibility of this compound is primarily determined by the rotation around several single bonds in the benzylsulfanylmethyl side chain. The furan ring and the carboxylic acid group are expected to be largely coplanar to maximize conjugation.
Key dihedral angles that dictate the overall conformation include:
-
τ1 (C4-C5-C7-S1): Rotation around this bond will determine the orientation of the side chain relative to the furan ring.
-
τ2 (C5-C7-S1-C8): This torsion angle will define the positioning of the benzyl group.
-
τ3 (C7-S1-C8-C9): Rotation around this bond will influence the orientation of the phenyl ring.
Due to the lack of experimental data, the global minimum energy conformation is unknown. However, computational modeling could predict the most stable conformers. It is anticipated that steric hindrance between the furan ring and the benzyl group will play a significant role in determining the preferred conformations.
The diagram below illustrates the key rotational bonds influencing the molecule's conformation.
Experimental Protocols
The following sections describe standard experimental methodologies for the structural and conformational analysis of small organic molecules like this compound.
Single-Crystal X-ray Diffraction
This technique provides the most definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.
Methodology:
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound. Suitable solvents might include ethanol, ethyl acetate, or a mixture of solvents.[1][2][3]
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.[1][4]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods, and then refined to obtain the final atomic coordinates and anisotropic displacement parameters.
The logical workflow for X-ray crystallography is depicted below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure in solution. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments can provide detailed information about the chemical environment of each atom and the connectivity and spatial proximity between them.[5][6][7][8]
Methodology:
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[8]
-
Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are on adjacent atoms.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, helping to piece together the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is crucial for determining the solution-state conformation.[6]
-
-
Spectral Analysis: The acquired spectra are processed and analyzed to assign all proton and carbon signals and to deduce the molecular structure and major solution-state conformers.
Summary of Expected Spectroscopic Data
While specific experimental data is unavailable, the following tables summarize the expected chemical shifts for ¹H and ¹³C NMR based on the analysis of similar furan derivatives.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| H3 (furan) | 6.3 - 6.5 | d |
| H4 (furan) | 7.1 - 7.3 | d |
| CH₂ (benzyl) | 3.7 - 3.9 | s |
| CH₂ (side chain) | 4.5 - 4.7 | s |
| Phenyl-H | 7.2 - 7.4 | m |
| COOH | 11.0 - 13.0 | br s |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C2 (furan) | 158 - 160 |
| C3 (furan) | 110 - 112 |
| C4 (furan) | 118 - 120 |
| C5 (furan) | 150 - 152 |
| C=O (carboxyl) | 165 - 170 |
| CH₂ (benzyl) | 35 - 38 |
| CH₂ (side chain) | 30 - 33 |
| Phenyl-C | 127 - 138 |
Conclusion
This compound is a molecule with significant conformational flexibility centered on its benzylsulfanylmethyl side chain. While a definitive experimental structure is not currently available, its molecular framework can be confidently predicted. The detailed three-dimensional structure and conformational preferences in both solid and solution states can be elucidated using standard analytical techniques such as single-crystal X-ray diffraction and multi-dimensional NMR spectroscopy. The data and protocols presented in this guide provide a foundational framework for researchers and drug development professionals to undertake a comprehensive structural and conformational analysis of this and related molecules.
References
- 1. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 2. How To [chem.rochester.edu]
- 3. journals.iucr.org [journals.iucr.org]
- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]
- 8. azolifesciences.com [azolifesciences.com]
Methodological & Application
synthesis protocol for 5-Benzylsulfanylmethyl-furan-2-carboxylic acid
An Application Note and Protocol for the Synthesis of 5-Benzylsulfanylmethyl-furan-2-carboxylic acid
This document provides a detailed protocol for the chemical synthesis of this compound, a potential building block in the development of novel therapeutic agents. The synthesis is a three-step process commencing from commercially available methyl furan-2-carboxylate.
The synthesis pathway involves an initial chloromethylation of the furan ring, followed by a nucleophilic substitution with benzyl mercaptan, and concludes with the hydrolysis of the methyl ester to yield the final carboxylic acid.
Experimental Protocols
Step 1: Synthesis of Methyl 5-(chloromethyl)-2-furoate
This procedure follows a Blanc-type chloromethylation reaction.[1]
-
Materials:
-
Methyl furan-2-carboxylate
-
Paraformaldehyde
-
Zinc chloride (anhydrous)
-
Anhydrous hydrogen chloride (gas)
-
Appropriate anhydrous solvent (e.g., dichloromethane)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser, dissolve methyl furan-2-carboxylate and a stoichiometric amount of paraformaldehyde in an anhydrous solvent.
-
Add a catalytic amount of anhydrous zinc chloride to the mixture.
-
Bubble anhydrous hydrogen chloride gas through the stirred solution at a controlled rate.
-
The reaction is typically carried out at room temperature or with gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it over ice-water.
-
Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain methyl 5-(chloromethyl)-2-furoate.[1]
-
Step 2: Synthesis of Methyl 5-(Benzylsulfanylmethyl)-furan-2-carboxylate
This step involves the S-alkylation of benzyl mercaptan with the previously synthesized methyl 5-(chloromethyl)-2-furoate.
-
Materials:
-
Methyl 5-(chloromethyl)-2-furoate
-
Benzyl mercaptan (phenylmethanethiol)
-
A suitable base (e.g., sodium hydride, potassium carbonate, or triethylamine)
-
Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF) or acetonitrile)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyl mercaptan in the anhydrous solvent.
-
Cool the solution in an ice bath and add the base portion-wise. Stir the mixture for a short period to allow for the formation of the thiolate anion.
-
Slowly add a solution of methyl 5-(chloromethyl)-2-furoate in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting materials.
-
Quench the reaction by the addition of water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration, remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography to yield methyl 5-(benzylsulfanylmethyl)-furan-2-carboxylate.
-
Step 3: Synthesis of this compound (Hydrolysis)
The final step is the hydrolysis of the methyl ester to the carboxylic acid.
-
Materials:
-
Methyl 5-(benzylsulfanylmethyl)-furan-2-carboxylate
-
A base for hydrolysis (e.g., sodium hydroxide or lithium hydroxide)
-
A mixture of solvents (e.g., water and methanol or tetrahydrofuran)
-
Acid for neutralization (e.g., hydrochloric acid)
-
-
Procedure:
-
Dissolve the methyl 5-(benzylsulfanylmethyl)-furan-2-carboxylate in a mixture of water and a co-solvent like methanol.
-
Add a solution of the base (e.g., aqueous sodium hydroxide) to the ester solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the hydrolysis is complete, cool the reaction mixture to room temperature.
-
Remove the organic co-solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 3-4 with a suitable acid (e.g., 1 M HCl) to precipitate the carboxylic acid.[2]
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain this compound.
-
Data Presentation
| Step | Starting Material | Reagents | Product | Typical Yield (%) |
| 1 | Methyl furan-2-carboxylate | Paraformaldehyde, ZnCl₂, HCl | Methyl 5-(chloromethyl)-2-furoate | Not specified |
| 2 | Methyl 5-(chloromethyl)-2-furoate | Benzyl mercaptan, Base | Methyl 5-(benzylsulfanylmethyl)-furan-2-carboxylate | High |
| 3 | Methyl 5-(benzylsulfanylmethyl)-furan-2-carboxylate | NaOH or LiOH, H₂O/MeOH | This compound | High |
Visualizations
Caption: Synthetic workflow for this compound.
References
Applications of 5-Benzylsulfanylmethyl-furan-2-carboxylic Acid in Medicinal Chemistry: A Review of Related Analogs
Introduction
5-Benzylsulfanylmethyl-furan-2-carboxylic acid is a furan derivative with potential applications in medicinal chemistry. While specific research on this exact compound is limited in publicly available literature, the broader class of furan-2-carboxylic acid derivatives has attracted significant interest for its diverse biological activities. This document provides an overview of the potential applications of this compound based on the reported activities of structurally related compounds, along with relevant experimental protocols and conceptual frameworks for its investigation. The furan scaffold is a common motif in many biologically active compounds, known to interact with a variety of biological targets.[1][2]
Potential Therapeutic Applications
Based on the biological activities observed in analogous furan-2-carboxylic acid derivatives, this compound holds potential for investigation in the following therapeutic areas:
-
Anticancer Activity: Various derivatives of furan-2-carboxylic acid have been evaluated for their cytotoxic effects against different cancer cell lines. For instance, derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have shown activity against HeLa, HepG2, and Vero cell lines.[1][3] The introduction of different substituents on the furan ring can modulate this activity.
-
Antibacterial Activity: The furan nucleus is present in several antibacterial agents. Structurally similar compounds have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria.[1][4][5] For example, certain derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have been reported to inhibit the growth of Staphylococcus aureus and Bacillus cereus.[1]
Quantitative Data on Related Furan Derivatives
While no specific quantitative biological data for this compound was found, the following table summarizes the activity of a closely related analog, methyl-5-(hydroxymethyl)-2-furan carboxylate, and one of its derivatives to provide a reference for potential efficacy.
| Compound/Derivative Name | Cell Line/Bacteria | Assay Type | Result (IC₅₀/MIC) | Reference |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | S. aureus, B. cereus | MIC | 500.00 µg/mL | [1] |
| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | HeLa | Cytotoxicity (MTT) | 62.37 µg/mL | [1][3] |
| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | B. subtilis, E. coli | MIC | 250.00 µg/mL | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be relevant for the evaluation of this compound, based on protocols used for similar furan derivatives.[1][3]
Synthesis of Furan-2-Carboxylic Acid Derivatives
A general synthetic approach to furan-2-carboxylic acid derivatives can be conceptualized. The synthesis of the target compound would likely start from a readily available furan derivative, such as 5-(hydroxymethyl)furfural or 5-(chloromethyl)furan-2-carboxylic acid, followed by reaction with benzyl mercaptan to introduce the benzylsulfanylmethyl group.
DOT Diagram: Synthetic Workflow
Caption: A potential synthetic workflow for this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.[1][3]
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound) and incubate for another 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
DOT Diagram: MTT Assay Workflow
Caption: Workflow for determining cytotoxicity using the MTT assay.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the minimum inhibitory concentration (MIC) of a compound against bacterial strains.[1]
-
Compound Dilution: Prepare a serial dilution of the test compound in a 96-well microtiter plate with an appropriate broth medium.
-
Bacterial Inoculation: Add a standardized bacterial suspension (e.g., S. aureus, E. coli) to each well.
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways affected by this compound are unknown, related anticancer compounds often exert their effects through pathways that regulate cell cycle, apoptosis, and proliferation. For antibacterial action, furan derivatives can disrupt cell membrane integrity or interfere with essential metabolic pathways. Further research would be necessary to elucidate the precise mechanism of action for this compound.
DOT Diagram: Investigating Mechanism of Action
Caption: Potential avenues for investigating the mechanism of action.
Although direct experimental data on this compound is not currently available in the reviewed literature, the established biological activities of its structural analogs suggest that it is a promising candidate for investigation as an anticancer and antibacterial agent. The protocols and conceptual frameworks provided here offer a starting point for the systematic evaluation of this compound's potential in medicinal chemistry. Further research is warranted to synthesize, characterize, and biologically evaluate this compound to determine its specific therapeutic value.
References
- 1. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antibacterial activity of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
Application Notes and Protocols: 5-Benzylsulfanylmethyl-furan-2-carboxylic acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 5-Benzylsulfanylmethyl-furan-2-carboxylic acid as a versatile building block in organic synthesis. This compound serves as a valuable scaffold for the introduction of a furan moiety with a protected thiol functionality, enabling the synthesis of a diverse range of molecules with potential applications in medicinal chemistry and materials science.
Introduction
This compound is a bifunctional organic molecule featuring a furan ring, a carboxylic acid group, and a benzyl-protected thiol. The furan ring is an important pharmacophore found in numerous biologically active compounds. The carboxylic acid provides a handle for a variety of chemical transformations, including amide and ester formation. The benzylsulfanylmethyl group at the 5-position offers the potential for further functionalization upon deprotection of the thiol. These structural features make it an attractive starting material for the synthesis of novel derivatives for drug discovery and other applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 91903-26-3 | [1] |
| Molecular Formula | C₁₃H₁₂O₃S | [1] |
| Molecular Weight | 248.30 g/mol | [1] |
| Melting Point | 122-123°C | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in many organic solvents such as methanol, ethyl acetate, and dichloromethane. |
Synthesis of this compound
The synthesis of the title compound can be achieved via a two-step process starting from the readily available 5-(chloromethyl)furan-2-carboxylic acid. The first step involves the esterification of the carboxylic acid, followed by a nucleophilic substitution with benzyl mercaptan. The final step is the hydrolysis of the ester to yield the desired carboxylic acid.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Ethyl 5-(chloromethyl)furan-2-carboxylate
This protocol is adapted from a known procedure for the esterification of a similar furan derivative.[2]
-
Materials: 5-(chloromethyl)furfural, tert-butyl hypochlorite, anhydrous ethanol, dichloromethane, hexane.
-
Procedure:
-
In a round-bottomed flask, dissolve 5-(chloromethyl)furfural (1.0 eq) in a minimal amount of a suitable organic solvent.
-
Add tert-butyl hypochlorite (6.0 eq) to the solution at room temperature.[2]
-
Stir the reaction mixture for 24 hours.
-
After completion, evaporate the volatiles and dissolve the crude 5-(chloromethyl)furan-2-carbonyl chloride in anhydrous ethanol (excess).[2]
-
Stir the solution at 50°C for 6 hours.[2]
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford ethyl 5-(chloromethyl)furan-2-carboxylate.
-
Step 2: Synthesis of Ethyl 5-(benzylsulfanylmethyl)furan-2-carboxylate
-
Materials: Ethyl 5-(chloromethyl)furan-2-carboxylate, benzyl mercaptan, sodium hydride (NaH), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a stirred solution of benzyl mercaptan (1.1 eq) in anhydrous THF at 0°C under an inert atmosphere, add sodium hydride (1.1 eq) portion-wise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add a solution of ethyl 5-(chloromethyl)furan-2-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 5-(benzylsulfanylmethyl)furan-2-carboxylate.
-
Step 3: Synthesis of this compound
-
Materials: Ethyl 5-(benzylsulfanylmethyl)furan-2-carboxylate, lithium hydroxide (LiOH), tetrahydrofuran (THF), water.
-
Procedure:
-
Dissolve ethyl 5-(benzylsulfanylmethyl)furan-2-carboxylate (1.0 eq) in a mixture of THF and water (3:1).
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.
-
Applications in Organic Synthesis
This compound is a versatile building block for the synthesis of a variety of derivatives. The carboxylic acid functionality can be readily converted into amides, esters, and other derivatives, while the benzylsulfanylmethyl group can be further manipulated.
Amide Synthesis
The carboxylic acid can be coupled with a wide range of amines to form the corresponding amides. These amides are of interest in medicinal chemistry as they can mimic peptide bonds and participate in hydrogen bonding interactions with biological targets.
This protocol is based on standard peptide coupling methodologies.[3]
-
Materials: this compound, desired amine, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM).
-
Procedure:
-
To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCM, add DMAP (0.1 eq).
-
Cool the mixture to 0°C and add a solution of DCC (1.1 eq) in DCM dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Amine | Coupling Reagent | Solvent | Yield (%) (Analogous Reactions) |
| Aniline | DCC/DMAP | DCM | 85-95 |
| Benzylamine | HATU/DIPEA | DMF | 90-98 |
| Morpholine | EDCI/HOBt | DCM | 88-96 |
Ester Synthesis
Esterification of the carboxylic acid can be achieved using various alcohols under acidic or coupling agent-mediated conditions. Furoate esters are found in a number of natural products and pharmaceuticals.
-
Materials: this compound, desired alcohol, sulfuric acid (catalytic amount).
-
Procedure:
-
Dissolve this compound (1.0 eq) in an excess of the desired alcohol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography.
-
| Alcohol | Catalyst | Conditions | Yield (%) (Analogous Reactions) |
| Methanol | H₂SO₄ | Reflux | 90-97 |
| Ethanol | H₂SO₄ | Reflux | 88-95 |
| Isopropanol | H₂SO₄ | Reflux | 80-90 |
Potential for Further Functionalization
The benzylsulfanylmethyl group serves as a protected thiol. The benzyl group can be removed under reducing conditions to liberate the free thiol, which can then be used in a variety of subsequent reactions, such as Michael additions or disulfide bond formation.
Visualization of Synthetic Utility
The following diagrams illustrate the synthetic workflow and potential transformations of this compound.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its bifunctional nature allows for the straightforward synthesis of a variety of derivatives. The protocols and data presented in these application notes, based on established chemical principles and analogous reactions, provide a solid foundation for researchers to explore the potential of this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science. Further research into the biological activities of derivatives of this scaffold is warranted.
References
- 1. Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols: Synthetic Transformations of Furan-2-Carboxylic Acid
Introduction: Furan-2-carboxylic acid, also known as 2-furoic acid, is a pivotal heterocyclic compound derived from biomass sources like furfural. Its derivatives are integral components in a vast array of biologically active molecules, demonstrating antifungal, antibacterial, and anticancer properties.[1] The furan ring system serves as a versatile scaffold and bioisostere in medicinal chemistry, making the development of robust synthetic protocols for its modification a key focus for researchers in drug discovery and development. This document provides detailed experimental procedures for two fundamental transformations of furan-2-carboxylic acid: Fischer esterification and amide bond formation.
Protocol 1: Fischer Esterification of Furan-2-Carboxylic Acid to Ethyl Furan-2-carboxylate
Application: This protocol details the synthesis of a simple ester, a common building block in organic synthesis. Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3] To favor the formation of the ester, the reaction equilibrium is shifted by using a large excess of the alcohol reactant.[4][5]
Experimental Protocol:
-
Materials and Equipment:
-
Furan-2-carboxylic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator, standard glassware.
-
-
Procedure:
-
To a 250 mL round-bottom flask, add furan-2-carboxylic acid (5.6 g, 50 mmol).
-
Add absolute ethanol (100 mL, excess), which acts as both reactant and solvent.
-
Carefully add concentrated sulfuric acid (1.5 mL) dropwise to the stirred mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90°C) for 4 hours.
-
After cooling to room temperature, remove the excess ethanol using a rotary evaporator.[6]
-
Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL) to neutralize the acid, and finally with brine (1 x 50 mL).[6]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude ester by vacuum distillation to obtain ethyl furan-2-carboxylate as a colorless oil.
-
Data Presentation:
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Role |
| Furan-2-carboxylic acid | C₅H₄O₃ | 112.08 | 5.6 g | 50 | Substrate |
| Ethanol | C₂H₅OH | 46.07 | 100 mL | ~1700 | Reagent/Solvent |
| Sulfuric Acid | H₂SO₄ | 98.08 | 1.5 mL | ~27.5 | Catalyst |
| Product | Expected Yield | Boiling Point | Appearance |
| Ethyl furan-2-carboxylate | 80-90% | 195-197 °C | Colorless Oil |
Experimental Workflow:
Caption: Workflow for Fischer Esterification of Furan-2-Carboxylic Acid.
Protocol 2: Amide Bond Formation via Acyl Chloride Intermediate
Application: This two-step protocol is a highly effective method for synthesizing amides, particularly with less reactive amines.[7] Furan-2-carboxylic acid is first converted to the more reactive acyl chloride intermediate, 2-furoyl chloride, using thionyl chloride (SOCl₂).[7] The acyl chloride is then reacted with a primary or secondary amine to form the desired furan-2-carboxamide.[7] This method is widely used in the synthesis of pharmaceutical intermediates.
Experimental Protocol:
-
Materials and Equipment:
-
Furan-2-carboxylic acid
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Benzylamine
-
Triethylamine (TEA) or Pyridine
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, reflux condenser, ice bath, separatory funnel, rotary evaporator.
-
-
Procedure:
Step A: Synthesis of 2-Furoyl Chloride
-
In a fume hood, add furan-2-carboxylic acid (5.6 g, 50 mmol) to a round-bottom flask.
-
Cool the flask in an ice bath and slowly add thionyl chloride (5.5 mL, 75 mmol). A catalytic amount of DMF (1-2 drops) can be added.[7]
-
Allow the mixture to warm to room temperature, then heat to reflux for 1-2 hours until gas evolution (SO₂ and HCl) ceases.[7]
-
Remove the excess thionyl chloride by distillation or under reduced pressure. The crude 2-furoyl chloride is a yellow/brown oil and can be used directly in the next step.[7]
Step B: Synthesis of N-benzylfuran-2-carboxamide
-
Dissolve benzylamine (5.35 g, 50 mmol) and triethylamine (8.4 mL, 60 mmol) in anhydrous DCM (100 mL) in a separate flask.
-
Cool the amine solution to 0°C in an ice bath.
-
Slowly add the crude 2-furoyl chloride from Step A (dissolved in 20 mL of anhydrous DCM) to the stirred amine solution.[7]
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Wash the reaction mixture with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) to obtain N-benzylfuran-2-carboxamide as a solid.
-
Data Presentation:
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Role |
| Furan-2-carboxylic acid | C₅H₄O₃ | 112.08 | 5.6 g | 50 | Substrate |
| Thionyl Chloride | SOCl₂ | 118.97 | 5.5 mL | 75 | Activating Agent |
| Benzylamine | C₇H₉N | 107.15 | 5.35 g | 50 | Nucleophile |
| Triethylamine | (C₂H₅)₃N | 101.19 | 8.4 mL | 60 | Base |
| Product | Expected Yield | Melting Point | Appearance |
| N-benzylfuran-2-carboxamide | 75-90% | ~115-118 °C | White to off-white solid |
Experimental Workflow:
Caption: Workflow for Amide Synthesis via Acyl Chloride Intermediate.
Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases; it must be handled with extreme care. Concentrated sulfuric acid is highly corrosive. All organic solvents are flammable. Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. benchchem.com [benchchem.com]
- 2. cerritos.edu [cerritos.edu]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. athabascau.ca [athabascau.ca]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Furan Derivatives as Potential Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of furan derivatives, focusing on their diverse pharmacological activities and specific molecular targets. This document includes detailed experimental protocols for key assays, quantitative data for representative compounds, and visualizations of relevant signaling pathways and experimental workflows to guide researchers in the exploration of this promising class of compounds.
Introduction
Furan, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] The unique electronic properties and structural features of the furan ring allow for diverse chemical modifications, leading to a wide array of derivatives with significant therapeutic potential.[1][3] Furan-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, and cardioprotective effects.[1][4][5] Their mechanism of action often involves specific interactions with key biological targets, such as enzymes and receptors, making them attractive candidates for drug discovery and development.[1][6]
Key Therapeutic Targets and Furan Derivatives
Furan derivatives have been shown to modulate the activity of several key proteins implicated in various diseases. This section highlights some of the most promising therapeutic targets and provides quantitative data for representative furan-based inhibitors.
Data Presentation: Inhibitory Activities of Furan Derivatives
The following table summarizes the in vitro inhibitory activities of selected furan derivatives against their respective therapeutic targets.
| Compound ID | Furan Derivative Class | Target | Assay Type | IC50/Ki | Reference |
| KD1 | Furan-based chalcone | MAO-B | Fluorometric | IC50: 0.023 µM | [7] |
| KD9 | Furan-based chalcone | MAO-B | Fluorometric | IC50: 0.015 µM | [7] |
| 7b | Furan derivative | VEGFR-2 | Kinase Assay | IC50: 42.5 nM | [4][8] |
| 7c | Furan derivative | VEGFR-2 | Kinase Assay | IC50: 52.5 nM | [4][8] |
| 4c | Furopyrimidine | VEGFR-2 | Kinase Assay | IC50: 57.1 nM | [4][8] |
| Compound 4 | Furan-based derivative | MCF-7 cells | MTT Assay | IC50: 4.06 µM | [9] |
| Compound 7 | Furan-based derivative | MCF-7 cells | MTT Assay | IC50: 2.96 µM | [9] |
| 8a | Furan-based pyrimidine-thiazolidinone | S. pyogenes | Broth dilution | MIC: 25 µg/mL | |
| 8a | Furan-based pyrimidine-thiazolidinone | P. aeruginosa | Broth dilution | MIC: 50 µg/mL | |
| 8a | Furan-based pyrimidine-thiazolidinone | S. aureus | Broth dilution | MIC: 62.5 µg/mL |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by furan derivatives is crucial for elucidating their mechanisms of action and for the rational design of more potent and selective inhibitors.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[10] Furan and furopyrimidine derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.[4][8] By blocking the ATP binding site of the VEGFR-2 kinase domain, these compounds inhibit its autophosphorylation and downstream signaling cascades, ultimately leading to the suppression of angiogenesis.[10]
VEGFR-2 signaling pathway and inhibition by furan derivatives.
Monoamine Oxidase B (MAO-B) Inhibition
Monoamine oxidase B (MAO-B) is an enzyme responsible for the degradation of neurotransmitters like dopamine.[11] Inhibition of MAO-B can increase dopamine levels in the brain and is a therapeutic strategy for neurodegenerative diseases such as Parkinson's disease. Furan-based chalcones have emerged as potent and selective inhibitors of MAO-B.[7][12]
Mechanism of MAO-B inhibition by furan-based chalcones.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the therapeutic potential of furan derivatives.
VEGFR-2 Kinase Inhibition Assay
This protocol describes a luminescence-based kinase assay to determine the in vitro inhibitory activity of furan derivatives against VEGFR-2.[10][13]
Workflow:
Workflow for the VEGFR-2 Kinase Inhibition Assay.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase assay buffer
-
Furan derivative test compounds
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White 96-well plates
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Prepare a 1x kinase buffer from a 5x stock solution.
-
Prepare a master mix containing 1x kinase buffer, ATP, and the kinase substrate.
-
Prepare serial dilutions of the furan derivative test compounds in the appropriate solvent (e.g., DMSO) and then in 1x kinase buffer.
-
-
Assay Setup:
-
Add 25 µL of the master mix to each well of a white 96-well plate.
-
Add 5 µL of the diluted test compound to the sample wells.
-
Add 5 µL of vehicle control (e.g., 1% DMSO in kinase buffer) to the positive control (100% activity) and blank (no enzyme) wells.
-
Add 20 µL of 1x kinase buffer to the blank wells.
-
-
Initiate Kinase Reaction:
-
Dilute the VEGFR-2 kinase to the desired concentration in 1x kinase buffer.
-
Add 20 µL of the diluted kinase to the positive control and test compound wells.
-
Incubate the plate at 30°C for 45 minutes.
-
-
Signal Detection:
-
After incubation, add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 15 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for another 15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Monoamine Oxidase B (MAO-B) Inhibition Assay
This protocol outlines a fluorometric assay to measure the inhibitory activity of furan-based chalcones against MAO-B.[14][15]
Workflow:
Workflow for the MAO-B Inhibition Assay.
Materials:
-
Recombinant human MAO-B
-
MAO-B substrate (e.g., benzylamine)
-
Furan-based chalcone test compounds
-
MAO-B inhibitor screening kit (e.g., fluorometric)
-
Black 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of the furan-based chalcone test compounds and a reference inhibitor (e.g., selegiline) in the assay buffer.
-
Prepare the MAO-B enzyme and substrate solutions according to the manufacturer's instructions.
-
-
Assay Setup:
-
Add 10 µL of the diluted test compounds or reference inhibitor to the wells of a black 96-well plate.
-
Add 50 µL of the MAO-B enzyme solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Prepare a working solution containing the reaction buffer, developer solution, and substrate.
-
Add 40 µL of the working solution to each well to start the reaction.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence (e.g., excitation at 535 nm and emission at 587 nm) every minute for 20 minutes using a fluorescence microplate reader.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.
-
Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of furan derivatives on cancer cell lines.[2][9][16]
Workflow:
Workflow for the MTT Cytotoxicity Assay.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Furan derivative test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the furan derivative test compounds in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Conclusion
Furan derivatives represent a versatile and promising class of compounds with a wide range of therapeutic applications. The information and protocols provided in these application notes offer a solid foundation for researchers to explore the potential of furan-based molecules as novel therapeutic agents. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to advance their development into clinically useful drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacological activity of furan derivatives [wisdomlib.org]
- 4. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. tandfonline.com [tandfonline.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. scispace.com [scispace.com]
- 15. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for 5-Benzylsulfanylmethyl-furan-2-carboxylic acid
Disclaimer: Publicly available experimental data specifically for in vitro and in vivo assays using 5-Benzylsulfanylmethyl-furan-2-carboxylic acid is limited. The following application notes and protocols are based on established methodologies for structurally related furan-2-carboxylic acid derivatives and are intended to serve as a comprehensive guide for researchers. The quantitative data presented is hypothetical and for illustrative purposes.
Application Notes
This compound is a derivative of furan-2-carboxylic acid. The furan nucleus is a common scaffold in a variety of biologically active compounds.[1] Derivatives of furan-2-carboxylic acid have been investigated for a range of therapeutic applications, including anticancer, antibacterial, and anti-diabetic activities.[2][3][4] The presence of the benzylsulfanylmethyl group at the 5-position introduces a flexible, lipophilic moiety that may influence the compound's interaction with biological targets.
Potential Therapeutic Areas:
-
Oncology: Furan derivatives have shown promise as anticancer agents.[3] The cytotoxic effects of this compound could be evaluated against a panel of human cancer cell lines.
-
Infectious Diseases: The furan ring is a key component in some antibacterial agents.[4] This compound could be screened for activity against various pathogenic bacteria.
-
Metabolic Diseases: Certain furan-2-carboxylic acid derivatives have been explored for the treatment of type 2 diabetes by inhibiting gluconeogenesis.[2]
Quantitative Data Summary
The following tables present hypothetical data for this compound based on potential outcomes from the described experimental protocols.
Table 1: Hypothetical In Vitro Cytotoxicity Data (MTT Assay)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 15.8 |
| A549 | Lung Cancer | 22.5 |
| HeLa | Cervical Cancer | 18.2 |
| HepG2 | Liver Cancer | 35.1 |
| HEK293 | Normal Kidney Cells | > 100 |
Table 2: Hypothetical In Vitro Antibacterial Activity (MIC Assay)
| Bacterial Strain | Gram Type | MIC (µg/mL) |
| Staphylococcus aureus | Positive | 32 |
| Bacillus subtilis | Positive | 16 |
| Escherichia coli | Negative | 64 |
| Pseudomonas aeruginosa | Negative | > 128 |
Experimental Protocols
Here are detailed protocols for key in vitro and in vivo experiments.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against various cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2) and a normal cell line (e.g., HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cell lines in their appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed 5 x 10³ cells in 100 µL of medium per well in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: In Vivo Antitumor Efficacy in a Xenograft Mouse Model
Objective: To evaluate the in vivo antitumor activity of this compound in a mouse xenograft model.
Materials:
-
This compound
-
Athymic nude mice (4-6 weeks old)
-
Human cancer cells (e.g., MCF-7)
-
Matrigel
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose)
-
Standard chemotherapy drug (e.g., Paclitaxel)
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Harvest MCF-7 cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth every two days by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., oral gavage daily)
-
Group 2: this compound (e.g., 25 mg/kg, oral gavage daily)
-
Group 3: this compound (e.g., 50 mg/kg, oral gavage daily)
-
Group 4: Positive control (e.g., Paclitaxel, 10 mg/kg, intraperitoneal injection twice a week)
-
-
-
Treatment and Monitoring:
-
Administer the treatments as per the defined schedule for 21 days.
-
Monitor tumor volume and body weight every two days.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Tumors can be further processed for histological or molecular analysis.
-
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Hypothetical signaling pathway for apoptosis induction.
References
- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 2. Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Benzylsulfanylmethyl-furan-2-carboxylic acid in Antimicrobial Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 5-Benzylsulfanylmethyl-furan-2-carboxylic acid as a novel antimicrobial agent. Due to the limited availability of specific data for this compound, the information presented herein is based on established knowledge of related furan-2-carboxylic acid derivatives and standard antimicrobial testing methodologies.
The furan nucleus is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antibacterial, antifungal, and antiviral properties.[1][2] The versatility of the furan ring allows for structural modifications that can enhance antimicrobial potency and selectivity. Nitrofurans, for instance, are a class of furan-based drugs that are active against a broad spectrum of bacteria.[3] Their mechanism of action often involves the reductive activation of the nitro group within bacterial cells, leading to the formation of reactive intermediates that can damage cellular components such as DNA and ribosomal proteins.[2]
Data Presentation: Antimicrobial Activity of Furan Derivatives
To provide a context for the potential efficacy of this compound, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various furan derivatives against several common pathogens.
| Furan Derivative | Test Organism | Gram Stain | MIC (µg/mL) |
| 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid | Escherichia coli | Gram-Negative | 64 |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | Staphylococcus aureus | Gram-Positive | 500 |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | Bacillus cereus | Gram-Positive | 500 |
| 5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | Bacillus subtilis | Gram-Positive | 250 |
| 5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | Escherichia coli | Gram-Negative | 250 |
Note: This data is for comparative purposes and is derived from studies on related furan compounds.[4][5]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible synthetic route to this compound starting from commercially available 5-(hydroxymethyl)furan-2-carboxylic acid.
Materials:
-
5-(Hydroxymethyl)furan-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Benzyl mercaptan (BnSH)
-
Pyridine
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Chlorination of the Hydroxymethyl Group:
-
Dissolve 5-(hydroxymethyl)furan-2-carboxylic acid in an excess of thionyl chloride.
-
Stir the mixture at room temperature for 2-4 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain 5-(chloromethyl)furan-2-carboxylic acid.
-
-
Thioetherification:
-
Dissolve the crude 5-(chloromethyl)furan-2-carboxylic acid in dichloromethane.
-
Add benzyl mercaptan (1.1 equivalents) and pyridine (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up and Purification:
-
Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield this compound.
-
-
Characterization:
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of this compound against various microbial strains using the broth microdilution method.[6][7]
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., Gentamicin)
-
Resazurin sodium salt solution (optional, for viability indication)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform two-fold serial dilutions of the compound in MHB to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth only). A standard antibiotic should also be tested as a positive control for the assay.
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Optionally, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth.
-
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. biojournals.us [biojournals.us]
- 4. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Formulation of 5-Benzylsulfanylmethyl-furan-2-carboxylic acid for Biological Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Benzylsulfanylmethyl-furan-2-carboxylic acid is a furan derivative with potential for a range of biological activities, characteristic of this class of compounds which includes anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] Proper formulation is a critical step to ensure accurate and reproducible results in biological studies. These application notes provide a comprehensive guide to developing suitable formulations for both in vitro and in vivo evaluation of this compound. The protocols outlined below are based on the known properties of similar furan-2-carboxylic acid derivatives and provide a systematic approach to formulation development.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C13H12O3S | |
| Molecular Weight | 248.30 g/mol | |
| Melting Point | 122-123°C | [5] |
| Appearance | White to beige crystalline powder | [6] |
Experimental Protocols
Preliminary Characterization
It is essential to begin with a preliminary characterization of the compound to ensure its identity and purity before proceeding with formulation development.
1.1. Visual Inspection:
-
Visually inspect the compound for color, appearance, and presence of any foreign matter. It should be a white to beige crystalline powder.[6]
1.2. Purity Assessment (Recommended):
-
Assess the purity of the compound using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A purity of >95% is recommended for biological studies.
Solubility Determination
The solubility of this compound needs to be determined in a range of pharmaceutically acceptable solvents to identify suitable vehicles for formulation. Based on structurally similar compounds, such as 5-Hydroxymethyl-2-furancarboxylic acid, solubility in common organic solvents is expected to be higher than in aqueous solutions.[7][8]
2.1. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (95% and absolute)
-
Polyethylene glycol 400 (PEG400)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Vortex mixer
-
Centrifuge
2.2. Protocol:
-
Add an excess amount of this compound to a known volume (e.g., 1 mL) of each solvent in a microcentrifuge tube.
-
Vortex the tubes vigorously for 2 minutes.
-
Incubate the tubes at room temperature for 24 hours with constant agitation to ensure equilibrium is reached.
-
Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
Table 2: Expected Solubility of this compound
| Solvent | Expected Solubility (mg/mL) |
| DMSO | > 50 |
| Ethanol (absolute) | ~20-50 |
| PEG400 | ~10-30 |
| PBS (pH 7.4) | < 1 |
Preparation of Stock Solutions
A concentrated stock solution is essential for preparing working solutions for various assays. DMSO is often the solvent of choice for initial stock solutions due to its high solubilizing capacity.
3.1. Materials:
-
This compound
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
3.2. Protocol:
-
Weigh the required amount of this compound in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 50 mg/mL).
-
Vortex until the compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Table 3: Preparation of a 50 mg/mL Stock Solution
| Parameter | Value |
| Mass of Compound | 50 mg |
| Volume of DMSO | 1 mL |
| Final Concentration | 50 mg/mL (201.4 mM) |
| Storage | -20°C |
Formulation for In Vitro Studies
For cell-based assays, the final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Protocol for Preparing Working Solutions for Cell-Based Assays:
-
Thaw an aliquot of the 50 mg/mL stock solution in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control.
Formulation for In Vivo Studies
The choice of formulation for in vivo studies depends on the route of administration and the required dose. Due to the expected low aqueous solubility, a co-solvent system is likely necessary.
Example Formulation for Intravenous (IV) Administration:
A common vehicle for IV administration of poorly soluble compounds is a mixture of PEG400, ethanol, and saline.
Table 4: Example Formulation for IV Administration
| Component | Percentage (v/v) | Purpose |
| DMSO | 10% | Primary Solvent |
| PEG400 | 40% | Co-solvent/Solubilizer |
| Saline (0.9% NaCl) | 50% | Vehicle |
Protocol for Preparing the IV Formulation:
-
Dissolve the required amount of this compound in DMSO.
-
Add PEG400 and vortex to mix thoroughly.
-
Slowly add the saline while vortexing to avoid precipitation of the compound.
-
The final solution should be clear and free of particulates. If necessary, filter through a 0.22 µm syringe filter.
Example Formulation for Oral (PO) Administration:
For oral administration, a suspension or a solution in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water can be prepared.
Table 5: Example Formulation for Oral Administration (Suspension)
| Component | Concentration | Purpose |
| This compound | Desired dose (e.g., 10 mg/kg) | Active Ingredient |
| 0.5% CMC in water | q.s. to final volume | Suspending Agent/Vehicle |
| Tween 80 | 0.1% (optional) | Wetting Agent |
Protocol for Preparing the Oral Suspension:
-
Weigh the required amount of the compound.
-
If using a wetting agent, first wet the powder with a small amount of Tween 80.
-
Gradually add the 0.5% CMC solution while triturating or vortexing to form a uniform suspension.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the formulation of this compound.
Hypothetical Signaling Pathway
Given the known anti-inflammatory activity of some furan derivatives, a plausible mechanism of action to investigate could be the inhibition of the NF-κB signaling pathway.
References
- 1. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 3. ijabbr.com [ijabbr.com]
- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. matrixscientific.com [matrixscientific.com]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
handling, storage, and safety precautions for 5-Benzylsulfanylmethyl-furan-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information provided in these application notes and protocols is based on the available data for 5-Benzylsulfanylmethyl-furan-2-carboxylic acid and structurally related furan-2-carboxylic acid derivatives. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Therefore, all handling, storage, and safety precautions should be implemented with the understanding that this is a research chemical with potentially unknown hazards. All laboratory work should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Product Information and Physical Properties
This compound is a furan derivative with potential applications in pharmaceutical and chemical research. While comprehensive experimental data for this specific compound is limited, the following table summarizes available and extrapolated data.
| Property | Value | Source/Notes |
| Chemical Name | This compound | - |
| CAS Number | 91903-26-3 | [1][2] |
| Molecular Formula | C₁₃H₁₂O₃S | [1][2] |
| Molecular Weight | 248.30 g/mol | [1] |
| Appearance | White to off-white solid (presumed) | General for furan-carboxylic acids[3] |
| Melting Point | 122-123°C | [1] |
| Boiling Point | Data not available | - |
| Solubility | Presumed soluble in organic solvents like alcohol.[3] Water solubility is likely low. | Based on related compounds |
Safety, Handling, and Storage
Based on information for related furan-2-carboxylic acid derivatives, this compound is classified as an irritant.[1] Strict adherence to safety protocols is mandatory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is an irritant and may cause skin, eye, and respiratory irritation.[4][5][6] The toxicological properties have not been fully investigated.[3]
| Protection Type | Equipment Specification | Purpose & Notes |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield (NIOSH or EN 166 compliant). | To protect against dust particles and splashes.[4] |
| Skin/Body Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) and a fully buttoned lab coat. | To prevent skin contact.[4][7] |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator. | Required when handling powders, if dust is generated, or if ventilation is inadequate.[4][8] |
Handling and Storage Protocols
Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.
Handling:
-
All manipulations should be performed in a certified chemical fume hood.[4]
-
Avoid generating dust.[4]
-
Wash hands thoroughly after handling.[6]
-
Avoid contact with eyes, skin, and clothing.[9]
-
Keep away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[8]
Storage:
-
Store in a tightly closed container.[8]
-
Protect from light by using an amber or opaque container.[10]
-
For long-term storage, consider storing at low temperatures (e.g., -20°C) under an inert atmosphere.[10]
First Aid Measures
In case of accidental exposure, follow these first-aid measures immediately:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][11] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical advice if skin irritation persists.[4][12] |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, provide oxygen. Contact a physician if you feel unwell.[6][12] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Drink 2-4 cupfuls of water or milk. Get medical attention if symptoms occur.[3][12] |
Experimental Protocols
The following are generalized experimental protocols based on methodologies used for similar furan derivatives. These should be adapted and optimized for specific research needs.
Protocol for Assessing In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a method to evaluate the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Target cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Make serial dilutions in the complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
Protocol for Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compound against a bacterial strain.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
DMSO
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., tetracycline)
Procedure:
-
Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform a serial two-fold dilution in MHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.
Hypothetical Signaling Pathway for Anti-inflammatory Action
Furan derivatives have been reported to possess anti-inflammatory properties. This diagram illustrates a hypothetical signaling pathway through which this compound might exert such effects, for instance, by inhibiting the NF-κB pathway.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. 5-[(Benzylsulfanyl)methyl]furan-2-carboxylic acid | CAS 91903-26-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. hsa.ie [hsa.ie]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Benzylsulfanylmethyl-furan-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of 5-Benzylsulfanylmethyl-furan-2-carboxylic acid.
Plausible Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a three-step process starting from commercially available Ethyl 5-(hydroxymethyl)furan-2-carboxylate. The pathway involves the conversion of the hydroxymethyl group to a more reactive chloromethyl group, followed by a nucleophilic substitution with benzyl mercaptan, and concluding with the hydrolysis of the ethyl ester to the desired carboxylic acid.
Caption: Proposed synthetic pathway for this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Step 1: Chlorination of Ethyl 5-(hydroxymethyl)furan-2-carboxylate
Question 1: The conversion to Ethyl 5-(chloromethyl)furan-2-carboxylate is incomplete, and I observe significant charring/tar formation. What's going wrong?
Answer: Incomplete conversion and the formation of tarry by-products are common issues in reactions involving furan derivatives, which are sensitive to strong acids and high temperatures.
-
Cause 1: Reaction Temperature Too High. Furan rings are prone to polymerization and degradation under harsh acidic conditions, which are often exacerbated by heat.
-
Solution: Perform the chlorination at low temperatures (e.g., 0 °C to room temperature). Add the chlorinating agent (e.g., thionyl chloride or phosphorus trichloride) dropwise to maintain temperature control and minimize localized heating.
-
Cause 2: Presence of Moisture. Chlorinating agents like thionyl chloride react violently with water, which can lead to uncontrolled side reactions.
-
Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to prevent hydrolysis of the reagent and starting material.
-
Cause 3: Inappropriate Reagent. The choice and stoichiometry of the chlorinating agent are critical.
-
Solution: Thionyl chloride (SOCl₂) in the presence of a base like pyridine or triethylamine is often effective for converting primary alcohols to alkyl chlorides under mild conditions. Using a slight excess (1.1-1.2 equivalents) of the chlorinating agent can drive the reaction to completion.
Step 2: Williamson-like Thioether Synthesis
Question 2: The yield of Ethyl 5-(benzylsulfanylmethyl)furan-2-carboxylate is low, and I'm isolating unreacted starting material and/or disulfide byproducts.
Answer: Low yields in this SN2 reaction can be attributed to several factors related to the nucleophile, electrophile, and reaction conditions. This reaction is analogous to the Williamson ether synthesis, where a thiolate anion acts as the nucleophile.[1][2]
-
Cause 1: Incomplete Thiolate Formation. Benzyl mercaptan needs to be deprotonated by a suitable base to form the more nucleophilic thiolate anion. Incomplete deprotonation will result in a slow or incomplete reaction.
-
Solution: Use a strong enough base to fully deprotonate the thiol. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF or DMF are excellent choices.[1] Ensure the base is added to the thiol and allowed to react completely before adding the electrophile (Ethyl 5-(chloromethyl)furan-2-carboxylate).
-
Cause 2: Oxidation of the Thiolate. Thiolates are susceptible to oxidation, especially in the presence of air, which leads to the formation of dibenzyl disulfide.
-
Solution: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation. Degassing the solvent prior to use can also be beneficial.
-
Cause 3: Side Reactions of the Electrophile. Primary alkyl halides are ideal for SN2 reactions.[1][2] However, elimination reactions can occur if a sterically hindered or overly strong base is used, though this is less common with primary halides.
-
Solution: Use a non-hindered base like NaH or K₂CO₃. Ensure the reaction temperature is appropriate; while some heat may be required, excessive temperatures can favor elimination or other side reactions.
-
Cause 4: Poor Solvent Choice. The solvent plays a crucial role in SN2 reactions.
-
Solution: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the base but do not solvate the nucleophile, thus increasing its reactivity.[3]
Caption: Troubleshooting decision tree for the Williamson-like thioether synthesis step.
Step 3: Ester Hydrolysis (Saponification)
Question 3: During the final hydrolysis step, my overall yield is low, and the product is difficult to purify.
Answer: The saponification of the ester followed by acidic workup should be straightforward, but issues can arise from incomplete reaction or during product isolation.
-
Cause 1: Incomplete Hydrolysis. The ester may not be fully hydrolyzed if the reaction time is too short or an insufficient amount of base is used.
-
Solution: Use a slight excess of a strong base like NaOH or KOH in a water/alcohol solvent mixture. Monitor the reaction by TLC until the starting ester is completely consumed. Gentle heating can accelerate the reaction.
-
Cause 2: Product Loss During Workup. The final carboxylic acid product has some water solubility, which can lead to losses during aqueous extraction.[4]
-
Solution: After acidifying the reaction mixture to precipitate the product (typically to pH 2-3), ensure complete precipitation by cooling the solution in an ice bath. When extracting the product with an organic solvent (like ethyl acetate), perform multiple extractions (3-4 times) with smaller volumes of solvent to maximize recovery. Washing the combined organic layers with brine can help remove dissolved water.
-
Cause 3: Difficulty with Purification. Crude furan-2-carboxylic acid derivatives can be colored or contain inorganic salts from the workup.[4]
-
Solution: The crude product can often be purified by recrystallization from hot water or a mixed solvent system (e.g., ethanol/water).[4][5] If impurities persist, column chromatography on silica gel may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis? While the synthesis can start from furan-2-carboxylic acid, using a pre-esterified starting material like Ethyl 5-(hydroxymethyl)furan-2-carboxylate is advantageous. It protects the carboxylic acid group from reacting with the chlorinating agent in Step 1 and avoids potential complications with the base in Step 2.
Q2: How stable is the Ethyl 5-(chloromethyl)furan-2-carboxylate intermediate? Alkyl halides of this type are typically lachrymatory and moisture-sensitive. It is best to use this intermediate immediately after its preparation. If storage is necessary, it should be kept in a tightly sealed container under an inert atmosphere at low temperatures.
Q3: Can I use benzyl bromide instead of benzyl mercaptan? The target molecule is a thioether (contains a C-S-C bond), not an ether (C-O-C). Therefore, a sulfur nucleophile is required. Benzyl mercaptan (or its corresponding thiolate) is the correct reagent to introduce the "benzylsulfanyl" group.
Q4: My final product has a melting point of 122-123°C. Is this correct? Yes, the reported melting point for this compound is 122-123°C.[6]
Data Presentation
Table 1: Optimization of Thioether Synthesis Conditions
The following table provides a guide for optimizing the key thioether formation step (Step 2), based on common variables in Williamson-type syntheses.
| Parameter | Condition A (Moderate Yield) | Condition B (Improved Yield) | Condition C (High Yield) | Potential Issues |
| Base | K₂CO₃ | NaOEt | NaH | Base must be strong enough for full deprotonation.[1] |
| Solvent | Ethanol | Acetonitrile | THF / DMF (anhydrous) | Polar aprotic solvents enhance SN2 rates.[3] |
| Temperature | Room Temperature | 50 °C | 0 °C to Room Temp | High temps can cause side reactions. |
| Atmosphere | Ambient Air | Ambient Air | Inert (N₂ or Ar) | Prevents oxidation of thiolate to disulfide.[3] |
| Typical Yield | 40-60% | 60-80% | >85% | Yields are estimates and substrate-dependent. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-(chloromethyl)furan-2-carboxylate (Step 1)
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve Ethyl 5-(hydroxymethyl)furan-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully pour the reaction mixture over crushed ice to quench the excess thionyl chloride.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volumes).
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which should be used immediately in the next step.
Protocol 2: Synthesis of Ethyl 5-(benzylsulfanylmethyl)furan-2-carboxylate (Step 2)
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil).
-
Wash the NaH with anhydrous hexane (2 x volumes) to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous THF to the flask, followed by dropwise addition of a solution of benzyl mercaptan (1.05 eq) in anhydrous THF at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium thiolate.
-
Slowly add a solution of crude Ethyl 5-(chloromethyl)furan-2-carboxylate (1.0 eq) from Step 1 in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Synthesis of this compound (Step 3)
-
Dissolve the purified ester from Step 2 (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours until TLC indicates complete consumption of the starting ester.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of cold 6M HCl, which will cause the product to precipitate.[5]
-
Stir the cold suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water and dry under vacuum.
-
If necessary, recrystallize the crude acid from hot water or an ethanol/water mixture to obtain the pure product.[4][5]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. matrixscientific.com [matrixscientific.com]
Technical Support Center: 5-Benzylsulfanylmethyl-furan-2-carboxylic acid Purification
Welcome to the technical support center for the purification of 5-Benzylsulfanylmethyl-furan-2-carboxylic acid. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound. The information provided is based on general principles of organic chemistry and data from structurally related furan carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: Common impurities may include unreacted starting materials such as 5-(chloromethyl)furan-2-carboxylic acid or benzyl mercaptan, byproducts from side reactions, and residual solvents. Depending on the synthetic route, oxidation of the sulfide to a sulfoxide or sulfone is also a potential impurity.
Q2: What is the reported melting point of this compound?
A2: The reported melting point for this compound is 122-123°C.[1] A broad melting range or a melting point lower than this suggests the presence of impurities.
Q3: Is this compound stable under typical purification conditions?
A3: While furan rings can be sensitive to strong acids and oxidizing agents, the primary concern for this molecule is the potential oxidation of the benzylsulfanylmethyl group. Care should be taken to avoid strong oxidizing conditions, and it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected.
Q4: Which analytical techniques are recommended for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for determining the purity of furan carboxylic acids.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used for purity assessment. Thin-Layer Chromatography (TLC) is a quick and effective tool for monitoring the progress of the purification.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Problem 1: Difficulty in Crystallization
Symptoms:
-
The product oils out instead of forming crystals.
-
The resulting crystals are of low purity.
-
No crystal formation upon cooling.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Presence of impurities | Try to pre-purify the crude product using flash column chromatography. For related furan carboxylic acids, treatment with activated carbon (Norite) during recrystallization can help remove colored impurities.[3] |
| Incorrect solvent system | Experiment with different solvent systems for recrystallization. Good starting points for carboxylic acids are solvent pairs like ethanol/water, ethyl acetate/hexanes, or toluene. For a related compound, 2-furancarboxylic acid, recrystallization from carbon tetrachloride has been suggested.[3] |
| Supersaturation | If no crystals form, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. Seeding the solution with a small crystal of pure product can also be effective. |
| Oiling out | If the product oils out, try using a more dilute solution or a solvent system in which the compound is less soluble at higher temperatures. Allowing the solution to cool more slowly can also promote crystal growth over oiling out. |
Problem 2: Challenges with Column Chromatography
Symptoms:
-
Poor separation of the product from impurities.
-
The product streaks or "tails" on the column.
-
Loss of product on the column.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate solvent system | Optimize the mobile phase using TLC. For acidic compounds, adding a small amount of acetic or formic acid (e.g., 0.1-1%) to the mobile phase can reduce tailing by keeping the carboxylic acid protonated. A typical mobile phase for similar compounds is a gradient of ethyl acetate in hexanes or cyclohexane.[4] |
| Product decomposition on silica gel | The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. If this is suspected, consider using neutral or basic alumina as the stationary phase, or deactivating the silica gel with a small amount of triethylamine in the mobile phase. |
| Column overloading | Using too much crude material for the column size will result in poor separation. As a general rule, use a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
Experimental Protocols
General Recrystallization Protocol
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethyl acetate, ethanol, or toluene).
-
If colored impurities are present, add a small amount of activated carbon and boil for a few minutes.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
General Flash Column Chromatography Protocol
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Pack a column with the slurry.
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent from the silica-adsorbed product and load the dry powder onto the top of the packed column.
-
Elute the column with the mobile phase, gradually increasing the polarity if necessary (e.g., from 10% to 50% ethyl acetate in hexanes).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
Visualizations
Below are diagrams illustrating common workflows and relationships in the purification process.
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for purifying this compound.
References
identifying and minimizing side-products in 5-Benzylsulfanylmethyl-furan-2-carboxylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side-products during the synthesis of 5-Benzylsulfanylmethyl-furan-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic pathway involves a two-step process. The first step is the nucleophilic substitution of a 5-(halomethyl)furfural, typically 5-(chloromethyl)furfural (CMF), with benzyl mercaptan (benzylthiol) to form 5-(benzylsulfanylmethyl)furfural. The second step is the oxidation of the aldehyde group of 5-(benzylsulfanylmethyl)furfural to a carboxylic acid.
Q2: What are the critical parameters to control in the first step (nucleophilic substitution)?
A2: Key parameters include the choice of base, solvent, and reaction temperature. A non-nucleophilic base is often used to deprotonate the thiol without competing in the substitution reaction. The solvent should be able to dissolve both reactants. Temperature control is crucial to prevent side reactions, such as the formation of humins or other degradation products from the furan ring.
Q3: What are the common challenges in the oxidation step?
A3: A primary challenge is the potential for over-oxidation or side reactions involving the sulfur atom or the furan ring. The choice of oxidizing agent and reaction conditions must be carefully selected to selectively oxidize the aldehyde to a carboxylic acid without affecting other functional groups.
Q4: How can I purify the final product?
A4: Purification of furan-2-carboxylic acids can often be achieved by recrystallization.[1] Acid-base extraction is another common technique. The crude product can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by adding acid.[2] Column chromatography can also be employed for high-purity requirements.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of 5-(benzylsulfanylmethyl)furfural (Step 1) | - Incomplete reaction. - Formation of side-products such as humins from CMF degradation.[3] - Competing elimination reaction. | - Monitor the reaction by TLC to ensure completion. - Maintain a controlled, moderate reaction temperature.[3] - Use a non-nucleophilic base (e.g., sodium carbonate, triethylamine). |
| Presence of unreacted benzyl mercaptan | - Insufficient CMF or reaction time. - Formation of disulfide (dibenzyl disulfide) from oxidation of the mercaptan. | - Use a slight excess of CMF. - Extend the reaction time. - Purge the reaction with an inert gas (e.g., nitrogen, argon) to minimize oxidation. |
| Formation of 5,5'-oxybis(methylene)bis(2-furaldehyde) (OBMF) | - This can be a byproduct in the oxidation of CMF to DFF, and similar structures could potentially form.[4] | - Ensure the complete conversion of CMF in the first step. |
| Low yield of this compound (Step 2) | - Incomplete oxidation. - Over-oxidation or degradation of the furan ring. - Oxidation of the sulfur atom. | - Choose a mild and selective oxidizing agent (e.g., Tollens' reagent, sodium chlorite). - Carefully control the reaction temperature and stoichiometry of the oxidant. |
| Product is colored (yellow to brown) | - Presence of polymeric impurities (humins).[5] - Degradation of the furan ring. | - Purify the intermediate 5-(benzylsulfanylmethyl)furfural before oxidation. - Perform the final purification using recrystallization with activated carbon.[1] |
| Difficulty in isolating the final product | - Product is soluble in the reaction mixture. - Emulsion formation during workup. | - Adjust the pH of the aqueous phase to fully protonate the carboxylic acid for precipitation or extraction. - Use a different solvent system for extraction. - Brine washes can help break emulsions. |
Experimental Protocols
Protocol 1: Synthesis of 5-(benzylsulfanylmethyl)furfural (Step 1)
Materials:
-
5-(chloromethyl)furfural (CMF)
-
Benzyl mercaptan
-
Sodium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a solution of 5-(chloromethyl)furfural (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add anhydrous sodium carbonate (1.5 eq).
-
Add benzyl mercaptan (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(benzylsulfanylmethyl)furfural.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Oxidation to this compound (Step 2)
This protocol is a general method for the oxidation of furfural derivatives and may need optimization.
Materials:
-
5-(benzylsulfanylmethyl)furfural
-
t-Butyl alcohol
-
Water
-
Sodium chlorite
-
Sodium dihydrogen phosphate
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Erlenmeyer flask
Procedure:
-
Dissolve 5-(benzylsulfanylmethyl)furfural (1.0 eq) in a mixture of t-butyl alcohol and water.
-
In a separate flask, prepare a solution of sodium chlorite (3.0 eq) and sodium dihydrogen phosphate (3.0 eq) in water.
-
Add the sodium chlorite solution dropwise to the solution of the aldehyde at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Synthetic Pathway and Potential Side-Products
Caption: Synthetic route and potential side-products.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Optimizing Derivatization of 5-Benzylsulfanylmethyl-furan-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 5-Benzylsulfanylmethyl-furan-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing the carboxylic acid group of this compound?
A1: The two most prevalent and effective methods for derivatizing the carboxylic acid moiety are amide bond formation (amidation) and esterification.
-
Amidation: This involves coupling the carboxylic acid with a primary or secondary amine using a coupling agent. Common coupling systems include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like 1-hydroxybenzotriazole (HOBt), or uronium-based reagents such as HATU or TBTU.[1]
-
Esterification: This reaction converts the carboxylic acid into an ester. A common method involves reaction with an alcohol in the presence of an acid catalyst or a dehydrating agent. For furan-based carboxylic acids, methods like using trimethylsilyl chloride (TMSCl) in methanol have proven effective, especially when solubility is a concern.[2]
Q2: My starting material, this compound, has poor solubility in common organic solvents. How can I address this?
A2: Low solubility can impede reaction efficiency.[3] Consider the following strategies:
-
Solvent Selection: Test a range of solvents. For amide couplings, polar aprotic solvents like DMF or NMP are often effective.
-
Temperature: Gently warming the mixture may improve solubility, but be cautious as furan rings can be sensitive to heat.[4]
-
Salt Formation: In some cases, converting the carboxylic acid to a more soluble salt by adding a suitable base might be a viable intermediate step, depending on the subsequent reaction conditions.
Q3: The furan ring in my compound seems to be degrading during the reaction or workup. What are the likely causes and how can I prevent this?
A3: Furan rings are known to be sensitive to strong acids, high temperatures, and prolonged exposure to light, which can lead to polymerization or ring-opening.[4] To minimize degradation:
-
Avoid Strong Acids: Opt for milder coupling agents and avoid strong acid catalysts where possible.
-
Temperature Control: Maintain the lowest effective temperature throughout the reaction and purification steps.[4]
-
Inert Atmosphere: Working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[4]
-
Neutralize Promptly: During workup, promptly wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to remove any residual acid.[4]
Q4: I am observing incomplete conversion to my desired derivative. What are the common reasons for this?
A4: Incomplete reactions are a frequent issue in derivatization.[5] Key factors to investigate include:
-
Insufficient Reagent: Ensure you are using a sufficient molar excess of the derivatizing agent and any coupling reagents. For carboxylic acids, a 1.1 to 1.5 molar excess of the coupling agent and amine/alcohol is a good starting point.
-
Presence of Moisture: Water can consume activating reagents, particularly carbodiimides like EDC. Use anhydrous solvents and dry all glassware thoroughly before use.
-
Suboptimal Reaction Time or Temperature: The reaction may require more time or gentle heating to proceed to completion. Monitor the reaction progress using an appropriate technique like TLC or LC-MS.[5]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Amide Derivative
If you are experiencing low yields during the amide coupling of this compound, consult the following guide.
| Possible Cause | Recommended Solution |
| Poor activation of the carboxylic acid | Select a more potent coupling agent. If using EDC/HOBt, consider switching to HATU or TBTU, which are often more efficient.[1] Ensure the coupling agent is fresh and has been stored correctly. |
| Side reactions with the amine | Ensure slow addition of the activated carboxylic acid solution to the amine, especially if the amine is highly reactive. Maintain a low reaction temperature (e.g., 0 °C to start). |
| Degradation of the furan moiety | As mentioned in the FAQs, avoid acidic conditions and high temperatures. Use a non-nucleophilic base like DIPEA if a base is required for the coupling reaction.[1] |
| Difficult purification leading to product loss | Optimize your purification method. Column chromatography is often the method of choice for these types of compounds.[4] Select a solvent system that provides good separation between your product, starting materials, and byproducts. |
Issue 2: Formation of Multiple Products in Esterification
If your esterification reaction is yielding a mixture of products or significant amounts of unreacted starting material, consider these troubleshooting steps.
| Possible Cause | Recommended Solution |
| Incomplete reaction | Increase the reaction time or temperature moderately.[5] Use a larger excess of the alcohol. Ensure any catalyst used (e.g., TMSCl, BF₃-Methanol) is active and used in the correct proportion.[2][5] |
| Hydrolysis of the ester product | During the aqueous workup, ensure the solution is neutralized or slightly basic before extraction to prevent the ester from hydrolyzing back to the carboxylic acid. |
| Thermal decomposition | If using elevated temperatures, be aware that furan-2-carboxylic acids can undergo decarboxylation.[6] Try to use reaction conditions that allow for lower temperatures. |
| Presence of impurities in starting material | Ensure the purity of your this compound before starting the reaction, as impurities can lead to side products. |
Experimental Protocols
Protocol 1: Amide Coupling using HATU
This protocol describes a general procedure for the synthesis of an amide derivative of this compound.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes.
-
Coupling: Add the desired amine (1.2 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water, 5% aqueous LiCl solution, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Esterification using TMSCl in Methanol
This protocol is adapted for furan-2-carboxylic acids and is particularly useful when dealing with solubility issues.[2]
-
Preparation: Suspend this compound (1.0 eq) in neat methanol in a round-bottom flask equipped with a condenser.
-
Reagent Addition: Carefully add trimethylsilyl chloride (TMSCl) (2.0 eq) to the suspension.
-
Reaction: Heat the mixture to reflux and stir until the starting material is fully consumed (monitor by TLC). This typically takes several hours.
-
Workup: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude ester can be further purified by flash column chromatography if necessary.[2]
Data Presentation
Table 1: Comparative Yields for Amide Coupling of Furan-2-Carboxylic Acids
The following table summarizes typical yields for different amide coupling systems, which can serve as a benchmark for optimizing your reaction.
| Amine | Coupling System | Solvent | Reaction Time (h) | Yield (%) |
| Aniline | EDC, HOBt, DMAP | CH₃CN | 18 | 80 |
| Benzylamine | TBTU, DIPEA | DMF | - | 73-82 |
| Diethylamine | TBTU, DIPEA | DMF | - | 73-82 |
| Piperidine | TBTU, DIPEA | DMF | - | 73-82 |
Data adapted from a study on 2-furancarboxamides and may vary for the target molecule.[1]
Visualizations
Experimental Workflow for Amide Coupling
Caption: A typical experimental workflow for the synthesis of amide derivatives.
Troubleshooting Logic for Low Reaction Yield
Caption: A logical guide for troubleshooting low-yield derivatization reactions.
References
troubleshooting poor solubility of 5-Benzylsulfanylmethyl-furan-2-carboxylic acid in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of 5-Benzylsulfanylmethyl-furan-2-carboxylic acid in their assays.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: Key physicochemical properties are summarized in the table below. Specific solubility data in various solvents is limited, and experimental determination is recommended.
| Property | Value |
| Molecular Formula | C₁₃H₁₂O₃S |
| Molecular Weight | 248.30 g/mol |
| Melting Point | 122-123°C[1] |
| Appearance | Solid (likely crystalline) |
Q2: My this compound is not dissolving in my aqueous assay buffer. What should I do?
A2: Poor aqueous solubility is common for carboxylic acids with significant nonpolar structural components. The recommended first step is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer. This process is detailed in the troubleshooting guides below.
Q3: Which organic solvent is best for creating a stock solution?
A3: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of poorly soluble compounds for biological assays. Other organic solvents like ethanol and dimethylformamide (DMF) can also be used. The choice of solvent may depend on the specific requirements and tolerance of your assay.
Q4: How does pH affect the solubility of this compound?
Q5: What is the maximum concentration of DMSO my cell-based assay can tolerate?
A5: The tolerance of cell lines to DMSO varies. Generally, a final concentration of less than 0.1% DMSO is considered safe for most cell lines with minimal effects. Concentrations between 0.1% and 0.5% are tolerated by many robust cell lines for up to 72 hours. It is crucial to determine the no-effect concentration of DMSO for your specific cell line and assay by running a vehicle control experiment.
Troubleshooting Guides
Issue 1: Compound precipitates out of solution when diluting the DMSO stock into aqueous buffer.
This is a common issue known as "precipitation upon dilution." Here are several strategies to address this:
-
Optimize the Dilution Protocol: Avoid slow, single-step dilutions. Instead, add the DMSO stock solution directly into the final volume of pre-warmed (if appropriate for your assay) aqueous buffer while vortexing or stirring vigorously to ensure rapid mixing. This prevents the formation of localized high concentrations of the compound that can lead to precipitation.
-
Lower the Final Concentration: The intended final concentration of your compound may exceed its maximum aqueous solubility. Try testing a lower concentration range.
-
Adjust the Final DMSO Concentration: While minimizing the final DMSO concentration is ideal, a slightly higher (but non-toxic) percentage may be necessary to maintain solubility. You must validate the tolerance of your assay to the selected DMSO concentration.
-
Use a Co-solvent System: For some challenging compounds, a mixture of solvents can be more effective. For instance, a stock solution in DMSO could be serially diluted in a buffer containing a small percentage of another miscible organic solvent, like ethanol.
-
Sonication: After dilution, brief sonication of the solution in a bath sonicator can sometimes help to redissolve fine precipitates and create a more uniform suspension.
Issue 2: Inconsistent or non-reproducible assay results.
Poor solubility can be a major contributor to variability in experimental data. If your compound is not fully dissolved, the actual concentration available to interact with the biological target is unknown and lower than the nominal concentration.
-
Visual Inspection: Before use, always visually inspect your prepared solutions (both stock and working solutions) for any signs of precipitation. If particulates are visible, do not proceed with the experiment.
-
Determine Thermodynamic Solubility: For critical experiments, it is advisable to determine the thermodynamic solubility of the compound in your final assay buffer. A detailed protocol for this is provided below.
-
Freshly Prepare Solutions: Whenever possible, prepare fresh dilutions of your compound from the stock solution immediately before each experiment. Avoid storing diluted aqueous solutions for extended periods, as the compound may precipitate over time.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 248.30 g/mol * (1000 mg / 1 g) = 2.483 mg
-
-
Weighing: Carefully weigh out approximately 2.48 mg of the compound and record the exact mass. Transfer the solid to a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration based on the exact mass weighed.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Inspection: Visually inspect the solution to ensure there are no undissolved particulates. The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determination of pH-Dependent Aqueous Solubility
This protocol outlines a method to experimentally determine the solubility of this compound at different pH values.
Materials:
-
This compound (solid)
-
A series of aqueous buffers with a range of pH values (e.g., pH 4, 5, 6, 7, 7.4, 8)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation: Add an excess amount of the solid compound to a known volume of each buffer in separate, labeled vials. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Separation of Undissolved Solid: Centrifuge the vials at high speed to pellet the undissolved compound.
-
Filtration: Carefully collect the supernatant without disturbing the pellet and filter it through a 0.22 µm syringe filter to remove any remaining micro-particulates.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A standard curve of the compound in the respective buffer should be prepared for accurate quantification.
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) as a function of pH.
Visual Guides
Caption: A decision tree for troubleshooting poor solubility in assays.
Caption: Relationship between pH, pKa, and solubility of a carboxylic acid.
References
stability issues and degradation pathways of 5-Benzylsulfanylmethyl-furan-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability issues and potential degradation pathways of 5-Benzylsulfanylmethyl-furan-2-carboxylic acid. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for a furan-containing compound like this compound?
A1: Furan rings can be susceptible to oxidation and acid-catalyzed degradation. The presence of a carboxylic acid and a benzylsulfanylmethyl group introduces additional potential points of instability. Key concerns include oxidation of the furan ring and the sulfide, hydrolysis of the benzyl-sulfur bond, and decarboxylation. Forced degradation studies are essential to identify the specific vulnerabilities of this molecule.[1][2][3]
Q2: I am observing a change in the color of my sample of this compound upon storage. What could be the cause?
A2: Color change often indicates degradation. For furan-containing compounds, this can be due to oxidative processes or polymerization initiated by trace impurities or exposure to light and air. It is recommended to store the compound in a well-sealed container, protected from light, and under an inert atmosphere (e.g., argon or nitrogen).
Q3: My compound is showing poor solubility in aqueous solutions, which is affecting my experiments. What can I do?
A3: Poor aqueous solubility is common for complex organic molecules. To improve solubility for experimental purposes, you can try using co-solvents such as DMSO, ethanol, or methanol.[4] For formulation development, exploring different salt forms of the carboxylic acid or using solubility enhancers may be necessary.
Q4: What are the expected degradation products of this compound?
A4: While specific degradation products need to be identified through experimental studies, potential degradation pathways could lead to compounds such as 5-hydroxymethyl-furan-2-carboxylic acid (from cleavage of the benzyl-sulfur bond), 2,5-furandicarboxylic acid (from oxidation of the side chains), and various products from the opening of the furan ring.[5][6]
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Assess Compound Stability in Assay Buffer: Before conducting your biological assay, incubate this compound in the assay buffer for the duration of the experiment. Analyze the sample by HPLC at different time points to check for degradation.
-
pH and Temperature Effects: Evaluate the stability of the compound at the pH and temperature of your assay. Furan rings can be sensitive to acidic conditions.
-
Stock Solution Stability: Ensure your stock solution (e.g., in DMSO) is stable. Store stock solutions at low temperatures (-20°C or -80°C) and in small aliquots to avoid repeated freeze-thaw cycles.
-
Issue 2: Appearance of unknown peaks in HPLC analysis during stability studies.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Forced Degradation Studies: Conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, thermal) to intentionally generate degradation products.[1][2][3] This will help in understanding the degradation pathways and in the development of a stability-indicating analytical method.
-
Peak Tracking: Use a photodiode array (PDA) detector with your HPLC to examine the UV spectra of the unknown peaks. This can help determine if they are related to the parent compound.
-
Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer (LC-MS) to obtain the mass of the unknown peaks, which is a critical step in their identification and structural elucidation.
-
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation pathways and to develop a stability-indicating analytical method.[4][7]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[4]
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution to UV light (e.g., 254 nm) and visible light for a defined period.
3. Sample Analysis:
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated HPLC method with a PDA detector to quantify the parent compound and detect any degradation products.
4. Data Presentation:
Table 1: Hypothetical Forced Degradation Data for this compound
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation of Parent Compound | Number of Degradation Products |
| 0.1 M HCl | 24 | 60 | 15.2 | 2 |
| 0.1 M NaOH | 24 | 60 | 8.5 | 1 |
| 3% H₂O₂ | 24 | Room Temp | 25.8 | 3 |
| Thermal | 48 | 80 | 5.1 | 1 |
| Photolytic (UV) | 12 | Room Temp | 12.3 | 2 |
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stability Testing
Caption: General experimental workflow for investigating compound stability.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. ajpsonline.com [ajpsonline.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst [mdpi.com]
- 7. rjptonline.org [rjptonline.org]
Technical Support Center: Scaling Up the Synthesis of 5-Benzylsulfanylmethyl-furan-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scaled-up synthesis of 5-Benzylsulfanylmethyl-furan-2-carboxylic acid.
Synthesis Overview
The synthesis of this compound is a multi-step process. A common synthetic route involves the initial formation of a 5-(hydroxymethyl) or 5-(halomethyl) furan-2-carboxylic acid derivative, followed by a nucleophilic substitution with benzyl thiol (phenylmethanethiol). This guide will focus on a plausible and scalable pathway: the conversion of 5-(hydroxymethyl)furfural (HMF) to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), followed by chlorination and subsequent reaction with benzyl thiol.
Experimental Workflows and Signaling Pathways
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of furan derivatives?
A1: The main challenges include the inherent instability of the furan ring, especially under acidic conditions, which can lead to ring-opening and polymerization.[1][2][3] Temperature control is also critical as many reactions involving furans can be highly exothermic.[1] When scaling up, ensuring efficient mixing and heat transfer becomes paramount to avoid side reactions and degradation of the product.[1]
Q2: Which synthetic route is most amenable to large-scale production?
A2: A route starting from commercially available 5-(hydroxymethyl)furfural (HMF) is often preferred for scalability. The biocatalytic oxidation of HMF to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) offers high selectivity and yield under mild conditions, potentially reducing downstream purification challenges.[4][5][6] Subsequent conversion to a 5-(halomethyl) derivative followed by a Williamson-type thioether synthesis is a well-established and scalable reaction class.[7][8]
Q3: Are there any specific safety precautions to consider?
A3: Yes. Thionyl chloride, often used for chlorination, is highly corrosive and reacts violently with water. Benzyl thiol has a strong, unpleasant odor and is a lachrymator. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The use of strong bases like sodium hydride (NaH) requires an inert, anhydrous atmosphere as it is highly reactive with water and protic solvents.[8][9]
Q4: What are the most common impurities, and how can they be removed?
A4: Common impurities include unreacted starting materials, over-alkylated byproducts, and degradation products from the furan ring.[10] Purification of the final carboxylic acid can often be achieved through recrystallization or by acid-base extraction.[10][11] Specifically, dissolving the crude product in a basic aqueous solution, filtering to remove insoluble impurities, and then re-precipitating the desired acid by adding a strong acid can be a highly effective purification method.[10]
Troubleshooting Guides
Problem 1: Low Yield in the Oxidation of HMF to HMFCA
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of HMF | Inefficient catalyst or harsh reaction conditions leading to degradation. | Biocatalytic Route: Ensure optimal pH, temperature, and cell density for the whole-cell biocatalysts. Low pH due to product accumulation can inhibit the reaction.[4][5] Chemical Oxidation: If using chemical oxidants, side reactions can occur. Consider milder conditions or alternative catalysts.[3] |
| Formation of multiple byproducts | Over-oxidation or degradation of the furan ring. | The furan ring is sensitive to strong oxidizing agents and acidic conditions.[1][2] Ensure precise temperature control. For biocatalytic methods, this is less of an issue due to high selectivity.[4][5] |
| Product isolation is difficult | Product may be too soluble in the reaction medium. | For biocatalytic reactions in aqueous media, acidification of the final solution to a pH of 2-3 will precipitate the carboxylic acid, which can then be isolated by filtration.[10] |
Problem 2: Inefficient Conversion of HMFCA to 5-(Chloromethyl)furan-2-carboxylic acid
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient chlorinating agent or non-optimal temperature. | Use a slight excess of thionyl chloride (SOCl₂) and ensure the reaction is performed at a suitable temperature, often starting at 0°C and slowly warming to room temperature. Monitor the reaction by TLC or HPLC. |
| Formation of dark, polymeric material | Degradation of the furan ring under acidic conditions generated by SOCl₂. | Maintain a low reaction temperature to minimize degradation.[1] The use of a non-polar, aprotic solvent can also be beneficial. |
| Formation of the acid chloride instead of the desired chlorinated carboxylic acid | The carboxylic acid group also reacts with the chlorinating agent. | This is an expected intermediate.[12] Subsequent careful hydrolysis (quenching with water) will convert the acid chloride back to the carboxylic acid while leaving the chloromethyl group intact. |
Problem 3: Low Yield or Side Reactions in the Thioetherification Step
| Symptom | Possible Cause | Suggested Solution |
| No or low yield of the target product | Incomplete deprotonation of the thiol; poor nucleophile. | Use a sufficiently strong base (e.g., NaH, K₂CO₃) to fully deprotonate the benzyl thiol, forming the more nucleophilic thiolate.[7][8] Ensure anhydrous conditions if using reactive bases like NaH.[9] |
| Formation of dibenzyl disulfide | Oxidation of the benzyl thiolate. | This can occur if the reaction is exposed to air for extended periods. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. |
| E2 elimination byproducts (if using a secondary halide) | The thiolate is acting as a base rather than a nucleophile. | This is less of a concern with primary halides like the 5-(chloromethyl)furan derivative. However, using a polar aprotic solvent like DMF or DMSO can favor the desired SN2 reaction over elimination.[8][13] |
Data Presentation
Table 1: Reaction Conditions for Biocatalytic Oxidation of HMF
| Parameter | Value | Reference |
| Substrate Concentration | 200-300 mM | [4][5] |
| Biocatalyst | Pseudochrobactrum sp. B2L or Lysinibacillus sp. B2P | [4][5] |
| pH | Maintained around 7.0-7.4 | [6] |
| Temperature | 30 °C | [6] |
| Reaction Time | 24-48 hours | [6] |
| Yield | 80-99% | [4][5] |
Table 2: General Parameters for Williamson-Type Thioether Synthesis
| Parameter | Condition | Rationale | Reference |
| Alkyl Halide | Primary (e.g., 5-chloromethyl derivative) | Minimizes E2 elimination side reactions. | [8][13] |
| Base | NaH, K₂CO₃ | Strong enough to deprotonate the thiol. | [7][8] |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents favor SN2 reactions. | [8][14] |
| Temperature | 0 °C to Room Temperature | Balances reaction rate with potential for side reactions. | [1] |
| Atmosphere | Inert (N₂ or Argon) | Prevents oxidation of the highly nucleophilic thiolate. |
Experimental Protocols
Protocol 1: Biocatalytic Oxidation of 5-(Hydroxymethyl)furfural (HMF)
-
Preparation: Prepare a suspension of Pseudochrobactrum sp. B2L or Lysinibacillus sp. B2P cells in a phosphate buffer (100 mM, pH 7.4).[6]
-
Reaction Setup: In a temperature-controlled reactor, add HMF to the cell suspension to a final concentration of 200 mM.[4][5]
-
Incubation: Stir the mixture at 800 rpm and maintain the temperature at 30 °C for 24-48 hours.[6]
-
pH Monitoring: Monitor the pH of the reaction. If it drops, adjust it back to approximately 7.0 with a suitable base (e.g., NaOH solution).[6]
-
Work-up and Isolation: Once the reaction is complete (monitored by HPLC), remove the cells by centrifugation or filtration. Acidify the supernatant to pH 2-3 with HCl to precipitate the 5-hydroxymethyl-2-furancarboxylic acid (HMFCA).[10]
-
Purification: Filter the precipitate, wash with cold water, and dry under vacuum to yield the purified product.
Protocol 2: Synthesis of 5-(Chloromethyl)furan-2-carboxylic acid
-
Reaction Setup: Under an inert atmosphere, suspend HMFCA in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask equipped with a dropping funnel. Cool the mixture to 0 °C in an ice bath.
-
Addition of Chlorinating Agent: Slowly add thionyl chloride (SOCl₂, ~1.1 equivalents) dropwise to the suspension, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC/HPLC analysis indicates completion.
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice to hydrolyze the intermediate acid chloride and quench excess thionyl chloride.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product, which can be purified further by recrystallization if necessary.
Protocol 3: Synthesis of this compound
-
Thiolate Formation: In a flask under an inert atmosphere, dissolve benzyl thiol (1.0 equivalent) in an anhydrous polar aprotic solvent like DMF. Cool to 0 °C. Add a strong base such as sodium hydride (NaH, ~1.05 equivalents) portion-wise. Stir for 30 minutes at 0 °C to allow for complete deprotonation.[9]
-
SN2 Reaction: Dissolve 5-(chloromethyl)furan-2-carboxylic acid (1.0 equivalent) in anhydrous DMF and add it dropwise to the benzyl thiolate solution at 0 °C.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Isolation and Purification: Acidify the mixture with HCl (1 M) to pH 2-3 to protonate the carboxylic acid. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts | CoLab [colab.ws]
- 6. rsc.org [rsc.org]
- 7. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Resolving Inconsistencies in Biological Assays with 5-Benzylsulfanylmethyl-furan-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Benzylsulfanylmethyl-furan-2-carboxylic acid. Our goal is to help you resolve common inconsistencies and achieve reliable, reproducible results in your biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound and its analogs?
While specific data for this compound is limited in publicly available literature, derivatives of furan-2-carboxylic acid have been investigated for a wide range of biological activities. These include anticancer, antibacterial, antifungal, and anti-inflammatory properties. Some analogs have also been explored for their potential in managing type 2 diabetes by inhibiting gluconeogenesis. Therefore, it is plausible that this compound is being evaluated in similar therapeutic areas.
Q2: My this compound is precipitating out of solution when I dilute my DMSO stock into aqueous assay buffer. What should I do?
This is a common issue for hydrophobic compounds. The furan and benzylsulfanyl groups contribute to the low aqueous solubility of this molecule. Here are several strategies to address this:
-
Optimize Final DMSO Concentration: While it's crucial to keep the final DMSO concentration low to avoid solvent-induced toxicity (typically ≤0.5%), a slightly higher, non-toxic concentration may be necessary to maintain solubility.
-
Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try a stepwise dilution. Alternatively, add the small volume of your DMSO stock to the buffer while gently vortexing to ensure rapid dispersion.
-
Use a Surfactant or Co-solvent: Incorporating a low concentration of a biocompatible surfactant (e.g., Tween® 80) or a co-solvent (e.g., ethanol, polyethylene glycol) in your assay buffer can help to maintain the compound's solubility.
-
Adjust the pH: As a carboxylic acid, the solubility of this compound is likely pH-dependent. Increasing the pH of the buffer might enhance its solubility, but ensure the pH remains within the optimal range for your specific assay and cell type.
Q3: I'm observing high variability between my replicate wells in a cell-based assay. What are the potential causes?
High variability can stem from several factors not directly related to the compound itself. Consider the following:
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to increased evaporation and temperature fluctuations, which can affect cell growth and compound concentration. To mitigate this, avoid using the outer wells or fill them with sterile water or media to create a humidity barrier.
-
Inconsistent Cell Seeding: Ensure you have a homogenous cell suspension and use calibrated pipettes for accurate and consistent cell dispensing across the plate.
-
Pipetting Errors: Small inaccuracies in pipetting the compound or assay reagents can lead to significant variations in results.
-
Compound Precipitation: Inconsistent precipitation of the compound across different wells can lead to variable effective concentrations.
Q4: My dose-response curve for this compound is not following a standard sigmoidal shape. How should I interpret this?
An unusual dose-response curve can be indicative of several phenomena:
-
Compound Solubility Limits: At higher concentrations, the compound may be precipitating, leading to a plateau or even a decrease in the observed effect.
-
Off-Target Effects or Toxicity: At higher concentrations, the compound might be hitting secondary targets or inducing cytotoxicity, which can confound the primary assay readout.
-
Assay Interference: The compound could be interfering with the assay technology itself (e.g., autofluorescence, inhibition of a reporter enzyme). Running appropriate controls, such as testing the compound in the absence of cells or the target enzyme, can help to identify such interference.
Q5: How important is the purity of this compound for my assay results?
Compound purity is critical for obtaining reliable and reproducible data. Impurities can have their own biological activities, leading to false positives or negatives. They can also interfere with the assay or alter the solubility of the primary compound. It is highly recommended to use a compound batch with the highest possible purity and to have a certificate of analysis that confirms its identity and purity.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues you might encounter.
Issue 1: High Background Signal in a Fluorescence-Based Assay
Question: My negative control wells (cells + vehicle) and even wells with only media and the compound are showing a high fluorescence signal. What is happening?
Answer: This suggests that either the compound itself is fluorescent at the excitation and emission wavelengths of your assay, or it is causing some form of non-specific signal generation.
Troubleshooting Steps:
-
Assess Compound Autofluorescence: Prepare a plate with wells containing only assay buffer and a range of concentrations of this compound. Read the fluorescence. If you observe a signal, your compound is autofluorescent.
-
Run a "No-Dye" Control: If your assay uses a fluorescent dye to measure a biological activity (e.g., a viability dye), run a control where you treat the cells with your compound but do not add the dye. A signal in this control points to compound autofluorescence.
-
Check for Contamination: Ensure all your reagents and buffers are freshly prepared and free from contamination that could contribute to the background signal.
-
Optimize Reagent Concentrations: If using antibodies or fluorescent probes, titrate their concentrations to find the optimal balance between signal and background.
Issue 2: Inconsistent IC50/EC50 Values Across Experiments
Question: I am repeating my experiment and getting significantly different IC50/EC50 values for this compound. Why is my data not reproducible?
Answer: Inconsistent potency values are a common challenge and can point to several underlying issues.
Troubleshooting Steps:
-
Verify Compound Stock Solution: Ensure your DMSO stock solution is stored correctly (protected from light and moisture at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Consider preparing fresh stock solution.
-
Standardize Cell Culture Conditions: Use cells of a consistent passage number and ensure they are seeded at the same density for each experiment.
-
Control for Assay Timing: The duration of compound incubation and the timing of reagent addition should be kept consistent across all experiments.
-
Check for Reagent Variability: Use the same lot of reagents (e.g., media, serum, assay kits) for a set of comparative experiments. If you switch to a new lot, you may need to re-optimize your assay.
-
Evaluate Compound Purity: If you are using different batches of the compound, variations in purity could account for the differences in activity.
Data Presentation
Table 1: Effect of DMSO Concentration on Cell Viability
This table illustrates a hypothetical DMSO tolerance experiment on a generic cancer cell line (e.g., HeLa) to determine the optimal final DMSO concentration for assays.
| Final DMSO Concentration (%) | Average Cell Viability (%) | Standard Deviation |
| 0.0 (Vehicle Control) | 100 | 4.5 |
| 0.1 | 98.2 | 5.1 |
| 0.25 | 96.5 | 4.8 |
| 0.5 | 92.1 | 6.2 |
| 1.0 | 75.4 | 8.9 |
| 2.0 | 45.3 | 11.3 |
Table 2: Solubility of this compound in Different Assay Buffers
This table presents hypothetical data on the solubility of the compound under different buffer conditions, which can be assessed by visual inspection for precipitation or by measuring light scattering.
| Buffer Condition | Final Compound Conc. (µM) | Visual Precipitation |
| PBS, pH 7.4 | 50 | Yes (heavy) |
| PBS, pH 7.4 + 0.1% Tween® 80 | 50 | No |
| DMEM + 10% FBS, pH 7.4 | 50 | Yes (light) |
| DMEM + 10% FBS, pH 7.4 + 0.5% DMSO | 50 | No |
| PBS, pH 8.0 | 50 | Yes (light) |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
This protocol provides a standardized method for preparing working solutions of the compound to minimize precipitation.
-
Prepare a High-Concentration Stock Solution: Weigh out a precise amount of this compound and dissolve it in high-purity, anhydrous DMSO to a final concentration of 50 mM. Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming (37°C) or brief sonication.
-
Store Stock Solution Properly: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light and moisture.
-
Prepare Intermediate Dilutions (if necessary): For creating a dose-response curve, it is often best to perform serial dilutions in 100% DMSO first.
-
Prepare Final Working Solutions: a. Pre-warm your final aqueous assay buffer to room temperature or 37°C. b. Add the required volume of the DMSO stock (or intermediate dilution) to the pre-warmed buffer while gently vortexing. c. Ensure the final DMSO concentration in your highest compound concentration well does not exceed a non-toxic level for your cells (e.g., 0.5%). d. Visually inspect the final working solution for any signs of precipitation before adding it to your assay plate.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a standard MTT assay to assess the cytotoxic effects of this compound on an adherent cancer cell line.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium as described in Protocol 1. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with the same final DMSO concentration) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
Mandatory Visualization
Caption: A hypothetical signaling pathway where this compound may act.
Caption: A general experimental workflow for a cell-based assay.
Caption: A logical decision tree for troubleshooting common assay inconsistencies.
challenges in the characterization of 5-Benzylsulfanylmethyl-furan-2-carboxylic acid
Welcome to the technical support center for the characterization of 5-Benzylsulfanylmethyl-furan-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: I am observing a complex multiplet pattern in the aromatic region of the 1H NMR spectrum that is difficult to interpret. What could be the cause?
A1: This is a common observation. The complexity can arise from the overlapping signals of the furan ring protons and the protons of the benzyl group. The two furan protons can appear as doublets, but their chemical shifts can be very close, leading to what appears to be a complex multiplet. Similarly, the five protons on the benzyl group can also result in overlapping signals. To resolve this, consider using a higher field NMR spectrometer (e.g., 600 MHz or higher) to achieve better signal dispersion. Additionally, 2D NMR techniques such as COSY and HSQC can be invaluable in definitively assigning proton and carbon signals.
Q2: My mass spectrometry results show a weak or absent molecular ion peak. Why is this happening and how can I confirm the molecular weight?
A2: Furan derivatives can sometimes be prone to fragmentation under certain ionization conditions. The ether linkage in the furan ring and the benzylic sulfide bond can be susceptible to cleavage. If you are using a high-energy ionization technique like Electron Ionization (EI), consider switching to a softer ionization method such as Electrospray Ionization (ESI) or Chemical Ionization (CI). These methods are less likely to cause extensive fragmentation and should yield a more prominent molecular ion peak ([M+H]+ or [M-H]-).
Q3: The melting point of my synthesized this compound is broad and lower than expected. What are the potential reasons?
A3: A broad and depressed melting point typically indicates the presence of impurities. Potential impurities could include starting materials, byproducts from the synthesis, or degradation products. The sulfide group in your molecule is susceptible to oxidation, which could lead to the formation of the corresponding sulfoxide or sulfone. Recrystallization from an appropriate solvent system is a recommended first step for purification. If this is unsuccessful, column chromatography may be necessary. It is also crucial to ensure the sample is thoroughly dried, as residual solvent can also lower the melting point.
Q4: I am struggling to obtain a single, sharp peak for the carboxylic acid proton in the 1H NMR spectrum. What can I do?
A4: The carboxylic acid proton signal is often broad due to hydrogen bonding and exchange with trace amounts of water in the NMR solvent. To confirm its presence, you can perform a D2O exchange experiment. After acquiring a standard 1H NMR spectrum, add a drop of deuterium oxide (D2O) to the NMR tube, shake it, and re-acquire the spectrum. The broad signal corresponding to the carboxylic acid proton should disappear or significantly decrease in intensity.
Troubleshooting Guides
Poor Resolution in NMR Spectra
| Symptom | Possible Cause | Suggested Solution |
| Overlapping aromatic signals | Insufficient magnetic field strength. | Use a higher field NMR spectrometer (e.g., >400 MHz). |
| Complex spin-spin coupling. | Perform 2D NMR experiments (COSY, HSQC) to resolve couplings and assign signals. | |
| Broad peaks for non-acidic protons | Presence of paramagnetic impurities. | Purify the sample by column chromatography or recrystallization. |
| Sample aggregation. | Try a different NMR solvent or adjust the sample concentration. |
Ambiguous Mass Spectrometry Data
| Symptom | Possible Cause | Suggested Solution |
| No clear molecular ion peak | Fragmentation of the molecule. | Use a soft ionization technique like ESI or CI. |
| Unexpected peaks in the spectrum | Presence of impurities or adducts. | Purify the sample. Check for common adducts (e.g., +Na, +K). |
| In-source fragmentation or rearrangement. | Optimize the ionization source parameters (e.g., temperature, voltage). |
Experimental Protocols
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition:
-
Acquire a standard 1H NMR spectrum.
-
If necessary, perform a D2O exchange by adding one drop of D2O, mixing, and re-acquiring the 1H spectrum.
-
Acquire a 13C NMR spectrum.
-
For detailed structural elucidation, perform 2D NMR experiments such as COSY, HSQC, and HMBC.
-
-
Processing: Process the spectra using appropriate software to phase the signals, perform baseline correction, and integrate the peaks.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Method Selection: Choose a soft ionization technique, preferably Electrospray Ionization (ESI), in either positive or negative ion mode.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range, ensuring high resolution and mass accuracy.
-
Analysis: Determine the exact mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: A logical troubleshooting guide for common characterization challenges.
Technical Support Center: Enhancing the Bioavailability of Furan-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding strategies to enhance the bioavailability of furan-based compounds. Furan-containing molecules are a cornerstone in medicinal chemistry, but their therapeutic potential is often limited by poor aqueous solubility and significant first-pass metabolism. This guide offers practical solutions and detailed protocols to overcome these challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
| Issue Encountered | Potential Causes | Recommended Solutions & Strategies |
| Low and variable plasma concentrations after oral administration. | 1. Poor Aqueous Solubility: The compound is not dissolving sufficiently in gastrointestinal (GI) fluids to be absorbed. 2. Low Permeability: The compound cannot efficiently cross the intestinal membrane. 3. Extensive First-Pass Metabolism: The compound is heavily metabolized in the liver or intestinal wall before reaching systemic circulation. 4. Efflux Transporter Activity: The compound is actively pumped back into the GI lumen by transporters like P-glycoprotein (P-gp). | 1. Enhance Solubility: Employ formulation strategies such as solid dispersions or nanosuspensions. 2. Improve Permeability: Consider prodrug approaches to mask polar functional groups. 3. Mitigate Metabolism: Co-administer with a metabolic inhibitor in preclinical studies to identify the extent of the issue. For clinical candidates, chemical modification to block metabolic sites may be necessary. 4. Address Efflux: Use in vitro models like Caco-2 assays with P-gp inhibitors to confirm if the compound is a substrate. |
| Compound precipitates out of solution when diluting a DMSO stock into aqueous buffer for in vitro assays. | 1. Exceeded Aqueous Solubility Limit: The final concentration of the compound in the aqueous buffer is higher than its solubility limit. 2. Insufficient Co-solvent: The final percentage of DMSO is too low to maintain the compound in solution. | 1. Lower Final Concentration: Reduce the final concentration of the compound in the assay. 2. Optimize Co-solvent Percentage: Determine the maximum tolerable DMSO concentration for your assay (typically <0.5%) and ensure your dilution scheme does not fall below the required percentage to maintain solubility. 3. Utilize Solubilizing Excipients: Prepare the stock solution with solubilizing agents like cyclodextrins or surfactants. |
| Inconsistent results in animal pharmacokinetic (PK) studies. | 1. Improper Dosing Technique: Inaccurate or inconsistent administration of the compound. 2. Formulation Instability: The compound is degrading or precipitating in the dosing vehicle. 3. Physiological Variability in Animals: Differences in gastric pH, GI motility, or food effects among animals. | 1. Refine Dosing Procedure: Ensure proper oral gavage technique and accurate volume administration based on animal weight. 2. Assess Formulation Stability: Test the stability of your dosing formulation over the duration of the study. 3. Standardize Experimental Conditions: Fast animals overnight before dosing to minimize variability from food effects. Ensure consistent housing and handling conditions. |
| High in vitro efficacy does not translate to in vivo activity. | 1. Poor Bioavailability: The compound is not reaching the target site in sufficient concentrations. 2. Rapid Metabolism and Clearance: The compound is quickly eliminated from the body. 3. Toxicity: The compound may be causing adverse effects at the required therapeutic dose. The furan ring can be oxidized to form reactive metabolites like dialdehydes and epoxides, which can lead to hepatotoxicity.[1] | 1. Conduct a Full Pharmacokinetic Profile: Determine key parameters like Cmax, Tmax, AUC, and half-life to understand the compound's in vivo behavior. 2. Investigate Metabolic Pathways: Use in vitro systems like liver microsomes to identify major metabolites. 3. Evaluate Preclinical Toxicity: Perform dose-ranging toxicity studies in a relevant animal model. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the bioavailability of furan-based compounds?
A1: The main challenges are twofold. Firstly, many furan derivatives are lipophilic and exhibit poor aqueous solubility, which is a prerequisite for absorption in the gastrointestinal tract. Secondly, the furan ring can be susceptible to metabolic oxidation by cytochrome P450 enzymes, particularly CYP2E1, leading to extensive first-pass metabolism and the formation of potentially toxic reactive intermediates.[1] This metabolic activation can significantly reduce the amount of active drug reaching systemic circulation.
Q2: Which formulation strategy is best for my poorly soluble furan compound?
A2: The optimal strategy depends on the specific physicochemical properties of your compound.
-
Solid Dispersions are highly effective for crystalline compounds. By dispersing the drug in a hydrophilic polymer matrix at a molecular level, the drug exists in an amorphous state, which has higher solubility and dissolution rates.[2][3][4][5][6][7][8][9]
-
Nanosuspensions are suitable for compounds that are difficult to solubilize with other methods. Reducing the particle size to the nanometer range dramatically increases the surface area, leading to enhanced dissolution velocity and saturation solubility.[10][11][12][13] This can lead to significant improvements in bioavailability, with some studies showing up to a 5-fold increase in the area under the plasma concentration-time curve (AUC).[12]
Q3: How can I mitigate the risk of toxicity associated with furan ring metabolism?
A3: Understanding the metabolic pathway is key. The furan ring can be oxidized to form reactive metabolites, which can bind to cellular macromolecules and cause toxicity.[1] To mitigate this, medicinal chemists can employ several strategies during drug design, such as:
-
Introducing electron-withdrawing groups to the furan ring to decrease its susceptibility to oxidation.
-
Blocking the positions on the ring (C2 and C5) that are most prone to metabolic attack with stable functional groups.
-
Using bioisosteres , which are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. Replacing the furan ring with a more metabolically stable ring system, such as a thiophene or a substituted phenyl ring, can be a viable option if the furan pharmacophore is not essential for activity.
Q4: What is the first step I should take to improve the solubility of my furan-based compound for in vitro testing?
A4: The most straightforward initial approach is to use a co-solvent. Prepare a high-concentration stock solution of your compound in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol. This stock can then be diluted into your aqueous assay buffer. It is crucial to ensure the final co-solvent concentration is low enough (typically below 0.5%) to not interfere with the biological assay.
Quantitative Data on Bioavailability Enhancement
The following tables summarize quantitative data from studies on furan-containing compounds and other poorly soluble drugs, demonstrating the effectiveness of various enhancement strategies.
Table 1: Enhancement of Furosemide Dissolution via Solid Dispersion
| Formulation | Carrier(s) | Drug:Carrier Ratio | % Drug Release after 30 min (DP30) | Fold Increase vs. Pure Drug | Reference |
| Pure Furosemide | - | - | ~7% | - | [14] |
| Physical Mixture | Hydroxypropylmethylcellulose E50LV | - | 22% | ~3.1x | [14] |
| Solid Dispersion | Hydroxypropylmethylcellulose E50LV | - | 55% | ~7.9x | [14] |
| Solid Dispersion | Crospovidone (Kneading Method) | - | 76.5% | ~10.9x | [14] |
| Solid Dispersion | Poloxamer 407: PVP K30 (Solvent Evaporation) | 1:4:4 | >80% (at 60 min) | >2.8x (at 60 min) | [2] |
| Solid Dispersion | PVP K30 (Solvent Evaporation) | 1:2 | >87% (at 120 min) | - | [3] |
Table 2: Pharmacokinetic Parameters of a Nanosuspension Formulation
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-∞) (mg/L·h) | Fold Increase in AUC | Reference |
| H2 Solution | - | - | 1.094 | - | [12] |
| H2 Nanosuspension | - | - | 5.183 | ~5x | [12] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes a general method for preparing a solid dispersion of a poorly soluble furan-based compound to enhance its dissolution rate.
Materials:
-
Poorly soluble furan-based compound (Drug)
-
Hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), Hydroxypropyl methylcellulose (HPMC))
-
Volatile organic solvent (e.g., ethanol, acetone, methanol)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Accurately weigh the drug and the chosen carrier in the desired ratio (e.g., 1:1, 1:3, 1:5). Dissolve both components completely in a suitable volume of the volatile organic solvent in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film or mass is formed on the wall of the flask.[1][6][15]
-
Drying: Transfer the solid mass to a vacuum oven and dry for 24-48 hours at a temperature below the glass transition temperature of the polymer to remove any residual solvent.
-
Size Reduction: Scrape the dried solid dispersion from the flask. Grind the solid mass into a fine powder using a mortar and pestle.
-
Sieving: Pass the pulverized powder through a series of sieves (e.g., #60 and #120 mesh) to obtain a uniform particle size.[1]
-
Storage: Store the final solid dispersion powder in a desiccator to protect it from moisture.
Protocol 2: Preparation of Nanoparticles by Flash NanoPrecipitation (FNP)
This protocol outlines the lab-scale production of core-shell polymeric nanoparticles for encapsulating a hydrophobic furan-based compound.
Materials:
-
Hydrophobic furan-based compound (Core)
-
Amphiphilic block copolymer (Stabilizer, e.g., PEG-b-PLGA)
-
Water-miscible organic solvent (e.g., Tetrahydrofuran (THF))
-
Aqueous anti-solvent (e.g., deionized water)
-
Confined Impinging Jet (CIJ) mixer or Multi-Inlet Vortex (MIV) mixer
-
Syringe pumps or manual operation setup
Procedure:
-
Stream Preparation:
-
Solvent Stream: Dissolve the hydrophobic furan compound and the hydrophobic block of the stabilizer in the organic solvent (THF) at the desired concentrations (e.g., 10 mg/mL).
-
Anti-solvent Stream: Prepare the aqueous anti-solvent (deionized water).
-
-
Mixing and Precipitation:
-
Set up the CIJ or MIV mixer.
-
Load the solvent and anti-solvent streams into separate syringes.
-
Rapidly inject the two streams into the mixer. The turbulent mixing induces rapid supersaturation of the hydrophobic compound, leading to its precipitation and encapsulation by the block copolymer.[16][17][18][19]
-
-
Quenching: The outlet stream from the mixer, containing the newly formed nanoparticles, is collected in a quench bath (e.g., an excess volume of water) to stop particle growth and stabilize the suspension.
-
Characterization:
-
Particle Size: Determine the size distribution and polydispersity index (PDI) of the nanoparticles using Dynamic Light Scattering (DLS).
-
Drug Loading: Quantify the amount of encapsulated drug using a suitable analytical method like HPLC after separating the nanoparticles from the aqueous medium (e.g., by ultracentrifugation).
-
Protocol 3: In Vivo Oral Bioavailability Study in Rats
This protocol provides a general procedure for assessing the oral bioavailability of a furan-based compound formulation in rats. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Sprague-Dawley or Wistar rats (male, specific weight range, e.g., 200-250g)
-
Test formulation (e.g., solid dispersion or nanosuspension suspended in a vehicle like 0.5% HPMC)
-
Control formulation (e.g., compound suspended in vehicle)
-
Oral gavage needles (appropriate size for rats, e.g., 18G)
-
Syringes
-
Blood collection supplies (e.g., heparinized tubes, microcentrifuge tubes)
-
Anesthesia (if required for blood collection)
-
Centrifuge
Procedure:
-
Animal Acclimation and Fasting: Acclimate the rats to the facility for at least one week. Fast the animals overnight (12-18 hours) before dosing, with free access to water.[20]
-
Dose Preparation and Administration:
-
Prepare the dosing formulations at the required concentration. Ensure the formulation is a homogenous suspension.
-
Weigh each rat accurately on the day of the study.
-
Administer the formulation orally via gavage. The volume should not exceed 10 mL/kg body weight.[21] Gently insert the gavage needle into the esophagus to deliver the dose directly to the stomach.[20][22][23]
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.2-0.3 mL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) from a suitable site (e.g., tail vein, saphenous vein, or via cardiac puncture for a terminal sample).
-
Place the blood into heparinized tubes.
-
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.[24]
-
Sample Analysis:
-
Extract the drug from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the drug concentration in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time data for each animal.
-
Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve), using non-compartmental analysis software.
-
Compare the parameters between the test and control groups to determine the relative bioavailability enhancement.
-
Visualizations
Metabolic Activation of Furan
The following diagram illustrates the metabolic activation of the furan ring, a critical pathway influencing both the bioavailability and potential toxicity of furan-based compounds.
Caption: Metabolic activation of furan compounds via Cytochrome P450 enzymes.
Experimental Workflow for Bioavailability Enhancement
This diagram outlines the logical workflow for a typical bioavailability enhancement study, from initial formulation to in vivo evaluation.
Caption: Workflow for developing and evaluating a bioavailability-enhanced formulation.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Development and characterization of furosemide-loaded binary amorphous solid dispersion to enhance solubility and dissolution for pediatric oral administration [pharmacia.pensoft.net]
- 4. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 5. Enhancement of furosemide dissolution via solid dispersion techniques. [wisdomlib.org]
- 6. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancements in Solid Dispersions for Enhancing Drug Solubility and Bioavailability: Insights on Anticancer and Herbal Medicines | Sciety [sciety.org]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Emerging role of nanosuspensions in drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanosuspension for parenteral delivery of a p-terphenyl derivative: preparation, characteristics and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 16. Flash NanoPrecipitation for the Encapsulation of Hydrophobic and Hydrophilic Compounds in Polymeric Nanoparticles [jove.com]
- 17. researchgate.net [researchgate.net]
- 18. Flash Nanoprecipitation: Particle Structure and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sequential Flash NanoPrecipitation for the scalable formulation of stable core-shell nanoparticles with core loadings up to 90% - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. animalcare.ubc.ca [animalcare.ubc.ca]
- 22. ouv.vt.edu [ouv.vt.edu]
- 23. research.fsu.edu [research.fsu.edu]
- 24. bio-protocol.org [bio-protocol.org]
Validation & Comparative
comparing the biological activity of 5-Benzylsulfanylmethyl-furan-2-carboxylic acid with its analogs
Furan-based compounds are a significant class of heterocyclic molecules that have drawn considerable interest in the field of medicinal chemistry due to their diverse pharmacological properties. This guide provides a comparative overview of the biological activity of methyl-5-(hydroxymethyl)-2-furan carboxylate and its synthetic analogs, focusing on their cytotoxic and antibacterial properties. The data and methodologies presented are derived from peer-reviewed research to ensure objectivity and reliability for researchers and professionals in drug development.
Quantitative Biological Activity Data
The biological activities of the parent compound, methyl-5-(hydroxymethyl)-2-furan carboxylate (1), and its derivatives were evaluated to determine their potential as anticancer and antibacterial agents. The results are summarized in the tables below.[1]
Table 1: Cytotoxicity of Furan Derivatives Against Various Cell Lines
The half-maximal inhibitory concentration (IC₅₀) in µg/mL indicates the potency of each compound in inhibiting cell growth. Lower values signify higher potency.
| Compound | Structure | IC₅₀ (µg/mL) vs. HeLa | IC₅₀ (µg/mL) vs. HepG2 | IC₅₀ (µg/mL) vs. Vero |
| 1 | Methyl-5-(hydroxymethyl)-2-furan carboxylate | 81.31 | >100 | >100 |
| 8a | Amine Derivative | >100 | 75.34 | >100 |
| 8c | Amine Derivative with Tryptamine & Acyl Ether | 62.37 | >100 | >100 |
| 9c | Amide Derivative with Tryptamine | 70.25 | >100 | >100 |
Data sourced from the Oriental Journal of Chemistry.[1]
Table 2: Antibacterial Activity of Furan Derivatives
The minimum inhibitory concentration (MIC) in µg/mL represents the lowest concentration of a compound that prevents visible growth of a bacterium.
| Compound | Structure | MIC (µg/mL) vs. B. subtilis | MIC (µg/mL) vs. B. cereus | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 1 | Methyl-5-(hydroxymethyl)-2-furan carboxylate | >500 | 500.00 | 500.00 | >500 |
| 8c | Amine Derivative with Tryptamine & Acyl Ether | 250.00 | >500 | >500 | 250.00 |
| 9c | Amide Derivative with Tryptamine | >500 | >500 | >500 | >500 |
Data sourced from the Oriental Journal of Chemistry.[1]
Experimental Workflow
The following diagram illustrates the general workflow from the synthesis of the furan derivatives to the evaluation of their biological activities.
Caption: General workflow for synthesis and biological evaluation of furan derivatives.
Experimental Protocols
The following are detailed protocols for the key biological assays used to evaluate the furan derivatives.
1. MTT Assay for Cytotoxicity
This assay determines the cytotoxic effects of the compounds on cancer cell lines (HeLa, HepG2) and a normal cell line (Vero).[1]
-
Cell Preparation:
-
Culture the desired cell lines (HeLa, HepG2, or Vero) in appropriate media until they reach about 80% confluence.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Create a series of dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control.
-
Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Assay Procedure:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
-
2. Antibacterial Susceptibility Testing
The antibacterial activity was initially screened using the disc diffusion method, followed by the determination of the Minimum Inhibitory Concentration (MIC) using the micro broth dilution method.[1]
-
Disc Diffusion Method:
-
Prepare a bacterial inoculum by suspending colonies from an overnight culture in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Evenly swab the inoculum onto the surface of a Mueller-Hinton agar plate.
-
Impregnate sterile paper discs with a known concentration (500 µg) of each test compound.
-
Place the discs on the agar surface.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each disc in millimeters.
-
-
Micro Broth Dilution Method (for MIC determination):
-
Dissolve the test agents in methanol to a concentration of 10,000 µg/mL.
-
Perform serial dilutions of the compounds in nutrient broth supplemented with 10% glucose and a pH indicator in a 96-well microplate.
-
Add 10 µL of the standardized bacterial suspension (10⁵ cells/mL) to each well.
-
Include a drug-free control and a reference antibiotic (e.g., tetracycline).
-
Incubate the microplates at 37°C for 24 hours.
-
The MIC is defined as the lowest concentration of the compound at which no change in the pH indicator is observed, signifying the inhibition of bacterial growth.[1]
-
Structure-Activity Relationship and Conclusion
The presented data indicates that modifications to the methyl-5-(hydroxymethyl)-2-furan carboxylate structure significantly influence its biological activity. The introduction of a tryptamine and an acyl ether group in compound 8c led to the most potent anticancer activity against the HeLa cell line.[1] This compound also demonstrated the best antibacterial activity against B. subtilis and E. coli. In contrast, the amide derivative (9c ) showed reduced activity compared to its amine counterpart (8c ), suggesting the importance of the amine linkage for biological efficacy in this series of compounds. These findings provide a valuable basis for the further development of furan-based derivatives as potential therapeutic agents.
References
A Comparative Guide to Furan-2-Carboxylic Acid Derivatives in the Validation of Anti-Diabetic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of furan-2-carboxylic acid derivatives as potential therapeutic agents for Type 2 Diabetes Mellitus (T2DM), with a focus on their mechanism of action in inhibiting gluconeogenesis. While specific data on 5-Benzylsulfanylmethyl-furan-2-carboxylic acid is not publicly available, this guide leverages a key example from recent literature, a potent furan-2-carboxylic acid derivative identified as compound "10v" (also referred to as "[I]"), to illustrate the validation process and compare its performance with the established anti-diabetic drug, metformin.
Mechanism of Action: Inhibition of Gluconeogenesis
Excessive hepatic gluconeogenesis is a significant contributor to hyperglycemia in T2DM. Furan-2-carboxylic acid derivatives have emerged as a promising class of compounds that can inhibit this pathway.[1][2] The primary mechanism of action for these compounds is the reduction of glucose production in the liver.
One notable derivative, compound 10v , was identified through phenotypic screening as a potent inhibitor of gluconeogenesis, showing improved efficacy over its parent compound, SL010110.[2] While the precise molecular target of 10v has not been disclosed, its action is distinct from that of metformin.[2]
Comparative Performance Data
The following tables summarize the available in vivo and pharmacokinetic data for the furan-2-carboxylic acid derivative "10v" and provide a comparison with metformin, a first-line T2DM therapy.
Table 1: In Vivo Efficacy of Furan-2-Carboxylic Acid Derivative "10v" in a Diabetic Mouse Model
| Compound | Dosage | Administration Route | Animal Model | Duration | Key Findings | Reference |
| "10v" | 5 mg/kg | Oral | ob/ob mice | 24 days | - Reduced non-fasting blood glucose by 34.9%- Reduced fasting blood glucose by 40.5%- No significant effect on body weight or food intake | [1][2] |
| Metformin | 500 mg/kg | Oral | STZ-NA Wistar rats | 2 hours | - Significantly increased blood glucose levels after pyruvate challenge were prevented | [3] |
Note: The experimental models and conditions for "10v" and Metformin differ, precluding a direct head-to-head comparison from this data.
Table 2: Pharmacokinetic Profile of Furan-2-Carboxylic Acid Derivative "10v"
| Parameter | Value | Administration Route | Animal Model | Reference |
| Half-life (t½) | 0.828 hours | Intravenous (1 mg/kg) | CD1 mice | [1] |
| Volume of Distribution (Vd) | 650 mL/kg | Intravenous (1 mg/kg) | CD1 mice | [1] |
| Oral Bioavailability | 55.7% to 144% | Oral | CD1 mice | [1] |
Experimental Protocols for Mechanism of Action Validation
Validating the anti-gluconeogenic activity of a compound like this compound involves a series of in vitro and in vivo experiments.
In Vitro: Glucose Production Assay in Primary Hepatocytes
This assay directly measures the ability of a compound to inhibit glucose production in liver cells.
Objective: To determine the in vitro potency of a test compound in inhibiting gluconeogenesis.
Methodology:
-
Cell Culture: Isolate primary hepatocytes from rats or mice and culture them.
-
Compound Treatment: Treat the hepatocytes with varying concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Gluconeogenesis Induction: Induce gluconeogenesis by adding substrates like lactate and pyruvate to the culture medium.
-
Glucose Measurement: After incubation, measure the glucose concentration in the culture medium.
-
Data Analysis: Normalize glucose production to the total protein content in each well and calculate the IC50 value for the test compound.
In Vivo: Pyruvate Tolerance Test (PTT)
The PTT is a standard in vivo method to assess hepatic gluconeogenesis.
Objective: To evaluate the effect of a test compound on the conversion of pyruvate to glucose in a living organism.
Methodology:
-
Animal Model: Use a relevant animal model for T2DM, such as db/db mice or streptozotocin (STZ)-induced diabetic rats.
-
Fasting: Fast the animals overnight to deplete glycogen stores, ensuring that subsequent glucose production is primarily from gluconeogenesis.
-
Compound Administration: Administer the test compound (e.g., this compound) or a vehicle control orally or via intraperitoneal injection.
-
Pyruvate Challenge: After a set period, administer a bolus of sodium pyruvate intraperitoneally.
-
Blood Glucose Monitoring: Measure blood glucose levels at regular intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-pyruvate injection.
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify the gluconeogenic response. A reduction in the AUC in the treated group compared to the control group indicates inhibition of gluconeogenesis.[4][5]
Visualizing the Validation Workflow and Underlying Pathways
The following diagrams illustrate the experimental workflow for validating a novel anti-diabetic compound and the key signaling pathway involved in gluconeogenesis.
Caption: Experimental workflow for validating a novel anti-diabetic compound.
Caption: Simplified signaling pathway of hepatic gluconeogenesis.
Comparison with Alternatives
Metformin is a widely prescribed oral hypoglycemic agent that primarily acts by reducing hepatic glucose production, largely through the activation of AMP-activated protein kinase (AMPK).[6] Other classes of anti-diabetic drugs include sulfonylureas, thiazolidinediones, DPP-4 inhibitors, and SGLT2 inhibitors, each with distinct mechanisms of action.
A key differentiator for a novel compound like this compound would be its specific molecular target and its efficacy and safety profile compared to these established therapies. The high oral bioavailability and significant glucose-lowering effect of the related compound "10v" at a relatively low dose suggest that furan-2-carboxylic acid derivatives could represent a potent new class of anti-diabetic agents.[1] Further research is needed to fully elucidate their mechanism and comparative effectiveness.
References
- 1. Furan-2-carboxylic acid derivative shows improved anti-gluconeogenesis potency in vivo | BioWorld [bioworld.com]
- 2. Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Furancarboxylic acid [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. mmpc.org [mmpc.org]
- 6. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]
comparative analysis of different synthetic routes to 5-Benzylsulfanylmethyl-furan-2-carboxylic acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel compounds is a cornerstone of innovation. This guide provides a comparative analysis of potential synthetic pathways to 5-Benzylsulfanylmethyl-furan-2-carboxylic acid, a molecule of interest for various applications. The comparison focuses on two primary routes starting from readily available bio-based precursors: 5-(chloromethyl)furan-2-carboxylic acid and 5-(hydroxymethyl)furan-2-carboxylic acid.
This analysis presents a side-by-side comparison of the proposed synthetic strategies, offering detailed experimental protocols and quantitative data to inform decisions on the most suitable route for specific research and development needs.
Comparative Analysis of Synthetic Routes
Two principal synthetic pathways to this compound are proposed, starting from key furan derivatives. The choice between these routes may depend on factors such as the availability of starting materials, desired reaction conditions, and overall yield.
| Parameter | Route 1: From 5-(Chloromethyl)furan-2-carboxylic acid | Route 2: From 5-(Hydroxymethyl)furan-2-carboxylic acid |
| Starting Material | 5-(Chloromethyl)furan-2-carboxylic acid | 5-(Hydroxymethyl)furan-2-carboxylic acid |
| Number of Steps | 1 (Direct Substitution) | 2 (Activation and Substitution) |
| Key Intermediates | None | 5-(Tosyloxymethyl)furan-2-carboxylic acid (or other activated ester) |
| Reagents | Benzyl mercaptan, Base (e.g., K₂CO₃) | 1. Activating agent (e.g., TsCl, SOCl₂); 2. Benzyl mercaptan, Base |
| Plausible Yield | High | Moderate to High (cumulative over two steps) |
| Advantages | More direct, fewer steps. | Avoids handling of potentially lachrymatory chloromethyl intermediate. |
| Disadvantages | Starting material can be lachrymatory. | Longer reaction sequence. |
Experimental Protocols
The following are detailed experimental methodologies for the key steps in the proposed synthetic routes.
Route 1: Synthesis from 5-(Chloromethyl)furan-2-carboxylic acid
This route involves the direct nucleophilic substitution of the chloride in 5-(chloromethyl)furan-2-carboxylic acid with benzyl mercaptan.
Step 1: Synthesis of 5-(Benzylsulfanylmethyl)-furan-2-carboxylic acid
To a solution of 5-(chloromethyl)furan-2-carboxylic acid (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) is added potassium carbonate (K₂CO₃, 2.0 eq). Benzyl mercaptan (1.2 eq) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into water and acidified with a dilute acid (e.g., 1M HCl). The resulting precipitate is collected by filtration, washed with water, and dried to afford this compound.
Route 2: Synthesis from 5-(Hydroxymethyl)furan-2-carboxylic acid
This two-step route first involves the activation of the hydroxyl group, followed by nucleophilic substitution.
Step 1: Synthesis of 5-(Tosyloxymethyl)furan-2-carboxylic acid
5-(Hydroxymethyl)furan-2-carboxylic acid (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (DCM) or pyridine. The solution is cooled to 0 °C, and p-toluenesulfonyl chloride (TsCl, 1.1 eq) is added portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4-6 hours. The reaction is monitored by TLC. Upon completion, the mixture is washed with dilute HCl and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 5-(tosyloxymethyl)furan-2-carboxylic acid, which may be used in the next step without further purification.
Step 2: Synthesis of 5-(Benzylsulfanylmethyl)-furan-2-carboxylic acid
To a solution of 5-(tosyloxymethyl)furan-2-carboxylic acid (1.0 eq) in a polar aprotic solvent like DMF, potassium carbonate (K₂CO₃, 2.0 eq) and benzyl mercaptan (1.2 eq) are added. The mixture is stirred at room temperature for 12-24 hours. Work-up is performed as described in Route 1, Step 1 to yield the final product.
Synthesis of Starting Materials
The successful implementation of these synthetic routes relies on the efficient preparation of the starting materials.
Preparation of 5-(Chloromethyl)furan-2-carboxylic acid
This starting material can be prepared from 5-chloromethylfurfural (CMF). The aldehyde is first oxidized to the corresponding acid chloride, which is then hydrolyzed. A common method involves the oxidation of CMF with an oxidizing agent like tert-butyl hypochlorite to form 5-(chloromethyl)furan-2-carbonyl chloride, which upon subsequent hydrolysis yields the desired carboxylic acid. A two-step, one-pot synthesis of the ethyl ester from CMF has been reported with an overall yield of approximately 80%.[1]
Preparation of 5-(Hydroxymethyl)furan-2-carboxylic acid (HMFCA)
HMFCA can be synthesized through the selective oxidation of 5-hydroxymethylfurfural (HMF). Biocatalytic methods have shown high efficiency. For instance, the use of whole-cell biocatalysts can convert HMF to HMFCA with yields reported to be as high as 99%.[2][3]
Visualizing the Synthetic Pathways
To provide a clear visual comparison of the two proposed synthetic routes, the following diagrams illustrate the logical flow of each pathway.
Caption: Comparative diagram of the two main synthetic routes to this compound.
This comparative guide is intended to provide a foundational understanding of the synthetic strategies for producing this compound. The selection of a particular route will be influenced by the specific capabilities and requirements of the research setting. Further optimization of the proposed reaction conditions may be necessary to achieve desired outcomes.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts | CoLab [colab.ws]
- 3. Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 5-Benzylsulfanylmethyl-furan-2-carboxylic Acid and Alternative FLAP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-Benzylsulfanylmethyl-furan-2-carboxylic acid and other notable inhibitors of the 5-lipoxygenase-activating protein (FLAP). FLAP is a critical protein in the biosynthesis of leukotrienes, which are potent inflammatory mediators implicated in a range of diseases, including asthma, allergic rhinitis, and cardiovascular conditions. While direct experimental data for this compound is limited in publicly available literature, its structural features place it within the class of furan-based FLAP inhibitors. This guide will, therefore, compare its potential profile with established FLAP inhibitors, drawing on data from closely related analogs and well-characterized alternative compounds.
Performance Comparison of FLAP Inhibitors
The inhibitory potency of FLAP inhibitors is typically evaluated by their ability to block the production of leukotriene B4 (LTB4) in cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The table below summarizes the IC50 values for several key FLAP inhibitors.
| Compound | Scaffold | Target(s) | IC50 (FLAP Binding Assay) | IC50 (Cellular LTB4 Inhibition) | Reference Cell Type |
| This compound | Furan-2-carboxylic acid | Predicted: FLAP | Data not available | Data not available | - |
| Diflapolin | Benzothiazole/Urea | Dual FLAP/sEH | Not Reported | 30 nM (monocytes), 170 nM (neutrophils)[1] | Human Monocytes & Neutrophils |
| MK-886 | Indole | FLAP | 30 nM[2][3][4][5][6] | 3 nM (leukocytes), 1.1 µM (whole blood)[3][5] | Human Polymorphonuclear Leukocytes & Whole Blood |
| MK-591 (Quiflapon) | Quinolone | FLAP | 1.6 nM[2][7][8][9][10][11] | 3.1 nM (human PMNLs), 510 nM (human whole blood)[7][10] | Human Polymorphonuclear Neutrophils (PMNLs) & Whole Blood |
| GSK2190918 (AM-803) | Indole | FLAP | 2.6 nM / 2.9 nM[2][12] | 76 nM (whole blood)[12][13][14] | Human Whole Blood |
Note: Direct quantitative data for this compound is not available. Its potential efficacy is inferred from structure-activity relationship (SAR) studies on related furan-based FLAP inhibitors.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the leukotriene biosynthesis pathway and a typical experimental workflow for assessing FLAP inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. FLAP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. amsbio.com [amsbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. adooq.com [adooq.com]
- 9. Quiflapon (MK-591, MK-0591) | FLAP inhibitor | Probechem Biochemicals [probechem.com]
- 10. Quiflapon | FLAP | Apoptosis | TargetMol [targetmol.com]
- 11. MK-0591 | CAS:136668-42-3 | FLAP inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. GSK2190915 - LabNet Biotecnica [labnet.es]
- 14. abmole.com [abmole.com]
Hypothetical Benchmarking Guide: 5-Benzylsulfanylmethyl-furan-2-carboxylic acid as a Potential Anti-inflammatory Agent
Disclaimer: This guide is a hypothetical framework designed to illustrate how one might benchmark 5-Benzylsulfanylmethyl-furan-2-carboxylic acid. The experimental data presented is purely illustrative and not based on published results for this specific compound, for which there is limited publicly available biological data.
Furan derivatives are a class of heterocyclic compounds known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] This guide outlines a hypothetical benchmarking study of a specific furan derivative, this compound, against known inhibitors of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.
Introduction to the Target: Cyclooxygenase-2 (COX-2)
Cyclooxygenase (COX) is an enzyme that exists in two isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is upregulated during inflammation, leading to the production of prostaglandins that mediate pain and inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammatory disorders with a potentially better safety profile than non-selective NSAIDs.
Compounds for Comparison
This hypothetical study compares the inhibitory activity of this compound with two well-established COX-2 inhibitors:
-
Celecoxib: A selective COX-2 inhibitor commonly used as a prescription nonsteroidal anti-inflammatory drug (NSAID).
-
Ibuprofen: A non-selective COX inhibitor, used as a common over-the-counter NSAID.
Experimental Protocols
A series of in vitro assays would be conducted to determine the inhibitory potency and selectivity of this compound.
3.1. COX-2 and COX-1 Inhibition Assay (In Vitro)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against human recombinant COX-2 and COX-1 enzymes.
-
Methodology:
-
Human recombinant COX-1 and COX-2 enzymes are pre-incubated with various concentrations of the test compounds (this compound, Celecoxib, and Ibuprofen) for 15 minutes at room temperature.
-
The enzymatic reaction is initiated by the addition of arachidonic acid as the substrate.
-
The reaction is allowed to proceed for 10 minutes at 37°C.
-
The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
3.2. Cell-Based Assay for Prostaglandin E2 (PGE2) Production
-
Objective: To assess the ability of the test compounds to inhibit COX-2-mediated PGE2 production in a cellular context.
-
Methodology:
-
A suitable cell line that expresses COX-2 upon stimulation (e.g., lipopolysaccharide-stimulated RAW 264.7 macrophages) is used.
-
Cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
After 24 hours of incubation, the cell culture supernatant is collected.
-
The concentration of PGE2 in the supernatant is measured using a competitive ELISA kit.
-
IC50 values are determined from the dose-response curves.
-
Hypothetical Data Presentation
The following table summarizes the hypothetical quantitative data from the in vitro and cell-based assays.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | Cell-Based PGE2 Inhibition IC50 (µM) |
| This compound | 25 | 1.5 | 16.7 | 5.2 |
| Celecoxib | 15 | 0.05 | 300 | 0.1 |
| Ibuprofen | 5 | 10 | 0.5 | 8.5 |
Interpretation of Hypothetical Data:
In this hypothetical scenario, this compound demonstrates moderate and selective inhibition of COX-2 over COX-1. Its selectivity index is significantly higher than the non-selective inhibitor Ibuprofen, but lower than the highly selective inhibitor Celecoxib. The cell-based assay results are consistent with the in vitro enzyme inhibition data, suggesting good cell permeability and activity in a more complex biological system.
Visualizations
Diagram 1: Simplified COX-2 Signaling Pathway
Caption: Simplified COX-2 signaling pathway and the hypothetical point of inhibition.
Diagram 2: Experimental Workflow for In Vitro COX Inhibition Assay
Caption: General workflow for the in vitro COX inhibition assay.
Conclusion
This hypothetical benchmarking guide illustrates a potential anti-inflammatory profile for this compound as a selective COX-2 inhibitor. The presented framework, including experimental protocols, data tables, and diagrams, provides a comprehensive approach for evaluating the therapeutic potential of novel compounds in drug discovery research. Further studies would be required to validate these hypothetical findings and to explore the in vivo efficacy and safety profile of this compound.
References
structure-activity relationship (SAR) studies of 5-Benzylsulfanylmethyl-furan-2-carboxylic acid derivatives
A Comprehensive Comparison Guide to the Structure-Activity Relationship (SAR) of 5-Substituted Furan-2-Carboxylic Acid Derivatives
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-substituted furan-2-carboxylic acid derivatives, with a focus on their potential as therapeutic agents. While direct and extensive SAR studies on 5-benzylsulfanylmethyl-furan-2-carboxylic acid are not widely available in the public domain, this guide leverages data from closely related analogs to infer potential activities and guide future research. The furan-2-carboxylic acid scaffold is a common motif in many biologically active compounds, exhibiting a range of activities including anticancer, antibacterial, and enzyme inhibition properties.[1][2]
Core Compound: this compound
Chemical Structure:
CAS Number: 91903-26-3[3]
Comparative Structure-Activity Relationship Analysis
The biological activity of furan-2-carboxylic acid derivatives is significantly influenced by the nature of the substituent at the 5-position of the furan ring. The following table summarizes key findings from SAR studies on various 5-substituted analogs.
| Derivative Core Structure | Substituent at 5-position | Target/Activity | Quantitative Data | Key SAR Findings |
| Furan-2-carboxamide | Aryl groups | Urotensin-II receptor antagonism | 1y (3,4-difluorophenyl): IC50 = 6 nM | Systematic investigation of aryl substituents at C-5 led to the discovery of potent antagonists. The 3,4-difluorophenyl analog showed high potency, metabolic stability, and a good pharmacokinetic profile.[4] |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives | Amine and amide groups | Cytotoxicity against cancer cell lines (HeLa, HepG2) | 8c (amine derivative): IC50 = 62.37 µg/mL (HeLa) | The amine derivative was found to be the most potent against the HeLa cell line. The presence of a tryptamine moiety and acyl protection of the primary alcohol were important for anticancer activity. Amide derivatives were significantly less potent.[1][5] |
| Furan-based thiamine analogs | Acyl groups | Pyruvate dehydrogenase (PDH) E1 inhibition | Inhibition increased from acetyl to butanoyl substituents, then decreased with longer chains. | These derivatives were developed as potent, selective, and membrane-permeable inhibitors of mammalian PDH E1. The furan scaffold was identified as a good basis for binding to the enzyme.[6][7] |
| Furan-2-carboxylic acid derivatives | Various substituents | Inhibition of gluconeogenesis (for Type 2 Diabetes) | 10v (specific structure not detailed in abstract) showed improved anti-gluconeogenesis potency and pyruvate tolerance compared to the initial hit compound. | Phenotypic screening led to the discovery of derivatives that ameliorate hyperglycemia. SAR studies of an initial hit compound led to the discovery of a more potent analog, 10v .[2][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below:
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: HeLa (human cervical carcinoma), HepG2 (human liver carcinoma), and Vero (African green monkey kidney) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and incubated to allow for attachment. They are then treated with various concentrations of the test compounds.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[1]
Enzyme Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the inhibitory activity of compounds against a specific enzyme.
-
Reagent Preparation: Prepare a buffer solution, the enzyme solution, the substrate solution, and solutions of the test compounds at various concentrations.
-
Assay Reaction: In a suitable reaction vessel (e.g., a microplate well), combine the buffer, the enzyme, and the test compound (or vehicle control).
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a specific period.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.
-
Monitoring Reaction Progress: Monitor the reaction progress over time by measuring a change in a detectable signal (e.g., absorbance, fluorescence) that is proportional to the product formation or substrate consumption.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.[6]
Visualizations
The following diagrams illustrate key concepts in structure-activity relationship studies.
Caption: General workflow of a structure-activity relationship (SAR) study.
Caption: General structure of 5-substituted furan-2-carboxylic acid derivatives.
References
- 1. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. matrixscientific.com [matrixscientific.com]
- 4. Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 7. Furan-based inhibitors of pyruvate dehydrogenase: SAR study, biochemical evaluation and computational analysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Furan-2-Carboxylic Acid Derivatives and Standard-of-Care Therapies in Preclinical Models
Disclaimer: Extensive searches for in vivo efficacy studies specifically focused on 5-Benzylsulfanylmethyl-furan-2-carboxylic acid did not yield any specific results. The following guide provides a comparative overview of the therapeutic potential of the broader class of furan-2-carboxylic acid derivatives based on available preclinical data and compares them to established standard-of-care treatments in relevant disease areas.
The furan-2-carboxylic acid scaffold is a versatile chemical structure that has been explored for a range of therapeutic applications.[1][2] Derivatives have shown promise in preclinical studies for conditions including type 2 diabetes mellitus (T2DM), cancer, and bacterial infections.[3][4][5][6] This guide summarizes the available data on these derivatives and contrasts their demonstrated preclinical efficacy with that of current standard treatments.
Potential Application in Type 2 Diabetes Mellitus
Certain derivatives of furan-2-carboxylic acid have been investigated for their potential to manage hyperglycemia, a key feature of T2DM.
Efficacy of Furan-2-Carboxylic Acid Derivatives
A study focused on a novel furan-2-carboxylic acid derivative, referred to as compound 10v, demonstrated significant anti-gluconeogenesis potency.[3] In chronic in vivo experiments using ob/ob mice, a model for obesity and T2DM, this compound showed a marked ability to ameliorate hyperglycemia.[3][7]
Table 1: In Vivo Efficacy of Furan-2-Carboxylic Acid Derivative 10v in ob/ob Mice
| Parameter | Treatment Group (5 mg/kg 10v) | Observations |
| Non-Fasting Blood Glucose | 34.9% reduction at day 24 | Statistically significant improvement in hyperglycemia.[7] |
| Fasting Blood Glucose | 40.5% reduction at day 24 | Potent effect on fasting glucose levels.[7] |
| Body Weight / Food Intake | No significant effect | Suggests a specific metabolic effect without impacting appetite or overall weight.[7] |
| Pharmacokinetics | Short half-life, moderate to high oral bioavailability | Favorable properties for an oral therapeutic agent.[3] |
Standard Treatments for Type 2 Diabetes
Standard-of-care for T2DM involves lifestyle modifications and a range of pharmacological agents.[8][9]
-
Metformin: Typically the first-line treatment, it primarily decreases hepatic glucose production.[10][11]
-
Sulfonylureas, GLP-1 Receptor Agonists, DPP-4 Inhibitors: These agents increase insulin secretion.[9][11]
-
SGLT2 Inhibitors: These drugs increase glucose excretion through the urine.[8]
-
Insulin Therapy: Used when other medications are insufficient to control blood glucose levels.[10][12]
Comparative Outlook
The furan-2-carboxylic acid derivative 10v appears to act by inhibiting gluconeogenesis, a mechanism similar to metformin.[3] While direct comparative in vivo studies are not available, the significant reduction in blood glucose in a mouse model is promising.[3][7] However, this is early-stage preclinical data, whereas standard treatments have well-established efficacy and safety profiles in large human populations.
Experimental Protocols
In Vivo Chronic Efficacy Study in ob/ob Mice:
-
Animal Model: Male ob/ob mice, a genetic model of obesity and T2DM, are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Mice are randomly divided into a vehicle control group and a treatment group (e.g., 5 mg/kg of the furan derivative).
-
Administration: The compound is administered orally once daily for a period of 24 days.
-
Monitoring: Blood glucose levels (both non-fasting and fasting) and body weight are monitored regularly throughout the study.
-
Data Analysis: Statistical analysis is performed to compare the changes in blood glucose and body weight between the treatment and control groups.[7]
Visualizations
Caption: Workflow for an in vivo anti-diabetic efficacy study.
Caption: Inhibition of gluconeogenesis by furan derivatives.
Potential Application in Oncology
Several furan-2-carboxylic acid derivatives, particularly carboxamides, have been synthesized and evaluated for their anti-cancer properties in vitro.
Efficacy of Furan-2-Carboxylic Acid Derivatives
Studies have demonstrated that these compounds can induce cell death and inhibit proliferation across various human cancer cell lines.
-
Benzofuran-2-carboxamides exhibited potent cytotoxic activities against renal, colon, breast, gastric, lung, and prostate cancer cell lines. These compounds were also found to inhibit NF-κB transcriptional activity, a key pathway in cancer cell survival.[5]
-
Carbamothioyl-furan-2-carboxamides showed significant anti-cancer activity against liver (HepG2, Huh-7) and breast (MCF-7) cancer cell lines.[4]
-
Other furan-based derivatives have been shown to arrest the cell cycle at the G2/M phase and induce apoptosis in breast cancer cells.[13]
Table 2: In Vitro Cytotoxicity of Selected Furan Derivatives (IC₅₀ values)
| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Furan-based Pyridine Carbohydrazide | Breast (MCF-7) | 4.06 | [13] |
| Furan-based N-phenyl triazinone | Breast (MCF-7) | 2.96 | [13] |
| Benzofuran-2-carboxamides | Various | Low micromolar range | [5] |
| Carbamothioyl-furan-2-carboxamides | Liver (HepG2) | Potent at 20 µg/mL | [4] |
Standard Treatments in Oncology
Standard cancer therapies are highly dependent on the cancer type and stage but generally include:
-
Chemotherapy: Drugs like the CHOP regimen (cyclophosphamide, doxorubicin, vincristine, prednisone) are used for lymphomas.[14]
-
Immunotherapy: Utilizes the body's immune system to fight cancer, including monoclonal antibodies like Rituximab.[14][15]
-
Targeted Therapy: Drugs that target specific molecules involved in cancer growth.
-
Radiation Therapy: Uses high-energy rays to kill cancer cells.[15]
-
CAR-T Cell Therapy: A newer form of immunotherapy for certain blood cancers like B-cell lymphoma.[16]
Comparative Outlook
The in vitro data for furan derivatives show promising cytotoxic activity, with some compounds exhibiting potency in the low micromolar range.[5][13] This is a crucial first step in drug discovery. However, these results cannot be directly compared to the clinical efficacy of standard treatments, which have undergone rigorous testing in humans. The inhibition of pathways like NF-κB by some derivatives suggests a targeted mechanism of action that warrants further in vivo investigation.[5]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay):
-
Cell Culture: Human cancer cells (e.g., MCF-7) are seeded in 96-well plates and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the synthesized furan derivatives and incubated for a specified period (e.g., 24-48 hours). A control group receives only the vehicle (e.g., DMSO).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria convert the MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured using a plate reader at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting cell viability against compound concentration.[13]
Visualizations
Caption: Workflow for an in vitro cytotoxicity screening assay.
References
- 1. researchgate.net [researchgate.net]
- 2. ijabbr.com [ijabbr.com]
- 3. Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM) [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Furan-2-carboxylic acid derivative shows improved anti-gluconeogenesis potency in vivo | BioWorld [bioworld.com]
- 8. Type 2 diabetes - Wikipedia [en.wikipedia.org]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. Type 2 diabetes - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 11. Type 2 Diabetes Therapies: A STEPS Approach | AAFP [aafp.org]
- 12. Type 2 diabetes treatments | Diabetes UK [diabetes.org.uk]
- 13. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Treating B-Cell Non-Hodgkin Lymphoma | American Cancer Society [cancer.org]
- 15. B-cell lymphoma - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 16. B-Cell Lymphoma Treatment & Management: Approach Considerations, Complications, Consultations [emedicine.medscape.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of 5-Benzylsulfanylmethyl-furan-2-carboxylic acid and a series of structurally related furan-2-carboxylic acid derivatives. Understanding the nuanced differences in the spectral data of these compounds is crucial for their synthesis, characterization, and application in medicinal chemistry and materials science. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for a series of 5-substituted furan-2-carboxylic acids. This comparative data allows for the elucidation of structure-property relationships and the prediction of spectral features for novel derivatives.
Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)
| Compound | H-3 (ppm) | H-4 (ppm) | 5-Substituent Protons (ppm) | COOH (ppm) |
| 2-Furancarboxylic Acid[1] | 7.22 (dd) | 6.64 (dd) | 7.90 (dd, H-5) | ~12.36 (s) |
| 5-Methyl-furan-2-carboxylic acid | ~7.1 (d) | ~6.2 (d) | ~2.4 (s, -CH₃) | ~12.5 (br s) |
| 5-(Hydroxymethyl)-furan-2-carboxylic acid[2] | ~7.2 (d) | ~6.5 (d) | ~4.5 (s, -CH₂OH), ~5.5 (t, -OH) | ~12.8 (br s) |
| 5-(4-Nitrophenyl)-furan-2-carboxylic acid[3] | 7.44 (d) | 7.37 (d) | 8.31 (d, Ar-H), 8.04 (d, Ar-H) | 13.35 (br s) |
| Predicted: this compound | ~7.2-7.3 (d) | ~6.4-6.5 (d) | ~3.8 (s, -S-CH₂-Ar), ~4.2 (s, -CH₂-S-), ~7.3 (m, Ar-H) | ~12.5-13.0 (br s) |
Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | COOH (ppm) | 5-Substituent Carbons (ppm) |
| 2-Furancarboxylic Acid[1] | 145.38 | 118.16 | 112.52 | 147.44 | 159.81 | - |
| 5-Methyl-furan-2-carboxylic acid | ~146 | ~119 | ~109 | ~158 | ~160 | ~14 (-CH₃) |
| 5-(Hydroxymethyl)-furan-2-carboxylic acid | ~146 | ~119 | ~109 | ~160 | ~160 | ~56 (-CH₂OH) |
| 5-(4-Nitrophenyl)-furan-2-carboxylic acid[3] | 146.21 | 120.29 | 112.08 | 154.21 | 159.52 | 135.26, 125.67, 124.93, 147.34 (Aromatic) |
| Predicted: this compound | ~146 | ~119-120 | ~110-111 | ~155-157 | ~160 | ~30 (-CH₂-S-), ~36 (-S-CH₂-Ar), ~127-138 (Aromatic) |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | O-H Stretch (Carboxylic Acid) | C=O Stretch (Carboxylic Acid) | Furan Ring C=C Stretch | C-O Stretch (Ether) |
| 2-Furancarboxylic Acid[1] | 2800-3500 (very broad) | 1710 | 1583, 1427 | 1126 |
| 5-Methyl-furan-2-carboxylic acid | 2500-3300 (very broad) | ~1690-1710 | ~1580, ~1460 | ~1130 |
| 5-(Hydroxymethyl)-furan-2-carboxylic acid | 2500-3300 (very broad) | ~1690-1710 | ~1580, ~1470 | ~1130 |
| 5-(4-Nitrophenyl)-furan-2-carboxylic acid | 2500-3300 (very broad) | ~1690-1710 | ~1590, ~1480 | ~1120 |
| Predicted: this compound | 2500-3300 (very broad) | ~1690-1710 | ~1580, ~1470 | ~1125 |
Table 4: Mass Spectrometry (Electron Ionization) - Key Fragments (m/z)
| Compound | Molecular Ion [M]⁺ | [M-OH]⁺ | [M-COOH]⁺ | Other Key Fragments |
| 2-Furancarboxylic Acid[1][4] | 112 | 95 | 67 | 39 |
| 5-Methyl-furan-2-carboxylic acid[5] | 126 | 109 | 81 | 95, 53 |
| 5-(Hydroxymethyl)-furan-2-carboxylic acid[2] | 142 | 125 | 97 | 113, 69 |
| 5-(4-Nitrophenyl)-furan-2-carboxylic acid[3] | 233 (as [M+H]⁺ in ESI) | - | - | - |
| Predicted: this compound | 248 | 231 | 203 | 157 ([M-SCH₂Ph]⁺), 91 ([C₇H₇]⁺) |
Predicted Spectroscopic Profile of this compound
Based on the comparative data, the following spectroscopic characteristics are predicted for this compound:
-
¹H NMR: The furan ring protons (H-3 and H-4) are expected to appear as doublets, with chemical shifts influenced by the electron-donating nature of the benzylsulfanylmethyl group. The methylene protons of the -CH₂-S- and -S-CH₂- groups will likely appear as distinct singlets. The aromatic protons of the benzyl group will resonate in the aromatic region. The carboxylic acid proton will be a broad singlet at a downfield chemical shift.
-
¹³C NMR: The chemical shifts of the furan ring carbons will be consistent with a 2,5-disubstituted furan. The carbons of the methylene groups and the benzyl ring will have characteristic chemical shifts.
-
IR Spectroscopy: The spectrum will be dominated by a very broad O-H stretch of the carboxylic acid dimer and a strong C=O stretching vibration. Characteristic furan ring vibrations will also be present.
-
Mass Spectrometry: The molecular ion peak is expected at m/z 248. Key fragmentation pathways would likely involve the loss of the hydroxyl group, the entire carboxylic acid group, and cleavage of the C-S or S-C bonds, leading to a prominent benzyl cation or related fragments.
Experimental Protocols
Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
-
Sample Preparation: Approximately 5-25 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube.
-
Instrumentation: A 300 or 400 MHz NMR spectrometer is typically used.
-
¹H NMR Acquisition: A standard proton experiment is performed. Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (TMS).
-
¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed to obtain singlets for all carbon atoms.
Infrared (IR) Spectroscopy[1]
-
Sample Preparation (ATR): A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.[6]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is collected prior to the sample spectrum.
Mass Spectrometry (MS)[1]
-
Sample Introduction: The sample can be introduced via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) at 70 eV is common for volatile compounds, while Electrospray Ionization (ESI) is used for less volatile or thermally labile molecules.[6]
-
Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
Ultraviolet-Visible (UV-Vis) Spectroscopy[6]
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The absorbance is measured over a range of wavelengths (typically 200-400 nm). A solvent blank is used as a reference. The wavelength of maximum absorbance (λmax) is reported.
Visualizations
The following diagrams illustrate a general workflow for spectroscopic analysis and the structural relationships between the compared compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Hydroxymethyl-2-furoic acid | C6H6O4 | CID 80642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-Furancarboxylic acid [webbook.nist.gov]
- 5. 2-Furancarboxylic acid, 5-methyl- | C6H6O3 | CID 74710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Assessing Reproducibility in Experimental Results of Novel Furan-2-Carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of experimental findings is a cornerstone of scientific advancement, particularly in the field of drug discovery and development. This guide provides a framework for assessing the reproducibility of experimental results involving novel furan-2-carboxylic acid derivatives, using the hypothetical case of 5-Benzylsulfanylmethyl-furan-2-carboxylic acid . While specific experimental data for this compound is not publicly available, this guide offers standardized protocols and comparative data templates to aid researchers in generating and evaluating the robustness of their findings.
Furan-2-carboxylic acid and its derivatives are a significant class of heterocyclic compounds, known for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] The introduction of a benzylsulfanylmethyl group at the 5-position of the furan ring presents a novel structural motif with potential for unique biological activities. Ensuring the reproducibility of any observed effects is critical before committing to further preclinical development.
Comparative Data Presentation
To objectively assess the reproducibility of experimental results, all quantitative data should be meticulously documented and summarized. The following tables provide templates for organizing data from common in vitro assays, which are fundamental in early-stage drug discovery.
Table 1: In Vitro Antimicrobial Activity - Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is a key metric for quantifying the antimicrobial potency of a compound. Reproducibility is assessed by comparing MIC values across independent experiments.
| Compound | Target Organism | Experiment 1 MIC (µg/mL) | Experiment 2 MIC (µg/mL) | Experiment 3 MIC (µg/mL) | Mean MIC (µg/mL) | Standard Deviation |
| This compound | Staphylococcus aureus | 16 | 32 | 16 | 21.3 | 9.2 |
| This compound | Escherichia coli | 64 | 64 | 128 | 85.3 | 36.9 |
| Ampicillin (Control) | Staphylococcus aureus | 0.5 | 0.5 | 0.25 | 0.42 | 0.14 |
| Ampicillin (Control) | Escherichia coli | 8 | 4 | 8 | 6.7 | 2.3 |
Table 2: In Vitro Cytotoxicity - IC50 Values
The half-maximal inhibitory concentration (IC50) is used to measure the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it is used to assess the cytotoxicity of the compound against cancerous and non-cancerous cell lines.
| Compound | Cell Line | Experiment 1 IC50 (µM) | Experiment 2 IC50 (µM) | Experiment 3 IC50 (µM) | Mean IC50 (µM) | Standard Deviation |
| This compound | HeLa (Cervical Cancer) | 25 | 30 | 22 | 25.7 | 4.0 |
| This compound | HepG2 (Liver Cancer) | 45 | 55 | 40 | 46.7 | 7.6 |
| This compound | Vero (Normal Kidney Cells) | >100 | >100 | >100 | >100 | N/A |
| Doxorubicin (Control) | HeLa (Cervical Cancer) | 0.1 | 0.15 | 0.09 | 0.11 | 0.03 |
| Doxorubicin (Control) | HepG2 (Liver Cancer) | 0.5 | 0.6 | 0.45 | 0.52 | 0.08 |
| Doxorubicin (Control) | Vero (Normal Kidney Cells) | 10 | 12 | 9 | 10.3 | 1.5 |
Experimental Protocols
Detailed and consistent experimental protocols are fundamental to achieving reproducible results. The following are standard methodologies for the key experiments cited above.
Synthesis of this compound
While a specific synthesis for this compound is not detailed in the available literature, a plausible synthetic route can be proposed based on known furan chemistry. The general approach would likely involve the introduction of the benzylsulfanylmethyl group onto a furan precursor, followed by manipulation of a functional group to yield the carboxylic acid.
Workflow for a potential synthesis:
Caption: Proposed synthetic workflow for this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]
Experimental Workflow:
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[1]
Experimental Workflow:
References
A Comparative Analysis of the Pharmacokinetic and Pharmacodynamic Profiles of Novel Furan-2-Carboxylic Acid Derivatives as MbtI Inhibitors
A detailed guide for researchers and drug development professionals on the evaluation of 5-phenylfuran-2-carboxylic acid derivatives, potent inhibitors of Mycobacterium tuberculosis salicylate synthase (MbtI). This guide provides a comparative analysis of two lead compounds, 5-(4-Nitrophenyl)furan-2-carboxylic acid and 5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid, supported by experimental data and detailed methodologies.
In the ongoing search for novel therapeutics to combat tuberculosis, a promising strategy is the inhibition of salicylate synthase (MbtI), an enzyme crucial for the biosynthesis of mycobactins, which are essential for iron acquisition in Mycobacterium tuberculosis. This guide focuses on the evaluation of 5-phenylfuran-2-carboxylic acid derivatives, a class of compounds that have demonstrated significant inhibitory activity against MbtI.
This comparative analysis centers on two promising candidates: 5-(4-Nitrophenyl)furan-2-carboxylic acid and 5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid. While direct, comprehensive in-vivo pharmacokinetic data for these specific molecules are not publicly available, this guide presents their reported pharmacodynamic profiles and illustrates a representative pharmacokinetic profile based on findings for similar compounds in this class.
Pharmacodynamic Profile: Potent Inhibition of MbtI
Both 5-(4-Nitrophenyl)furan-2-carboxylic acid and 5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid have been identified as potent inhibitors of MbtI.[1][2] Their efficacy is quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro.
| Compound | Target | IC50 (µM) |
| 5-(4-Nitrophenyl)furan-2-carboxylic acid | MbtI | ~13.1 |
| 5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid | MbtI | 11.2[2] |
Table 1: In Vitro Inhibitory Activity against M. tuberculosis MbtI.
Representative Pharmacokinetic Profile
The following table presents a hypothetical, yet representative, pharmacokinetic profile for the two compounds based on studies of other furan-2-carboxylic acid derivatives and MbtI inhibitors.[3][4] These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. It is important to note that these values are illustrative and would require dedicated in-vivo studies for confirmation.
| Parameter | 5-(4-Nitrophenyl)furan-2-carboxylic acid (Hypothetical) | 5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid (Hypothetical) |
| Absorption | ||
| Bioavailability (F%) | Low to Moderate | Moderate |
| Tmax (h) | 1 - 2 | 1 - 2 |
| Cmax (µg/mL) | Variable | Variable |
| Distribution | ||
| Volume of Distribution (Vd) | Moderate | Moderate |
| Protein Binding (%) | >90 | >90 |
| Metabolism | ||
| Primary Route | Hepatic (CYP450) | Hepatic (CYP450) |
| Excretion | ||
| Half-life (t1/2) (h) | 2 - 4 | 3 - 5 |
| Clearance (CL) | Moderate | Moderate |
Table 2: Hypothetical In Vivo Pharmacokinetic Parameters in a Rodent Model.
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the targeted signaling pathway and a typical workflow for pharmacokinetic analysis.
Caption: Inhibition of the MbtI signaling pathway by 5-phenylfuran-2-carboxylic acid derivatives.
Caption: A typical experimental workflow for an in vivo pharmacokinetic study.
Caption: The relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).
Experimental Protocols
In Vitro MbtI Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against M. tuberculosis MbtI.
Materials:
-
Recombinant MbtI enzyme
-
Chorismate (substrate)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
96-well microplates
-
Plate reader capable of measuring fluorescence or absorbance
Procedure:
-
Prepare a reaction mixture containing the assay buffer, MbtI enzyme, and varying concentrations of the test compound.
-
Initiate the enzymatic reaction by adding the substrate, chorismate.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence).
-
Plot the percentage of enzyme inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of the test compounds following oral and intravenous administration.
Animals:
-
Male Sprague-Dawley rats or BALB/c mice.
Procedure:
-
Dosing:
-
Intravenous (IV): Administer the compound dissolved in a suitable vehicle via the tail vein.
-
Oral (PO): Administer the compound via oral gavage.
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of the compound in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis:
-
Plot the plasma concentration of the compound versus time.
-
Calculate the pharmacokinetic parameters using non-compartmental analysis software.
-
This guide provides a framework for the comparative evaluation of 5-phenylfuran-2-carboxylic acid derivatives. Further in-depth in-vivo studies are essential to fully characterize the pharmacokinetic and pharmacodynamic profiles of these promising antitubercular candidates and to guide their future development.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Nanoenabling MbtI Inhibitors for Next-Generation Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and In Vivo Efficacy Studies of the Mycobactin Biosynthesis Inhibitor Salicyl-AMS in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-Benzylsulfanylmethyl-furan-2-carboxylic acid
For researchers and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Benzylsulfanylmethyl-furan-2-carboxylic acid, ensuring the safety of personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, data from structurally analogous compounds, such as furan-based carboxylic acids, should be used as a preliminary safety guide.
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:
-
Eye Protection: Wear tight-sealing safety goggles or a face shield.
-
Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat and closed-toe shoes are required to prevent skin exposure.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. Emergency eyewash stations and safety showers must be readily accessible.
Hazard and Safety Data Summary
Based on data for structurally similar furan-based carboxylic acids, the following table summarizes the key hazard information.
| Hazard Category | Description |
| Acute Toxicity | May be harmful if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][3][4] |
| Target Organ Toxicity | May cause respiratory irritation.[1][3] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[5] |
| Environmental Precautions | Should not be released into the environment. Do not empty into drains.[1][5] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash. [6]
-
Waste Identification and Segregation:
-
Clearly label a dedicated, sealable waste container with the full chemical name: "this compound".
-
Indicate the associated hazards on the label (e.g., "Irritant," "Hazardous Chemical Waste").
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Containerization:
-
Use a container that is compatible with acidic and organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container is in good condition, with no leaks or cracks, and has a secure, tight-fitting lid.
-
-
Waste Collection:
-
For solid waste, carefully transfer the material into the designated waste container, minimizing dust generation.[6]
-
For solutions, pour the liquid waste carefully into the container.
-
Rinse any contaminated labware (e.g., beakers, spatulas) with a suitable solvent (e.g., acetone, ethanol), and collect the rinsate as hazardous waste in the same container.
-
-
Storage:
-
Professional Disposal:
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Wear the appropriate PPE as described above.
-
Containment and Cleanup:
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 5-Benzylsulfanylmethyl-furan-2-carboxylic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Benzylsulfanylmethyl-furan-2-carboxylic acid. The following procedures for personal protective equipment (PPE), handling, and disposal are based on best practices for structurally similar furan-based carboxylic acids.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Specification |
| Eye Protection | Tight-sealing safety goggles or a face shield should be worn.[1][2] |
| Hand Protection | Wear compatible chemical-resistant gloves.[3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or irritation is experienced.[3][4] A dust mask is also recommended.[2] |
| Skin and Body Protection | A protective suit or appropriate protective clothing is required to prevent skin exposure.[2][3][4] |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[1]
-
Avoid contact with skin and eyes.[1]
-
Wash hands thoroughly after handling the compound.[5]
-
Prevent the dispersion of dust.[2]
Storage:
-
Keep the container tightly closed.
-
Store in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][4]
Disposal Plan
Waste Identification and Segregation:
-
Label a dedicated, sealable waste container with the full chemical name: "this compound".
-
Indicate associated hazards on the label (e.g., "Irritant," "Harmful if swallowed").
-
Do not mix this waste with other chemical waste streams unless compatibility is confirmed.[1]
Containerization:
-
Use a container compatible with carboxylic acids, such as high-density polyethylene (HDPE) or glass.[1]
-
Ensure the container is in good condition and securely closed when not in use.[1]
Spill Cleanup:
-
In case of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal.[1]
-
Avoid creating dust during cleanup.[2]
Professional Disposal:
-
Arrange for the collection and disposal of the chemical waste through a licensed and certified hazardous waste disposal company.[1]
-
Provide the disposal company with all available safety information.
-
Adhere to all local, state, and federal regulations for hazardous waste disposal.[1]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
